Ethyl 3-hydroxybenzoate
描述
Structure
3D Structure
属性
IUPAC Name |
ethyl 3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSMNBYIEBRXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228435 | |
| Record name | Ethyl 3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7781-98-8 | |
| Record name | Ethyl 3-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7781-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007781988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7781-98-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 3-hydroxybenzoate chemical properties and structure
An In-depth Technical Guide to Ethyl 3-hydroxybenzoate: Chemical Properties, Structure, and Applications
Introduction
This compound (CAS No. 7781-98-8) is a versatile aromatic organic compound that serves as a crucial building block in various fields of chemical synthesis.[1] As a derivative of benzoic acid, it possesses a bifunctional nature, featuring both a hydroxyl (-OH) and an ethyl ester (-COOCH₂CH₃) group attached to a benzene ring.[1][2] This unique structure allows for a wide range of chemical modifications, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, a standard synthesis protocol, and its primary applications for researchers and professionals in drug development.
Chemical Identity and Structure
Nomenclature and Identifiers
-
IUPAC Name : this compound[3]
-
Synonyms : Ethyl m-hydroxybenzoate, m-Hydroxybenzoic acid ethyl ester, 3-Hydroxybenzoic acid ethyl ester, m-Ethoxycarbonylphenol.[3][4]
Molecular Structure
This compound's structure consists of a central benzene ring. An ethyl ester group is attached at position 1, and a hydroxyl group is substituted at position 3 (the meta position). This arrangement imparts moderate polarity to the molecule.[2] The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.
Caption: 2D structure of this compound.
Physicochemical and Spectral Properties
Physical Properties
This compound typically appears as a white to off-white or pale yellow crystalline powder or viscous liquid, depending on purity and ambient temperature.[2] It possesses a faint, mildly aromatic or phenolic odor.[2]
Quantitative Data
| Property | Value | Source |
| Melting Point | 71-73 °C | [6] |
| Boiling Point | 187-188 °C at 31 mmHg; 297-298 °C at atmospheric pressure | |
| Water Solubility | Slightly soluble | [2] |
| Solubility | Soluble in alcohol and ether | [2] |
| pKa | 9.19 ± 0.10 (Predicted) | [2] |
| LogP | 2.47 | [7] |
Spectral Data
The structural features of this compound give rise to a characteristic spectral profile.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals corresponding to the aromatic protons, the ethyl group protons, and the hydroxyl proton. The aromatic protons typically appear as complex multiplets in the δ 7.0-7.8 ppm region. The quartet of the methylene (-CH₂) protons of the ethyl group is expected around δ 4.3 ppm, and the triplet of the methyl (-CH₃) protons appears around δ 1.3 ppm. The phenolic hydroxyl proton signal is a broad singlet whose chemical shift is dependent on concentration and solvent.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum shows signals for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons (between 115-160 ppm), the methylene carbon of the ethyl group (around 61 ppm), and the methyl carbon (around 14 ppm).[3]
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak around 1700-1730 cm⁻¹ is indicative of the C=O stretching of the ester group. C-O stretching vibrations appear in the 1100-1300 cm⁻¹ range, and aromatic C-H stretching is observed around 3000-3100 cm⁻¹.[4]
-
Mass Spectrometry : In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z = 166, corresponding to its molecular weight.[3][8]
Synthesis and Reactivity
Primary Synthetic Route: Fischer Esterification
The most common and industrially viable method for synthesizing this compound is the Fischer esterification of 3-hydroxybenzoic acid with ethanol.[2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is driven to completion by removing the water formed during the reaction.[2]
Causality of Experimental Choices:
-
Acid Catalyst (e.g., H₂SO₄): The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.
-
Excess Ethanol: Using ethanol as the solvent and in excess shifts the reaction equilibrium towards the product side, maximizing the yield of the ester according to Le Châtelier's principle.
-
Reflux Conditions: Heating the reaction mixture to its boiling point increases the reaction rate, allowing the equilibrium to be reached more quickly.
-
Water Removal: Although not always explicitly performed in a lab-scale synthesis, in industrial processes, removal of water (a byproduct) is crucial to prevent the reverse reaction (ester hydrolysis) and drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxybenzoic acid (e.g., 13.8 g, 0.1 mol).
-
Reagent Addition: Add absolute ethanol (e.g., 100 mL) to the flask. Stir the mixture until the acid is partially dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 2-3 mL) to the stirring mixture. The addition is exothermic and should be done with caution.
-
Reaction: Heat the mixture to reflux using a heating mantle and continue stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solution by about half using a rotary evaporator to remove excess ethanol.
-
Neutralization: Pour the concentrated reaction mixture into a separatory funnel containing cold water (e.g., 150 mL). Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions to neutralize the remaining acid until effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Caption: Workflow for Fischer Esterification Synthesis.
Applications in Research and Development
This compound is a highly valued intermediate due to its dual reactive sites.
-
Pharmaceutical Synthesis : It is a key starting material for the synthesis of more complex active pharmaceutical ingredients (APIs). The hydroxyl and ester groups can be independently or sequentially modified to build intricate molecular architectures.[2]
-
Agrochemicals : The compound serves as a precursor in the manufacturing of certain pesticides and herbicides.[2]
-
Fragrance and Flavors : Due to its mild aromatic profile, it is sometimes used in the formulation of fragrances.[2]
-
Antimicrobial Agent : It has been identified as a food-grade antimicrobial agent, highlighting its potential use as a preservative.[6]
-
Mitsunobu Reaction : It has been specifically used in the synthesis of chiral derivatives via the Mitsunobu reaction, demonstrating its utility in stereoselective synthesis.[6]
Safety and Handling
It is essential to handle this compound with appropriate safety precautions.
-
GHS Hazard Classification :
-
Personal Protective Equipment (PPE) :
-
Handling and Storage :
Conclusion
This compound is a foundational chemical intermediate with a well-defined property profile and a straightforward synthetic pathway. Its structural features make it an adaptable building block for creating a diverse array of more complex molecules. For researchers and scientists in drug development and fine chemical synthesis, a thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in innovative research and development projects.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 7781-98-8 [chemicalbook.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. This compound [webbook.nist.gov]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of Ethyl 3-hydroxybenzoate
Introduction
Ethyl 3-hydroxybenzoate (CAS No. 7781-98-8), a substituted aromatic ester, is a compound of significant interest in the pharmaceutical, cosmetic, and fine chemical industries.[1] Its utility as a precursor in the synthesis of more complex molecules, including chiral derivatives, and its application as a food-grade antimicrobial agent underscore the importance of a thorough understanding of its physicochemical properties.[2] This guide provides a comprehensive technical overview of the core physical properties of this compound, offering insights valuable to researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind these properties and the methodologies for their determination, ensuring a robust and applicable understanding.
Core Molecular and Physical Characteristics
A foundational understanding of a compound begins with its fundamental identifiers and physical state. These properties dictate its handling, storage, and initial screening parameters in any research or development pipeline.
This compound is typically encountered as a white to off-white or pale cream crystalline powder.[1][3] It possesses a faint, slightly aromatic or phenolic odor.[1]
Table 1: Fundamental Identifiers and Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [4] |
| Molecular Weight | 166.17 g/mol | [4] |
| CAS Number | 7781-98-8 | [4] |
| Appearance | White to pale cream crystals or powder | [1][3] |
| InChI Key | MWSMNBYIEBRXAL-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)c1cccc(O)c1 | [2] |
Thermal Properties: Melting and Boiling Points
The melting and boiling points are critical indicators of a compound's purity and thermal stability. These parameters are fundamental for designing synthesis workups, purification strategies (like recrystallization and distillation), and formulation processes.
Melting Point: The melting point of this compound is consistently reported in the range of 71-73 °C .[2] A sharp, well-defined melting range is indicative of high purity. Broadening of this range often suggests the presence of impurities, which disrupt the crystalline lattice and depress the melting point.
Boiling Point: The boiling point is highly dependent on pressure. At a reduced pressure of 31 mmHg, the boiling point is 187-188 °C .[2][5] Literature also reports a boiling point of 297-298 °C at atmospheric pressure (760 mmHg), though this is often an extrapolated or calculated value.[2] Distillation at reduced pressure is the preferred method for purifying thermally sensitive compounds like this compound to prevent degradation at high temperatures.
Experimental Protocol: Melting Point Determination (Capillary Method)
The capillary melting point method is a standard, reliable technique for determining the melting range of a solid compound.
Rationale: This method relies on the precise control of temperature ramping and visual observation of the phase transition from solid to liquid within a packed capillary tube. The use of a calibrated apparatus ensures accuracy and reproducibility.
Workflow Diagram: Melting Point Determination
Caption: Workflow for determining the melting point range.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample. Invert the tube and tap the sealed end on a hard surface to tightly pack the powder to a height of 2-3 mm.
-
Apparatus Insertion: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point (e.g., set to 60°C).
-
Slow Heating Ramp: Once the set temperature is reached, adjust the heating rate to a slow ramp of 1-2°C per minute. This slow rate is crucial for accurately observing the phase transition.
-
Observation and Recording: Carefully observe the sample. Record the temperature (T1) when the first droplet of liquid is visible. Continue heating and record the temperature (T2) when the last solid crystal melts. The melting range is reported as T1-T2.
Solubility Profile and Partition Coefficient (LogP)
The solubility and lipophilicity of a compound are paramount in drug development, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility: this compound is described as being slightly soluble in water.[1][6] Conversely, it is soluble in common organic solvents like alcohol and ether.[1] This behavior is consistent with its molecular structure, which contains a polar hydroxyl group and a hydrogen bond acceptor in the ester carbonyl, but also a significant nonpolar aromatic ring and ethyl group.
Partition Coefficient (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates greater solubility in lipids and lower solubility in water. The LogP value for this compound is reported to be 2.176 to 2.47 .[7][8] This moderate LogP value suggests that the compound can effectively partition into lipid membranes, a key characteristic for bioavailability.
Conceptual Framework: LogP and its Importance
Caption: The partitioning of a compound between octanol and water.
Acidity (pKa)
The pKa value is the negative logarithm of the acid dissociation constant and is a quantitative measure of the strength of an acid in solution. For this compound, the acidity is due to the phenolic hydroxyl group.
The predicted pKa for the phenolic proton is approximately 9.19 .[1] This value indicates that it is a weak acid. In the physiological pH range (around 7.4), the hydroxyl group will be predominantly in its protonated (neutral) form. This is a critical consideration for drug design, as the ionization state of a molecule affects its ability to cross cell membranes and interact with biological targets.
Spectroscopic Profile
Spectroscopic data provides a unique fingerprint for a molecule, confirming its identity and providing detailed information about its structure.
Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. Key expected absorptions for this compound include:
-
O-H stretch (phenol): A broad peak around 3300-3500 cm⁻¹
-
C-H stretch (aromatic & aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹
-
C=O stretch (ester): A strong, sharp peak around 1700-1730 cm⁻¹
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region
-
C-O stretch (ester & phenol): Peaks in the 1000-1300 cm⁻¹ region
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of hydrogen atoms. The expected signals are: a triplet for the methyl (-CH₃) protons, a quartet for the methylene (-CH₂-) protons of the ethyl group, and distinct signals in the aromatic region for the four protons on the benzene ring. The phenolic proton (-OH) will appear as a broad singlet.
-
¹³C NMR: Shows the different types of carbon atoms. One would expect to see signals for the ester carbonyl carbon, the two carbons of the ethyl group, and the six distinct carbons of the aromatic ring.[9]
Safety and Handling
From a practical standpoint, understanding the hazards associated with a chemical is crucial for safe laboratory practice.
This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and may cause respiratory irritation (STOT SE 3).[4][10]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves and eye protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
It should be stored in a tightly closed container in a dry, well-ventilated place at room temperature.[1]
Conclusion
The physical properties of this compound—from its thermal behavior and solubility to its spectroscopic fingerprint—define its identity and dictate its application. For scientists in drug development and chemical research, this data is not merely a collection of numbers but a predictive tool. The moderate lipophilicity (LogP ~2.2), weak acidity (pKa ~9.2), and defined melting point (71-73°C) provide a solid foundation for its use as a building block in synthesis and as a functional ingredient in various formulations. A thorough grasp of these characteristics, coupled with rigorous experimental validation and adherence to safety protocols, is essential for leveraging this versatile compound to its full potential.
References
- 1. Page loading... [guidechem.com]
- 2. This compound 99 7781-98-8 [sigmaaldrich.com]
- 3. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 7781-98-8 [chemicalbook.com]
- 6. This compound, 99% | Fisher Scientific [fishersci.ca]
- 7. This compound, 7781-98-8 [thegoodscentscompany.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. This compound(7781-98-8) 13C NMR spectrum [chemicalbook.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to Ethyl 3-hydroxybenzoate (CAS 7781-98-8)
This document provides a comprehensive technical overview of Ethyl 3-hydroxybenzoate, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. Designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries, this guide delves into the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative data.
Core Molecular Identity and Physicochemical Properties
This compound (also known as ethyl m-hydroxybenzoate) is an aromatic ester characterized by a benzene ring substituted with a hydroxyl (-OH) group and an ethyl ester (-COOCH₂CH₃) group at the meta position. This bifunctional nature—possessing both a nucleophilic phenolic hydroxyl group and an electrophilic ester carbonyl carbon—is the foundation of its utility as a chemical intermediate.[1]
Chemical Identifiers
A consistent and accurate identification is paramount in research and development. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 7781-98-8 | [2][3][4] |
| EC Number | 231-951-1 | [2][3] |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₉H₁₀O₃ | [2][4][6] |
| Molecular Weight | 166.17 g/mol | [3][6][7] |
| InChI Key | MWSMNBYIEBRXAL-UHFFFAOYSA-N | [6][7][8] |
| SMILES | CCOC(=O)c1cccc(O)c1 | [6][7][8] |
| Synonyms | Ethyl m-hydroxybenzoate, m-Ethoxycarbonylphenol, 3-Hydroxybenzoic acid ethyl ester | [4][5][6] |
Physical and Chemical Properties
The physical state and solubility of a compound dictate its handling, reaction conditions, and purification methods. This compound typically appears as a white to pale cream crystalline solid at room temperature.[1][9]
| Property | Value | Source(s) |
| Melting Point | 71-73 °C (lit.) | [3][7][10] |
| Boiling Point | 187-188 °C at 31-41 hPa (lit.) | [3][7][10] |
| Appearance | Colorless to pale yellow solid or viscous liquid | [1] |
| Odor | Faint, slightly aromatic or phenolic | [1] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [1] |
| logP (Octanol/Water) | 2.176 - 2.470 | [2] |
Synthesis and Mechanism: Fischer Esterification
The most common and industrially viable method for preparing this compound is the Fischer esterification of 3-hydroxybenzoic acid with ethanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its use of readily available starting materials.
Causality of Experimental Choices
-
Acid Catalyst (e.g., H₂SO₄): The reaction requires a strong acid catalyst. Its role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. Without the catalyst, the reaction would be impractically slow.
-
Excess Ethanol: The reaction is an equilibrium process. According to Le Châtelier's principle, using ethanol as both the reactant and the solvent (i.e., in large excess) shifts the equilibrium toward the formation of the ethyl ester product.
-
Reflux Conditions: Heating the reaction mixture to its boiling point under reflux ensures a stable, elevated reaction temperature, which increases the reaction rate. Crucially, it also facilitates the removal of water, a byproduct of the reaction. While not always implemented in a basic lab setup, industrial processes often employ a Dean-Stark apparatus to continuously remove water, further driving the equilibrium to maximize product yield.
Reaction Mechanism Diagram
The following diagram illustrates the key mechanistic steps of the acid-catalyzed esterification.
Step-by-Step Synthesis Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxybenzoic acid and an excess of absolute ethanol (e.g., a 5 to 9-fold molar excess).[11]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid mass).
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 3-4 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Neutralization: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.[11] Dissolve the remaining residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by vacuum distillation to yield a pure crystalline solid.[1]
Synthesis and Purification Workflow
The following diagram outlines the logical flow from starting materials to the final, purified product.
Analytical Characterization
Confirmation of the structure and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. The primary techniques used are NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Spectroscopic Data Summary
| Technique | Key Data / Expected Peaks | Source(s) |
| ¹H NMR | δ (ppm) in CDCl₃: ~7.6 (m, Ar-H), ~7.3 (t, Ar-H), ~7.1 (m, Ar-H), ~4.3 (q, -OCH₂CH₃), ~1.4 (t, -OCH₂CH₃). The phenolic -OH proton signal can be broad and its chemical shift is concentration-dependent. | [8] |
| IR Spectroscopy | ν (cm⁻¹): Broad peak ~3300-3500 (O-H stretch), ~1715 (C=O ester stretch), ~1600 & ~1450 (C=C aromatic ring stretch), ~1250 (C-O ester stretch). | [1][12] |
| Mass Spectrometry (EI) | m/z: 166 (M⁺, molecular ion), 138 ([M-C₂H₄]⁺), 121 ([M-OC₂H₅]⁺, base peak), 93, 65. | [5][13] |
Analytical Workflow
Applications in Research and Drug Development
This compound serves as a valuable organic building block for synthesizing more complex molecules.[1][14] Its utility stems from the differential reactivity of its two functional groups.
-
Pharmaceutical Synthesis: The phenolic hydroxyl group can be alkylated or acylated, while the ester can be hydrolyzed, reduced, or converted to an amide. This makes it a key intermediate for various active pharmaceutical ingredients (APIs). For instance, it has been used in the synthesis of chiral derivatives via the Mitsunobu reaction, a powerful method for inverting stereochemistry.[7][10] Studies have also investigated phenolic analogs, including this compound, as potential anti-melanoma agents.[14]
-
Fine Chemicals and Fragrances: Due to its mild aromatic profile, it is also employed in the formulation of fragrances and flavors.[1]
-
Antimicrobial Agent: It is recognized as a food-grade antimicrobial agent, similar in function to other parabens (esters of p-hydroxybenzoic acid).[10]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are essential to ensure laboratory safety.
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[5]
-
H315: Causes skin irritation (Skin irritation, Category 2).[5]
-
H335: May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3).[5]
The corresponding signal word is "Warning" .[3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15] Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling dust or vapors.[16]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]
-
First Aid:
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] Keep away from strong oxidizing agents, strong acids, and strong bases.[16]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 7781-98-8 [thegoodscentscompany.com]
- 3. This compound 99 7781-98-8 [sigmaaldrich.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (CAS 7781-98-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 3-羟基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound(7781-98-8) 1H NMR [m.chemicalbook.com]
- 9. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. This compound | 7781-98-8 [chemicalbook.com]
- 11. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. This compound | 7781-98-8 | FE71287 | Biosynth [biosynth.com]
A Comprehensive Spectroscopic Guide to Ethyl 3-hydroxybenzoate: Elucidating Structure Through NMR, IR, and MS
Introduction: The Analytical Imperative for Ethyl 3-hydroxybenzoate
This compound (CAS No. 7781-98-8, Molecular Formula: C₉H₁₀O₃) is a valuable organic compound utilized in the synthesis of more complex molecules and as a food-grade antimicrobial agent.[1] Its precise molecular structure, a substituted benzene ring bearing both an ester and a hydroxyl group, dictates its chemical reactivity and functional properties. For researchers in materials science and drug development, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize and validate the structure of this compound.
This document moves beyond a simple recitation of data. As field-proven insights are critical, we will explore the causality behind experimental choices and interpret the resulting data through the lens of established physicochemical principles, ensuring a robust and self-validating analytical narrative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual nuclei. For this compound, both ¹H and ¹³C NMR are employed to map out the complete atomic framework.
Expertise & Experience: The Rationale for NMR Experimental Design
The choice of experiment is dictated by the analyte's properties. This compound is a solid at room temperature. Therefore, the primary experimental challenge is to prepare a homogeneous solution suitable for a high-resolution spectrometer.
Experimental Protocol: ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation : Approximately 15-20 mg of solid this compound is weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected as the solvent because it effectively dissolves the analyte and its residual proton signal (at ~7.26 ppm) provides a convenient internal reference.
-
Filtration : The solution is filtered through a pipette containing a small glass wool plug directly into a 5 mm NMR tube. This crucial step removes any particulate matter that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.
-
Instrumentation : The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition :
-
The magnetic field is "locked" onto the deuterium signal of the CDCl₃ solvent to compensate for any field drift during the experiment.
-
The field is "shimmed" to maximize its homogeneity across the sample volume, ensuring sharp, well-resolved peaks.
-
A standard one-dimensional ¹H NMR spectrum is acquired.
-
Subsequently, a proton-decoupled ¹³C NMR spectrum is acquired. Decoupling simplifies the spectrum by removing C-H splitting, resulting in a single sharp peak for each unique carbon atom.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. The key features are the chemical shift (δ), which indicates the electronic environment of the proton; the integration, which reveals the relative number of protons generating the signal; and the multiplicity (splitting pattern), which shows the number of neighboring protons.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.62 | d (doublet) | 1H | Ar-H (H-2) |
| ~7.53 | t (triplet) | 1H | Ar-H (H-6) |
| ~7.29 | t (triplet) | 1H | Ar-H (H-5) |
| ~7.05 | dd (doublet of doublets) | 1H | Ar-H (H-4) |
| ~5.90 | s (singlet) | 1H | Ar-OH |
| 4.38 | q (quartet) | 2H | -O-CH₂ -CH₃ |
| 1.39 | t (triplet) | 3H | -O-CH₂-CH₃ |
Interpretation:
-
Ethyl Group : The spectrum clearly shows the signature of an ethyl group. The signal at 4.38 ppm is a quartet, indicating it is adjacent to a group of three protons (-CH₃), and its downfield shift confirms it is attached to an electron-withdrawing oxygen atom. The signal at 1.39 ppm is a triplet, confirming its proximity to the two protons of the -CH₂- group.
-
Aromatic Protons : The region between 7.05 and 7.62 ppm contains signals for the four protons on the benzene ring. Their distinct chemical shifts and splitting patterns are consistent with a 1,3-disubstituted (meta) pattern.
-
Phenolic Proton : A broad singlet around 5.90 ppm is characteristic of the hydroxyl (-OH) proton. Its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their nature (e.g., C=O, aromatic C-O, alkyl).
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~166.5 | C =O (Ester Carbonyl) |
| ~155.8 | Ar-C -OH (C-3) |
| ~131.5 | Ar-C -C=O (C-1) |
| ~129.7 | Ar-C H (C-5) |
| ~122.3 | Ar-C H (C-6) |
| ~121.8 | Ar-C H (C-4) |
| ~117.2 | Ar-C H (C-2) |
| ~61.5 | -O-CH₂ -CH₃ |
| ~14.3 | -O-CH₂-CH₃ |
(Note: Data interpreted from spectra available from sources such as ChemicalBook. Precise values may vary slightly based on solvent and instrument.)
Interpretation:
-
Carbonyl Carbon : The signal at ~166.5 ppm is characteristic of an ester carbonyl carbon, which is significantly deshielded.
-
Aromatic Carbons : Six distinct signals are expected for the aromatic ring. The carbon attached to the hydroxyl group (C-3) is the most deshielded of the ring carbons (~155.8 ppm) due to the oxygen's electronegativity. The other five aromatic carbons appear in the typical range of ~117-132 ppm.
-
Alkyl Carbons : The two carbons of the ethyl group appear at ~61.5 ppm (-O-CH₂) and ~14.3 ppm (-CH₃), consistent with an ethyl ester moiety.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend.
Principles & Experimental Setup
For a solid sample like this compound, the KBr pellet method is a standard and reliable technique. This involves dispersing the analyte in an IR-transparent matrix to allow for analysis by transmission.
Experimental Protocol: KBr Pellet Method for IR Spectroscopy
-
Sample Preparation : A small amount of this compound (~1-2 mg) is added to ~100-200 mg of finely ground, dry potassium bromide (KBr) powder. KBr is used because it is transparent to IR radiation in the typical analytical range (4000-400 cm⁻¹) and becomes plastic under pressure.[3]
-
Grinding : The mixture is thoroughly ground in an agate mortar and pestle to ensure the sample is homogeneously dispersed and its particle size is minimized to reduce light scattering.
-
Pellet Formation : The powder mixture is transferred to a die and compressed under high pressure (several tons) using a hydraulic press. This fuses the KBr into a thin, transparent pellet containing the dispersed sample.
-
Data Acquisition : A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in a holder in the spectrometer's beam path, and the sample spectrum is acquired. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
IR Spectral Interpretation
The IR spectrum of this compound displays several key absorption bands that confirm the presence of its characteristic functional groups.
Table 3: Key IR Absorption Bands for this compound [4]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3350 (broad) | O-H Stretch | Phenolic -OH |
| ~3070 | C-H Stretch | Aromatic C-H |
| ~2980 | C-H Stretch | Alkyl (sp³) C-H |
| ~1720 | C=O Stretch | Ester Carbonyl |
| ~1600, ~1585 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester (Aryl-C-O) & Phenol (Ar-O) |
Interpretation:
-
O-H Stretch : The prominent, broad absorption band centered around 3350 cm⁻¹ is definitive proof of the hydroxyl (-OH) group. The broadening is a result of intermolecular hydrogen bonding.
-
C=O Stretch : A very strong, sharp peak at ~1720 cm⁻¹ is the characteristic stretching vibration of the ester carbonyl group. Its position is consistent with an aromatic ester.
-
C-H Stretches : Absorptions just above 3000 cm⁻¹ (~3070 cm⁻¹) are typical for aromatic C-H bonds, while those just below 3000 cm⁻¹ (~2980 cm⁻¹) correspond to the sp³-hybridized C-H bonds of the ethyl group.
-
Aromatic C=C Stretches : The absorptions in the 1600-1585 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the benzene ring.
-
C-O Stretches : The strong absorption around 1250 cm⁻¹ is within the "fingerprint region" and corresponds to the C-O stretching vibrations of both the ester and the phenol functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation, valuable clues about its structure. Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways.
Principles of Electron Ionization (EI-MS)
In the EI source, the gaseous analyte is bombarded by a beam of high-energy electrons (typically 70 eV).[5] This collision is energetic enough to eject an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•). The excess energy imparted during ionization causes this molecular ion to break apart into smaller, stable fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a spectrum of relative ion abundance versus m/z.
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction : A small amount of the sample is introduced into the instrument, typically via a direct insertion probe which is heated to volatilize the solid sample into the high-vacuum ion source.
-
Ionization : The vaporized molecules pass through a beam of 70 eV electrons, leading to the formation of the molecular ion and various fragment ions.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them according to their m/z ratio.
-
Detection : An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.
Analysis of the Mass Spectrum
The mass spectrum of this compound provides clear evidence for its molecular weight and substructures.
Table 4: Major Ions in the EI Mass Spectrum of this compound [5]
| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Ion Structure/Fragment |
| 166 | ~25 | [C₉H₁₀O₃]⁺• (Molecular Ion, M⁺•) |
| 138 | ~20 | [M - C₂H₄]⁺• (Loss of ethene) |
| 121 | 100 | [M - OC₂H₅]⁺ (Loss of ethoxy radical, Base Peak) |
| 93 | ~50 | [C₆H₅O]⁺ (Loss of CO from m/z 121) |
| 65 | ~40 | [C₅H₅]⁺ (Loss of CO from m/z 93) |
Interpretation and Fragmentation Pathway:
-
Molecular Ion (m/z 166) : The peak at m/z 166 corresponds to the molecular weight of this compound (166.17 g/mol ), confirming the molecular formula.[3]
-
Base Peak (m/z 121) : The most abundant ion in the spectrum (base peak) is at m/z 121. This corresponds to the loss of the ethoxy radical (•OC₂H₅, 45 Da) from the molecular ion, resulting in the stable 3-hydroxybenzoyl cation. This fragmentation is highly characteristic of ethyl esters.
-
McLafferty Rearrangement (m/z 138) : The peak at m/z 138 results from the loss of a neutral ethene molecule (C₂H₄, 28 Da) via a McLafferty rearrangement, a common pathway for esters with a gamma-hydrogen.
-
Further Fragmentation (m/z 93 and 65) : The 3-hydroxybenzoyl cation (m/z 121) can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form the ion at m/z 93. This ion can further lose another CO molecule to yield the C₅H₅⁺ ion at m/z 65.
Visualized Workflows and Pathways
To clearly illustrate the relationships between methodologies and mechanistic claims, the following diagrams are provided.
Caption: Diagram 1: Integrated Spectroscopic Analysis Workflow.
Caption: Diagram 2: Proposed EI-MS Fragmentation Pathway.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides an unambiguous confirmation of the structure of this compound. NMR spectroscopy maps the precise carbon and proton framework, confirming the 1,3-substitution pattern and the ethyl ester group. IR spectroscopy validates the presence of the key hydroxyl, ester carbonyl, and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data that is perfectly consistent with the proposed structure, notably the characteristic loss of the ethoxy radical. This integrated analytical approach forms a self-validating system, ensuring the highest degree of confidence in the compound's identity for all subsequent research and development applications.
References
A Comprehensive Technical Guide to the Solubility of Ethyl 3-hydroxybenzoate in Various Solvents
Foreword: Navigating the Data Gap for Ethyl 3-hydroxybenzoate Solubility
In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is a cornerstone of process development, formulation design, and analytical method development. This compound (CAS 7781-98-8), an aromatic ester with applications as a chemical intermediate and potential antimicrobial agent, presents a case where extensive, publicly available quantitative solubility data in a range of organic solvents is notably scarce. This guide addresses this data gap not by presenting a pre-existing table of values, but by empowering researchers with the foundational knowledge and detailed experimental protocols necessary to determine this critical parameter in their own laboratories. By providing a robust framework for experimentation, this document serves as a practical tool for generating reliable and reproducible solubility data tailored to specific research needs.
Physicochemical Profile of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior and for designing appropriate experimental methodologies.
This compound is an organic compound with a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2] It exists as a white to off-white crystalline powder or a colorless to pale yellow solid at room temperature.[3] The presence of a benzene ring, a hydroxyl group (-OH), and an ethyl ester group (-COOC₂H₅) contributes to its moderate polarity.[3] This molecular structure suggests that it will exhibit some degree of solubility in both polar and non-polar organic solvents, with a more pronounced solubility in polar solvents capable of hydrogen bonding.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7781-98-8 | [1][2][4] |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 71-73 °C | [5] |
| Boiling Point | 187-188 °C at 31 mmHg | [5] |
| Water Solubility | Slightly soluble (estimated at 1.894 g/L to 2.1 g/L at 25°C) | [6] |
| Qualitative Solubility | Soluble in alcohol and ether | [3] |
Principles of Solubility and Influential Factors
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key interactions at play are:
-
Hydrogen Bonding: The hydroxyl group on the benzene ring can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and ester groups can act as hydrogen bond acceptors. Solvents that are also capable of hydrogen bonding (e.g., alcohols like ethanol and methanol) are therefore expected to be effective at solvating this compound.
-
Dipole-Dipole Interactions: The ester group imparts a permanent dipole moment to the molecule, allowing for favorable interactions with other polar solvent molecules (e.g., acetone, ethyl acetate).
-
Van der Waals Forces: The non-polar benzene ring and the ethyl group can interact with non-polar solvents (e.g., toluene, hexane) through weaker London dispersion forces.
The interplay of these forces, along with the energy required to overcome the crystal lattice forces of the solid this compound, will determine the extent of its solubility in a given solvent.
Key factors that will influence the solubility of this compound include:
-
Solvent Polarity: A solvent with a polarity similar to that of this compound is likely to be a good solvent.
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.
-
pH: As this compound has a phenolic hydroxyl group, its solubility in aqueous solutions will be pH-dependent. At higher pH values, the hydroxyl group can deprotonate to form a more soluble phenoxide salt.
Experimental Determination of this compound Solubility
Given the absence of a comprehensive public dataset, the following section provides a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. The gravimetric shake-flask method is presented as a reliable and widely accepted technique.
Gravimetric Shake-Flask Method: A Validated Protocol
This method relies on creating a saturated solution of this compound in the solvent of interest, followed by the gravimetric determination of the amount of dissolved solute.
3.1.1. Materials and Equipment
-
This compound (purity > 99%)
-
A range of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, toluene, hexane, and water)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Glass vials or flasks with airtight screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or weighing boats
-
Drying oven
-
Desiccator
3.1.2. Experimental Workflow
Caption: Experimental workflow for the gravimetric determination of this compound solubility.
3.1.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess of what will dissolve is sufficient.
-
Accurately add a known volume or mass of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium between the dissolved and undissolved solute is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sampling and Filtration:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe.
-
Attach a 0.45 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Weigh the evaporation dish containing the filtered saturated solution.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point is recommended).
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dried solute. Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the dish and solute minus the initial mass of the empty dish.
-
The mass of the solvent is the mass of the dish and solution minus the final mass of the dish and solute.
-
Solubility can then be expressed in various units, such as g/100 g of solvent, g/L of solvent, or molarity.
-
Alternative and High-Throughput Methods
For more rapid screening of solubility in a larger number of solvents or at multiple temperatures, researchers can consider alternative methods such as:
-
UV-Vis Spectroscopy or HPLC: A saturated solution is prepared and filtered as described above. The concentration of this compound in the filtrate is then determined using a calibrated UV-Vis spectrophotometer or a high-performance liquid chromatography (HPLC) system. This requires the prior establishment of a calibration curve.
-
Nephelometry: This high-throughput method measures the light scattering caused by the precipitation of a compound from a stock solution (typically in DMSO) when added to an aqueous or organic solvent. It is useful for quickly ranking the relative solubility of compounds.
Data Presentation and Interpretation
The experimentally determined solubility data for this compound should be compiled into a clear and organized table.
Table 2: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (g/L solvent) | Molar Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Acetone | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Diethyl Ether | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Toluene | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Hexane | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Water | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| [Other Solvents] | [Other Temps] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
The results should be analyzed in the context of the solvent properties. A logical relationship between solvent characteristics and the observed solubility can be visualized as follows:
References
An In-Depth Technical Guide to the Thermal Stability and Degradation of Ethyl 3-hydroxybenzoate
Introduction: The Need for Thermal Characterization
Ethyl 3-hydroxybenzoate is an aromatic ester utilized as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its utility in fragrance formulations is also noted.[1] As with any chemical entity progressing through drug development or scaled-up synthesis, a comprehensive understanding of its thermal stability is not merely academic; it is a critical component of risk assessment, process optimization, and formulation strategy. Exposure to elevated temperatures during synthesis, purification (e.g., distillation), or storage can initiate degradation, leading to impurity formation, loss of potency, and potential safety concerns.[1]
This guide provides a robust framework for evaluating the thermal stability of this compound. It moves beyond simple data reporting to explain the causal relationships behind experimental design, ensuring that the protocols are not just followed but understood. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently assess the thermal behavior of this and similar molecules.
Core Physicochemical Properties
A baseline understanding of the material's properties is essential before commencing thermal analysis.
| Property | Value | Source |
| Chemical Formula | C₉H₁₀O₃ | [2][3] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White to off-white or pale cream crystalline powder | [4][5][6] |
| Melting Point | 71-73 °C (lit.) | [7] |
| Boiling Point | 187-188 °C / 31 mmHg (lit.) | [7] |
| Structure | HOC₆H₄CO₂C₂H₅ | [7] |
Key Methodologies for Assessing Thermal Stability
A multi-faceted approach is required to build a complete thermal profile. We employ a suite of orthogonal techniques, each providing a unique piece of the puzzle. The synergy between Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) creates a self-validating system for comprehensive characterization.
Thermogravimetric Analysis (TGA)
Purpose: TGA measures changes in mass as a function of temperature. It is the primary tool for determining the onset temperature of degradation (T_onset), where significant mass loss begins.
Causality Behind the Experiment: By subjecting the sample to a controlled temperature ramp in an inert atmosphere (typically nitrogen), we can isolate thermal degradation from oxidative processes. The resulting mass loss curve provides a clear and quantifiable measure of decomposition. A heating rate of 10 °C/min is a standard choice, offering a good balance between analytical speed and the resolution of thermal events.
Differential Scanning Calorimetry (DSC)
Purpose: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect phase transitions such as melting and to characterize the energetic nature (exothermic or endothermic) of degradation events.
Causality Behind the Experiment: While TGA tells us when a sample loses mass, DSC tells us the energetic changes associated with thermal events. An endothermic peak will confirm the melting point. Degradation can be either endothermic (bond-breaking) or exothermic (often seen in runaway reactions). Correlating a DSC event with a mass loss event in TGA provides confirmatory evidence of thermal decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Purpose: Py-GC-MS is a powerful technique for identifying the specific chemical fragments produced during thermal degradation.[8][9] The sample is rapidly heated (pyrolyzed) to a specific temperature, and the resulting volatile compounds are separated by GC and identified by MS.[8]
Causality Behind the Experiment: To understand the degradation pathway, we must identify the degradation products. By setting the pyrolysis temperature to a point just above the T_onset determined by TGA, we can analyze the initial, primary degradation products. This mechanistic insight is crucial for predicting potential impurities and understanding the underlying chemical instability. This technique is highly effective for characterizing polymers and other materials that cannot be analyzed by traditional GC-MS.[8][9]
Integrated Experimental Workflow
The following diagram illustrates the logical flow for a comprehensive thermal stability assessment.
Caption: Integrated workflow for thermal stability analysis.
Detailed Experimental Protocols
These protocols are designed to be self-validating through system suitability checks and clear procedural steps.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Verify the TGA's temperature and mass accuracy using certified reference materials (e.g., calcium oxalate) as per instrument guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (aluminum or platinum).
-
Experimental Setup:
-
Place the pan in the TGA furnace.
-
Purge with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.
-
Heating Program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (T_onset), defined as the temperature at which a significant deviation from the baseline mass occurs.
-
Determine the temperature of maximum mass loss rate (T_peak) from the first derivative of the TGA curve.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.
-
Experimental Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge with high-purity nitrogen at a flow rate of 50 mL/min.
-
Heating Program: Equilibrate at 25 °C, then ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify and integrate the endothermic peak corresponding to the melting point to determine the onset temperature and enthalpy of fusion (ΔH_fus).
-
Observe any exothermic or endothermic events at higher temperatures and correlate them with the TGA data.
-
Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
System Suitability: Verify the performance of the GC-MS system using a standard mixture (e.g., Grob test mix) to check for chromatographic resolution, peak shape, and mass spectral integrity.
-
Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.
-
Experimental Setup:
-
Pyrolyzer: Set the pyrolysis temperature to the T_onset determined by TGA (e.g., if T_onset is ~200 °C, a pyrolysis temperature of 220 °C is appropriate). Set the pyrolysis time to 15 seconds.
-
GC Conditions:
-
Injector: Split mode (e.g., 50:1), 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program: Hold at 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
-
-
Data Analysis:
-
Identify the chromatographic peaks corresponding to the degradation products.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for positive identification.
-
Expected Results and Proposed Degradation Pathway
While specific experimental data for this compound is not widely published, we can infer the likely behavior based on its chemical structure and data from similar phenolic esters like parabens.[10][11][12] Parabens are known to be relatively thermally stable.[10]
Expected Thermal Profile
| Analysis | Parameter | Expected Result | Interpretation |
| TGA | T_onset | ~200 - 250 °C | Onset of significant thermal decomposition. |
| DSC | Melting Point | ~71 - 73 °C | Confirms the literature value for the solid-to-liquid phase transition.[7] |
| DSC | Degradation | Endotherm > 200 °C | Energy required for bond cleavage during decomposition. |
| Py-GC-MS | Degradants | Ethanol, 3-Hydroxybenzoic acid, Phenol, CO₂ | Identification of primary and secondary degradation products. |
Proposed Degradation Pathway
The primary degradation pathway for this compound under thermal stress is likely initiated by the cleavage of the ester bond, a common pathway for aromatic esters. This can be followed by decarboxylation of the resulting carboxylic acid at higher temperatures.
-
Ester Hydrolysis (Initial Step): The most labile bond is the ester linkage. Thermal energy can induce cleavage, leading to the formation of 3-hydroxybenzoic acid and ethylene (via elimination) or ethanol if trace water is present.
-
Decarboxylation (Secondary Step): Upon further heating, the resulting 3-hydroxybenzoic acid is susceptible to decarboxylation, where it loses a molecule of carbon dioxide (CO₂) to form phenol.
Caption: Proposed thermal degradation pathway for this compound.
Conclusion and Practical Implications
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the thermal stability of this compound. The data generated from this workflow has direct and significant implications for:
-
Process Chemistry: Defining maximum temperature limits for synthesis, distillation, and drying operations to prevent the formation of key degradants like 3-hydroxybenzoic acid and phenol.
-
Drug Formulation: Informing decisions on excipient compatibility and manufacturing processes (e.g., hot-melt extrusion) where the active pharmaceutical ingredient (API) or intermediate might be exposed to thermal stress.
-
Storage and Handling: Establishing appropriate storage conditions (e.g., "store at ambient temperature, avoid high temperatures") to ensure long-term product quality and stability.[1]
By integrating TGA, DSC, and Py-GC-MS, researchers can move beyond simple pass/fail criteria to a deep, mechanistic understanding of thermal degradation, ensuring the development of safe, stable, and effective products.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound (CAS 7781-98-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound 99 7781-98-8 [sigmaaldrich.com]
- 8. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 9. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Physical properties of parabens and their mixtures: solubility in water, thermal behavior, and crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 3-hydroxybenzoate and Its Structural Isomers
Introduction
In the landscape of organic chemistry, structural isomers—molecules sharing the same molecular formula but differing in the spatial arrangement of atoms—often exhibit remarkably divergent physicochemical properties and biological activities. A classic illustration of this principle is found in the ethyl esters of hydroxybenzoic acid. Ethyl 3-hydroxybenzoate and its structural isomers, ethyl 2-hydroxybenzoate (commonly known as ethyl salicylate) and ethyl 4-hydroxybenzoate (ethyl paraben), all share the chemical formula C₉H₁₀O₃. However, the position of the hydroxyl group on the benzene ring profoundly influences their roles, ranging from topical analgesics and preservatives to versatile chemical intermediates.[1][2]
This technical guide offers a comprehensive exploration of these three structural isomers. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into their synthesis, structural elucidation, comparative properties, and diverse applications. The narrative emphasizes the causality behind experimental choices and provides field-proven protocols, ensuring both scientific accuracy and practical utility.
Comparative Physicochemical Properties
The seemingly subtle shift in the hydroxyl group's position among the ortho (2-hydroxy), meta (3-hydroxy), and para (4-hydroxy) isomers leads to significant differences in their physical properties. These variations in melting point, boiling point, and density are critical for designing purification processes and for their application in various formulations.
| Property | Ethyl 2-hydroxybenzoate (ortho) | This compound (meta) | Ethyl 4-hydroxybenzoate (para) |
| CAS Number | 118-61-6[3] | 7781-98-8 | 120-47-8[2] |
| Molecular Weight | 166.17 g/mol [4] | 166.17 g/mol [5] | 166.17 g/mol |
| Appearance | Colorless liquid[3] | White to off-white crystalline powder[1] | White crystalline powder[6] |
| Melting Point | 1.3 °C[3] | 74 °C[7] | 115-118 °C |
| Boiling Point | 232-234 °C[3][8] | 295.7 °C (est.)[7] | 297-298 °C |
| Density | 1.13 g/cm³[3] | 1.168 g/cm³[9] | ~1.28 g/cm³ |
| Solubility in Water | Sparingly soluble[3] | Slightly soluble[1] | Poorly soluble |
Synthesis and Mechanism: Fischer-Speier Esterification
The most common and industrially significant method for synthesizing ethyl hydroxybenzoates is the Fischer-Speier esterification.[1][6] This acid-catalyzed reaction involves treating the respective hydroxybenzoic acid with an excess of ethanol.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst (typically sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[10][11] Ethanol, acting as a nucleophile, then attacks the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. The use of excess ethanol shifts the equilibrium towards the product side, maximizing the yield.
Synthesis Workflow Diagram
Caption: Fischer-Speier esterification workflow.
Experimental Protocol: Synthesis of Ethyl 4-hydroxybenzoate
This protocol details a standard laboratory procedure for the synthesis of ethyl paraben. The same principles apply to the ortho and meta isomers, with adjustments to the final purification step based on the product's physical state.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzoic acid (1.0 eq), absolute ethanol (5-9 eq), and a catalytic amount of a suitable acid like sodium hydrogen sulfate.[12][13]
-
Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool. Remove the excess ethanol via rotary evaporation.[12]
-
Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification:
-
For Ethyl 4-hydroxybenzoate and This compound (solids): Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
For Ethyl 2-hydroxybenzoate (liquid): Purify by vacuum distillation.[11]
-
Structural Elucidation and Analytical Characterization
Differentiating between the three isomers is a critical task in quality control and research. A combination of spectroscopic and chromatographic methods provides a definitive identification of each compound.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the key functional groups. All three isomers will exhibit:
-
A broad O-H stretching band (phenolic) around 3300-3400 cm⁻¹.
-
A strong C=O stretching band (ester) around 1700-1720 cm⁻¹.
-
C-O stretching bands in the 1300-1100 cm⁻¹ region.
The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending vibrations in the "fingerprint region" (below 900 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most definitive methods for structural elucidation.
-
¹H NMR: The ethyl group protons will appear as a characteristic triplet (CH₃, ~1.4 ppm) and a quartet (CH₂, ~4.4 ppm). The aromatic region (6.8-8.0 ppm) is diagnostic for the substitution pattern.
-
Ethyl 2-hydroxybenzoate: Shows four distinct aromatic protons. The intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl often results in a significant downfield shift for the phenolic proton (>10 ppm).[4]
-
This compound: Typically displays four aromatic protons with complex splitting patterns.[14]
-
Ethyl 4-hydroxybenzoate: Due to symmetry, it shows two sets of equivalent aromatic protons, appearing as two distinct doublets (an AA'BB' system).[15]
-
-
¹³C NMR: The number and chemical shifts of the aromatic carbon signals confirm the substitution pattern.
-
Ethyl 2-hydroxybenzoate: Will show 6 distinct aromatic carbon signals.[4]
-
This compound: Will also show 6 distinct aromatic carbon signals.
-
Ethyl 4-hydroxybenzoate: Due to symmetry, it will only show 4 distinct aromatic carbon signals.
-
Analytical Workflow Diagram
Caption: Logical workflow for isomer identification.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying mixtures of these isomers. A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is typically effective. The elution order will depend on the polarity of the isomers, with the more polar compounds generally eluting first.
Applications and Biological Significance
The distinct structural arrangements of the isomers translate into vastly different applications in the pharmaceutical, cosmetic, and food industries.
Ethyl 2-hydroxybenzoate (Ethyl Salicylate)
-
Topical Analgesic: Widely used in topical formulations for the relief of muscle and joint pain.[16] Its mechanism of action involves hydrolysis to salicylic acid, which then inhibits cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that mediate pain and inflammation.[16][17][18]
-
Fragrance and Flavor: It possesses a characteristic wintergreen-like odor and is used as a fragrance component in perfumes and as a flavoring agent in various products.[3][17]
-
Plant Semiochemical: In agriculture, salicylates can act as herbivore-induced plant volatiles, attracting natural enemies of pests as part of a plant's defense mechanism.[19]
Ethyl 4-hydroxybenzoate (Ethyl Paraben)
-
Antimicrobial Preservative: As a member of the paraben family, ethyl paraben is a highly effective broad-spectrum antimicrobial agent.[20] It is widely used to prevent the growth of bacteria, yeasts, and molds in cosmetics, pharmaceuticals, and food products, thereby extending their shelf life.[6][21]
-
Safety and Controversy: The use of parabens has been a subject of public debate due to concerns about their potential to act as endocrine disruptors by mimicking estrogen.[22][23] However, regulatory agencies generally consider them safe for use in cosmetics at the low concentrations typically employed (0.1-0.3%).[2][24][25]
This compound
-
Chemical Intermediate: Compared to its isomers, this compound has fewer direct large-scale applications. Its primary role is as a versatile building block in organic synthesis.[1][26] The presence of the hydroxyl and ester functionalities allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][27]
-
Fragrance Formulations: It is also used to a lesser extent in fragrance formulations due to its mild aromatic profile.[1]
Conclusion
The ethyl hydroxybenzoates serve as a compelling case study on the principles of structural isomerism. The ortho, meta, and para positions of the hydroxyl group dictate not only the fundamental physicochemical properties of these compounds but also their biological activities and industrial applications. Ethyl salicylate's analgesic properties, ethyl paraben's preservative efficacy, and this compound's utility as a synthetic intermediate highlight the profound impact of molecular architecture. For the research and drug development professional, a thorough understanding of these differences is paramount for successful formulation, synthesis, and application.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl salicylate - Wikipedia [en.wikipedia.org]
- 4. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound, 7781-98-8 [thegoodscentscompany.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. phillysim.org [phillysim.org]
- 11. benchchem.com [benchchem.com]
- 12. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 13. CN106397193A - Preparation method of ethyl paraben - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. Ethylparaben(120-47-8) 1H NMR [m.chemicalbook.com]
- 16. What is Ethyl Salicylate used for? [synapse.patsnap.com]
- 17. What is the mechanism of Ethyl Salicylate? [synapse.patsnap.com]
- 18. nbinno.com [nbinno.com]
- 19. benchchem.com [benchchem.com]
- 20. Ethylparaben | 120-47-8 [chemicalbook.com]
- 21. ulprospector.com [ulprospector.com]
- 22. Ethylparaben | Rupa Health [rupahealth.com]
- 23. ewg.org [ewg.org]
- 24. specialchem.com [specialchem.com]
- 25. paulaschoice.nl [paulaschoice.nl]
- 26. nbinno.com [nbinno.com]
- 27. This compound | 7781-98-8 [chemicalbook.com]
In silico toxicity prediction of Ethyl 3-hydroxybenzoate
An In-Depth Technical Guide to the In Silico Toxicity Prediction of Ethyl 3-hydroxybenzoate
Abstract
The imperative to streamline drug development and chemical safety assessment, while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), has catalyzed the adoption of in silico toxicology.[1] This guide provides a comprehensive, technically-grounded workflow for predicting the toxicological profile of this compound, a substituted aromatic ester. By integrating methodologies including physicochemical profiling, Quantitative Structure-Activity Relationship (QSAR) modeling, expert knowledge-based systems, and read-across analysis, we construct a robust weight-of-evidence assessment. This document is intended for researchers, toxicologists, and drug development professionals, offering a practical framework for leveraging computational tools to make early, informed decisions on compound safety, in alignment with international regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[1][2][3]
Introduction: The Compound and the Computational Paradigm
This compound (CAS: 7781-98-8) is an organic compound belonging to the family of hydroxybenzoate esters.[4][5] Structurally, it is the ethyl ester of 3-hydroxybenzoic acid. While its primary uses are in chemical synthesis, its structural similarity to parabens (p-hydroxybenzoate esters), which are widely used as preservatives in cosmetics, pharmaceuticals, and food, necessitates a thorough toxicological evaluation.[6][7][8]
Traditional toxicology, reliant on extensive animal testing, is a resource-intensive and ethically challenging process. In silico toxicology emerges as a powerful alternative and complement, utilizing computational models to predict the adverse effects of chemicals.[9][10][11] This approach allows for early-stage hazard identification, prioritization of candidates for further testing, and filling of data gaps without resorting to animal studies, a practice strongly encouraged by guidelines like the ICH M3(R2).[1][12][2]
This guide will demonstrate a systematic, multi-pronged in silico assessment of this compound, grounded in established scientific principles and regulatory acceptance frameworks.
Foundational Analysis: Physicochemical and Metabolic Profile
Understanding a compound's physicochemical properties is the bedrock of any toxicological assessment, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties
The key physicochemical parameters for this compound have been aggregated from established chemical databases.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | PubChem[5] |
| Molecular Weight | 166.17 g/mol | PubChem[5] |
| Melting Point | 71-74 °C | The Good Scents Company, ChemicalBook[6][13] |
| Boiling Point | 295.7 °C (estimated) | The Good Scents Company[13] |
| Water Solubility | 1894 mg/L @ 25 °C (estimated) | The Good Scents Company[13] |
| logP (o/w) | 2.47 | The Good Scents Company[13] |
The moderate lipophilicity (logP of 2.47) and slight water solubility suggest that this compound has the potential for dermal and gastrointestinal absorption.
Predicted Metabolism
A critical step in toxicity prediction is evaluating the compound's metabolic fate. Esterases, prevalent in the skin, liver, and plasma, are highly likely to hydrolyze this compound. This metabolic pathway is well-documented for the structurally similar parabens (p-hydroxybenzoate esters), which are rapidly metabolized to p-hydroxybenzoic acid (PHBA) and the corresponding alcohol.[8][14]
Therefore, the primary metabolic pathway for this compound is predicted to be hydrolysis to 3-hydroxybenzoic acid and ethanol. The toxicity assessment must consider the parent compound and its major metabolite.
References
- 1. ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs - Oreate AI Blog [oreateai.com]
- 2. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 4. Page loading... [guidechem.com]
- 5. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 7781-98-8 [chemicalbook.com]
- 7. rivm.nl [rivm.nl]
- 8. cir-safety.org [cir-safety.org]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. pozescaf.com [pozescaf.com]
- 11. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. This compound, 7781-98-8 [thegoodscentscompany.com]
- 14. Ethyl p-hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
An In-depth Technical Guide to the Degradation Pathways and Metabolites of Ethyl 3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxybenzoate, an aromatic ester, is of significant interest within the pharmaceutical and chemical industries. Understanding its metabolic fate and degradation pathways is paramount for assessing its environmental impact, toxicological profile, and potential for bioremediation. This technical guide provides a comprehensive overview of the microbial, enzymatic, and chemical degradation pathways of this compound, detailing the key metabolites formed and the analytical methodologies for their identification and quantification. Drawing upon established principles of aromatic compound biodegradation, this document serves as a foundational resource for researchers and professionals in drug development and environmental science.
Introduction: The Significance of this compound
This compound (CAS 7781-98-8) is a benzenoid organic compound characterized by a hydroxy group at the meta-position of the benzene ring and an ethyl ester functional group.[1][2] Its structural analogues, such as parabens (esters of 4-hydroxybenzoic acid), are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[3][4] While not as extensively studied as parabens, the degradation of this compound is of growing interest due to its potential environmental presence and its utility as a model compound for understanding the metabolism of more complex aromatic structures.
The core of this guide will delve into the intricate pathways by which this compound is transformed in biological and chemical systems. A thorough understanding of these processes is critical for predicting the persistence of such compounds in the environment and for designing effective bioremediation strategies.
Microbial Degradation: A Central Pathway
The primary mechanism for the breakdown of aromatic compounds in the environment is microbial degradation.[5] Bacteria, in particular, have evolved diverse enzymatic machinery to utilize these compounds as sources of carbon and energy.[6] While specific studies on this compound are limited, its degradation can be largely inferred from the well-documented pathways of similar aromatic esters, particularly parabens.
Initial Hydrolysis: The Gateway to Degradation
The initial and often rate-limiting step in the microbial degradation of aromatic esters is the hydrolysis of the ester bond.[4][7] This reaction is catalyzed by esterase enzymes, yielding the corresponding alcohol (ethanol) and 3-hydroxybenzoic acid.
-
Causality: The ester linkage is a relatively labile bond, making it a prime target for enzymatic attack. This initial hydrolysis is crucial as it increases the polarity of the molecule, facilitating subsequent enzymatic modifications.
This enzymatic hydrolysis has been observed in various bacterial strains, such as Enterobacter cloacae, which can rapidly hydrolyze parabens.[3]
Aerobic Degradation of 3-Hydroxybenzoic Acid
Once formed, 3-hydroxybenzoic acid enters central aromatic degradation pathways. Under aerobic conditions, the aromatic ring is typically dihydroxylated before cleavage. Several pathways are possible, with the specific route depending on the microbial species and the enzymes they possess.
One probable pathway involves the hydroxylation of 3-hydroxybenzoic acid to form dihydroxylated intermediates such as 2,3-dihydroxybenzoate or 3,4-dihydroxybenzoate (protocatechuate).[8][9] These intermediates are then susceptible to ring cleavage by dioxygenase enzymes.
-
Ortho-cleavage: The aromatic ring is cleaved between the two hydroxyl groups.
-
Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.[9]
Following ring cleavage, the resulting aliphatic acids are further metabolized through central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (conversion to CO2 and water).
Anaerobic Degradation
Under anaerobic conditions, the degradation of aromatic compounds proceeds through different mechanisms. The initial steps often involve the reduction of the aromatic ring, followed by ring cleavage. While less common and generally slower than aerobic degradation, anaerobic pathways are significant in anoxic environments like sediments and wastewater sludge.
Enzymatic and Chemical Degradation
Beyond microbial action, this compound can be degraded through isolated enzymatic reactions and abiotic chemical processes.
Enzymatic Hydrolysis
Purified esterases, such as those from pig liver (PLE) or Candida rugosa lipase (CRL), can effectively catalyze the hydrolysis of this compound.[10] This approach is often employed in biocatalysis for the synthesis of chiral compounds.
Chemical Degradation Pathways
-
Hydrolysis: The ester bond of this compound can be cleaved under acidic or basic conditions. Acid hydrolysis is typically slower than base-catalyzed hydrolysis (saponification).
-
Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive hydroxyl radicals, are effective in degrading a wide range of organic pollutants, including aromatic compounds.[4][11] These processes can lead to the complete mineralization of the compound.
Key Metabolites of this compound Degradation
The degradation of this compound results in the formation of several key intermediate metabolites.
| Metabolite | Formation Pathway | Significance |
| 3-Hydroxybenzoic Acid | Microbial and enzymatic hydrolysis of the ester bond.[4][7] | The primary and most significant metabolite, serving as the entry point for aromatic ring cleavage pathways. |
| Ethanol | Microbial and enzymatic hydrolysis of the ester bond. | A readily biodegradable co-product of hydrolysis. |
| Dihydroxylated Benzoic Acids (e.g., 2,3-dihydroxybenzoate, Protocatechuate) | Microbial hydroxylation of 3-hydroxybenzoic acid.[8][9] | Key intermediates preceding aromatic ring cleavage. |
| Ring-Cleavage Products (e.g., muconic acids, semialdehydes) | Microbial dioxygenase-catalyzed cleavage of dihydroxylated intermediates. | Aliphatic intermediates that are further metabolized. |
Experimental Protocols for Studying Degradation
Microbial Degradation Assay
This protocol outlines a general method for assessing the microbial degradation of this compound.
Step-by-Step Methodology:
-
Enrichment Culture:
-
Prepare a basal salt medium (BSM) containing this compound as the sole carbon source (e.g., 50-100 mg/L).[12]
-
Inoculate the medium with a sample from a contaminated environment (e.g., soil, wastewater).
-
Incubate at an appropriate temperature (e.g., 30°C) with shaking to ensure aeration.[12]
-
Periodically transfer a small volume of the culture to fresh BSM to enrich for microorganisms capable of degrading the target compound.[12]
-
-
Isolation of Degrading Strains:
-
Plate dilutions of the enrichment culture onto BSM agar plates containing this compound.
-
Isolate individual colonies and screen them for their ability to degrade the compound in liquid culture.
-
-
Degradation Study:
-
Inoculate a known concentration of the isolated strain into BSM with a defined concentration of this compound.
-
Collect samples at regular time intervals.
-
Analyze the samples for the disappearance of the parent compound and the appearance of metabolites using analytical techniques such as HPLC or GC-MS.
-
Analytical Methods for Metabolite Identification
The identification and quantification of this compound and its metabolites are crucial for elucidating degradation pathways.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture.[13]
-
Methodology:
-
A reversed-phase C18 column is typically used.[14]
-
The mobile phase often consists of a mixture of acetonitrile or methanol and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[14]
-
Detection can be achieved using a UV detector, as aromatic compounds absorb UV light.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of compounds based on their mass-to-charge ratio.[15]
-
Methodology:
-
Samples may require derivatization to increase their volatility.
-
The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification.
-
Visualization of Degradation Pathways and Workflows
Proposed Aerobic Degradation Pathway of this compound
Caption: Proposed aerobic microbial degradation pathway of this compound.
Experimental Workflow for Degradation Studies
Caption: General experimental workflow for studying microbial degradation.
Conclusion and Future Perspectives
The degradation of this compound is a multifaceted process primarily driven by microbial activity. The initial hydrolysis to 3-hydroxybenzoic acid is the key step that initiates its entry into central aromatic catabolic pathways. While much can be inferred from studies on analogous compounds, further research is needed to isolate and characterize specific microbial strains and enzymes involved in the degradation of this compound. A deeper understanding of these pathways will be instrumental in developing robust strategies for the bioremediation of environments contaminated with this and related aromatic compounds, and for accurately assessing their toxicological and environmental fate.
References
- 1. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound | SIELC Technologies [sielc.com]
- 15. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Antioxidant Potential of Hydroxybenzoate Esters: A Technical Guide for Drug Development Professionals
Introduction: Beyond Preservation - Unveiling the Antioxidant Capacity of Hydroxybenzoate Esters
Hydroxybenzoate esters, commonly known as parabens, have a long-standing history as effective preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial properties.[1][2] However, their utility extends beyond preventing microbial contamination. The inherent chemical structure of these compounds, particularly the phenolic ring, endows them with significant antioxidant potential. This guide provides an in-depth exploration of the antioxidant capabilities of hydroxybenzoate esters, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, structure-activity relationships, and the critical experimental workflows necessary to evaluate and harness their antioxidant properties for therapeutic and formulation advantages.
I. The Chemical Foundation of Antioxidant Activity: Mechanisms of Radical Scavenging
The antioxidant activity of hydroxybenzoate esters is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.[3][4] This process is a cornerstone of their protective effects against oxidative stress, a key pathological factor in numerous diseases.
Hydrogen Atom Transfer (HAT)
The principal mechanism involves the direct transfer of a hydrogen atom from the phenolic hydroxyl group (-OH) to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical. The resonance stabilization of this resulting phenoxyl radical is a critical factor in the antioxidant efficacy of these molecules.
Single Electron Transfer (SET)
In addition to HAT, hydroxybenzoate esters can also participate in a single electron transfer mechanism, particularly in polar solvents. In this process, an electron is transferred from the phenolate anion to the free radical, followed by protonation of the resulting anion. The efficiency of the SET mechanism is influenced by the ionization potential of the phenolic compound and the pH of the surrounding medium.[5]
A simplified representation of the primary antioxidant mechanism is illustrated below:
Caption: Hydrogen atom donation from a hydroxybenzoate ester to a free radical.
II. Structure-Activity Relationships: Tailoring Antioxidant Potency
The antioxidant capacity of hydroxybenzoate esters is not uniform; it is intricately linked to their molecular structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design and selection of esters with optimal antioxidant performance.
Impact of Hydroxyl Group Substitution
The number and position of hydroxyl groups on the aromatic ring are the most significant determinants of antioxidant activity.[6][7]
-
Number of Hydroxyl Groups: A greater number of hydroxyl groups generally correlates with higher antioxidant activity. For instance, gallic acid (3,4,5-trihydroxybenzoic acid) and its esters exhibit exceptionally high antioxidant effects compared to their mono- or di-hydroxylated counterparts.[8] This is due to the increased probability of hydrogen donation and the enhanced stability of the resulting radical.
-
Position of Hydroxyl Groups: The relative positioning of hydroxyl groups influences the stability of the phenoxyl radical through resonance. Ortho and para substitutions typically lead to greater antioxidant capacity compared to meta substitutions.[6] For example, protocatechuic acid (3,4-dihydroxybenzoic acid) and gentisic acid (2,5-dihydroxybenzoic acid) are potent antioxidants.[6]
The Role of the Alkyl Ester Chain
While the phenolic portion of the molecule is responsible for the primary radical scavenging, the alkyl ester chain can modulate the overall antioxidant efficacy, particularly in different environments.
-
Lipophilicity and Interfacial Activity: Increasing the length of the alkyl chain enhances the lipophilicity of the ester. This can improve its partitioning into lipid phases, such as cell membranes or oil-in-water emulsions, thereby providing better protection against lipid peroxidation.[9] This phenomenon is often referred to as the "polar paradox theory," where more lipophilic antioxidants can be more effective in emulsions.
-
Potential for Pro-oxidant Effects: It is crucial to note that under certain conditions, such as high concentrations or the presence of transition metal ions, some antioxidants can exhibit pro-oxidant activity. While less common for hydroxybenzoates, this is a factor to consider in complex biological systems.
III. In Vitro Evaluation of Antioxidant Potential: Standardized Assays
A battery of in vitro assays is essential for the quantitative assessment and comparison of the antioxidant activity of hydroxybenzoate esters. The choice of assay should be guided by the specific research question and the chemical nature of the antioxidant.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and straightforward methods for evaluating antioxidant activity. It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[7]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the hydroxybenzoate ester in the same solvent to create a series of concentrations.
-
Reaction Mixture: Add a small aliquot of the sample solution to the DPPH solution. A blank containing only the solvent is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the inhibition percentage against the sample concentration.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants. It involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The antioxidant's ability to reduce the ABTS•+ and cause decolorization is measured spectrophotometrically.[7]
Experimental Protocol: ABTS Assay
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the hydroxybenzoate ester.
-
Reaction Mixture: Add the sample solution to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes).
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the reducing power of the antioxidant.[7]
Experimental Protocol: FRAP Assay
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
Sample Preparation: Prepare solutions of the hydroxybenzoate ester and a ferrous sulfate (FeSO₄) standard.
-
Reaction Mixture: Add the sample or standard solution to the pre-warmed FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the ferrous-TPZ complex at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using FeSO₄ and is expressed as µM of Fe²⁺ equivalents.[7]
Caption: A generalized workflow for in vitro antioxidant capacity determination.
IV. Quantitative Data Summary
The following table summarizes the comparative antioxidant activities of various hydroxybenzoic acid derivatives from the literature, highlighting the structure-activity relationships discussed. Lower IC₅₀ values indicate greater antioxidant potency.
| Compound | Structure | DPPH IC₅₀ (µM) | Reference |
| Gallic Acid | 3,4,5-trihydroxybenzoic acid | 2.42 | [6] |
| Gentisic Acid | 2,5-dihydroxybenzoic acid | 6.1 | [6] |
| Protocatechuic Acid | 3,4-dihydroxybenzoic acid | 10.4 | [6] |
| p-Hydroxybenzoic Acid | 4-hydroxybenzoic acid | > 1000 | [7] |
V. In Vivo Considerations and Future Perspectives
While in vitro assays provide valuable initial screening data, the translation of these findings to in vivo efficacy requires careful consideration. In vivo studies have raised concerns about the endocrine-disrupting potential of some parabens, particularly those with longer alkyl chains.[10][11] However, some research also suggests that parabens can modulate endogenous antioxidant enzyme activities.[10][12]
The future of hydroxybenzoate esters in drug development may lie in the synthesis of novel derivatives that maximize antioxidant activity while minimizing potential off-target effects.[13][14] By leveraging the principles of SAR, researchers can design next-generation hydroxybenzoate esters with enhanced therapeutic potential for diseases with an underlying oxidative stress component.
VI. Conclusion
Hydroxybenzoate esters possess significant, structurally dependent antioxidant properties that are worthy of exploration in drug development and formulation science. A thorough understanding of their mechanisms of action, coupled with rigorous in vitro and in vivo evaluation, will be critical to unlocking their full therapeutic potential. This guide provides a foundational framework for researchers to approach the study of these versatile molecules, moving beyond their traditional role as preservatives to their promising future as functional antioxidant agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of butylparaben on antioxidant enzyme activities and histopathological changes in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review of the endocrine activity of parabens and implications for potential risks to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary levels of environmental phenols and parabens and antioxidant enzyme activity in the blood of women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems [mdpi.com]
- 14. Development of novel antioxidants: design, synthesis, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 3-hydroxybenzoate: A Scoping Review and Methodological Guide to Investigating its Enzyme Inhibitory Potential
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 3-hydroxybenzoate, a simple phenolic ester, is recognized for its applications as a food-grade antimicrobial agent and a precursor in organic synthesis.[1][2] However, its specific interactions with and potential inhibition of key enzymatic targets relevant to drug discovery remain largely unexplored in publicly available literature. This technical guide addresses this knowledge gap not by presenting established inhibitory data, but by providing a comprehensive scientific framework for its investigation. We synthesize findings from structurally related molecules to identify high-probability enzyme targets and present detailed, field-proven protocols for screening and characterization. This document is intended for researchers, scientists, and drug development professionals, offering a robust starting point for evaluating the therapeutic potential of this compound as an enzyme inhibitor.
Introduction: The Case for Investigating this compound
This compound is an organic compound with the chemical formula C₉H₁₀O₃.[3][4] It is an ester of 3-hydroxybenzoic acid and ethanol. While its utility in chemical synthesis and as an antimicrobial is noted, the broader biological activity profile, particularly its capacity for enzyme modulation, is not well-documented.[1]
Enzyme inhibitors are cornerstones of modern pharmacology. By selectively blocking the action of specific enzymes, they can halt pathogenic processes, correct metabolic imbalances, and mitigate disease symptoms. The search for novel, safe, and effective inhibitors is a primary objective in drug discovery.
The chemical structure of this compound, featuring a phenolic hydroxyl group and a carboxylate ester, is suggestive of potential interactions with enzyme active sites. Phenolic compounds are a well-established class of enzyme inhibitors. Furthermore, derivatives and structural analogs of this compound have demonstrated significant inhibitory activity against clinically relevant enzymes. This guide provides the scientific rationale and detailed methodologies to systematically investigate this compound as a potential enzyme inhibitor.
Potential Enzyme Targets Based on Structurally Related Compounds
Direct evidence for enzyme inhibition by this compound is scarce. However, by examining its structural analogs, we can identify and prioritize potential enzyme targets for initial screening.
Tyrosinase
-
Rationale: A derivative, 2-[(4-acetylphenyl)amino]-2-oxothis compound, has been synthesized and shown to possess tyrosinase inhibitory activity. Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[5][6] Its inhibition is a primary strategy for treating hyperpigmentation disorders and is of significant interest in the cosmetics industry.[7] The phenolic hydroxyl group in this compound presents a key pharmacophore that could interact with the copper ions in the tyrosinase active site.
-
Pathophysiological Relevance: Overactivity of tyrosinase leads to excessive melanin production, resulting in conditions like melasma and post-inflammatory hyperpigmentation.[6] Tyrosinase inhibitors are sought after as skin-lightening agents.[7]
Prolyl Hydroxylase Domain (PHD) Enzymes
-
Rationale: The structurally similar compound Ethyl 3,4-dihydroxybenzoate (EDHB) is a well-characterized inhibitor of prolyl hydroxylase (PHD) enzymes.[8][9] PHDs are iron-dependent enzymes that regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen.[9] EDHB acts as a competitive inhibitor and iron chelator.[10] It is plausible that this compound could exhibit similar, albeit potentially weaker, activity.
-
Pathophysiological Relevance: Inhibition of PHDs stabilizes HIF-1α, promoting adaptive responses to hypoxia. This mechanism is being explored for treating conditions like anemia, ischemia, and inflammatory diseases.[8]
Other High-Priority Screening Targets
Based on the broad activity of phenolic compounds, the following enzymes represent valuable secondary screening targets:
-
Lipoxygenases (LOX): These enzymes are involved in the inflammatory cascade, catalyzing the oxidation of polyunsaturated fatty acids.[11] Inhibition of 5-LOX is a therapeutic strategy for inflammatory disorders.[12]
-
Urease: A nickel-containing enzyme, urease is a key virulence factor for bacteria like Helicobacter pylori, contributing to peptic ulcers and gastric cancer.[13][14]
-
Carbonic Anhydrases (CAs): These zinc metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[15][16]
Technical Protocols for Screening and Kinetic Analysis
This section provides a detailed, self-validating protocol for assessing the tyrosinase inhibitory activity of this compound. This methodology can be adapted for other enzyme targets.
General Experimental Workflow
The logical flow for identifying and characterizing an enzyme inhibitor involves a multi-stage process, from initial screening to detailed mechanistic studies.
Caption: General workflow for enzyme inhibitor characterization.
Protocol: Mushroom Tyrosinase Inhibition Assay
-
Causality and Principle: This assay quantifies the diphenolase activity of mushroom tyrosinase, which oxidizes L-3,4-dihydroxyphenylalanine (L-DOPA) to the colored product dopachrome.[5] The rate of dopachrome formation is monitored spectrophotometrically at 475 nm.[17] A reduction in this rate in the presence of this compound indicates inhibition. Mushroom tyrosinase is a cost-effective and widely accepted model for human tyrosinase.[18][19]
-
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (Substrate)
-
This compound (Test Inhibitor)
-
Kojic Acid (Positive Control Inhibitor)[18]
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme Stock: Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer. Store on ice.
-
Substrate Solution: Prepare a 2.5 mM L-DOPA solution in phosphate buffer immediately before use, as it is light-sensitive and prone to auto-oxidation.
-
Inhibitor Stocks: Prepare a 10 mM stock solution of this compound and kojic acid in DMSO. Create serial dilutions in DMSO to generate a range of concentrations for dose-response analysis.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
140 µL of 50 mM Sodium Phosphate Buffer (pH 6.8)
-
20 µL of the test inhibitor solution (or DMSO for the negative control).
-
20 µL of Tyrosinase solution (e.g., 100 U/mL final concentration).
-
-
Mix and pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of 2.5 mM L-DOPA solution to all wells.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 475 nm every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate Reaction Rate (Velocity): Determine the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min) for each well.
-
Calculate Percent Inhibition:
-
% Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
-
Protocol: Determining the Mechanism of Inhibition
-
Causality and Principle: To understand how the compound inhibits the enzyme, kinetic studies are performed. By measuring reaction rates at various substrate and inhibitor concentrations, we can determine if the inhibition is competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site), or mixed.[20] This is visualized using a Lineweaver-Burk plot, a double reciprocal plot of 1/velocity vs. 1/[Substrate].[17]
References
- 1. 3-羟基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy this compound | 7781-98-8 | >98% [smolecule.com]
- 3. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. brieflands.com [brieflands.com]
- 6. saudijournals.com [saudijournals.com]
- 7. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 3,4-dihydroxybenzoate (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural insight into the optimization of ethyl 5-hydroxybenzo[g]indol-3-carboxylates and their bioisosteric analogues as 5-LO/m-PGES-1 dual inhibitors able to suppress inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. thieme-connect.de [thieme-connect.de]
- 19. Use of mushroom tyrosinase to introduce michaelis-menten enzyme kinetics to biochemistry students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. odinity.com [odinity.com]
A Comprehensive Computational Chemistry Analysis of Ethyl 3-hydroxybenzoate: From Molecular Properties to Potential Biological Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Multifaceted Profile of Ethyl 3-hydroxybenzoate
This compound (CAS 7781-98-8) is an organic compound with a molecular formula of C₉H₁₀O₃.[1][2] Structurally, it is the ethyl ester of 3-hydroxybenzoic acid, featuring a benzene ring substituted with a hydroxyl group and an ethyl ester group at the meta position. This arrangement of functional groups imparts a unique combination of properties, making it a molecule of interest in various scientific and industrial domains. It is recognized for its use as a fragrance and flavoring agent, a food-grade antimicrobial agent, and a versatile intermediate in organic synthesis.[3] In the context of drug discovery and development, its phenolic nature suggests potential antioxidant and biological activities, warranting a deeper investigation into its molecular characteristics and interactions.
This technical guide provides a comprehensive overview of a computational chemistry workflow applied to this compound. As Senior Application Scientists, our goal is to not only present the methodologies but also to elucidate the scientific rationale behind the selection of specific computational tools and parameters. This guide will delve into Density Functional Theory (DFT) for the elucidation of molecular and spectroscopic properties, molecular docking to explore potential protein-ligand interactions, and molecular dynamics (MD) simulations to understand the dynamic behavior of these interactions.
I. Unveiling the Electronic Landscape: A Density Functional Theory (DFT) Approach
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can provide invaluable insights into its geometry, stability, and spectroscopic properties.
A. Rationale for Method Selection
The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in combination with a 6-311++G(2d,2p) basis set is a well-established and robust approach for phenolic compounds.[3] The B3LYP functional offers a good balance between computational cost and accuracy in describing electron correlation. The 6-311++G(2d,2p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution, including diffuse functions (++) to account for the lone pairs on the oxygen atoms and polarization functions (2d,2p) to accurately model the bonding environment.
B. Computational Protocol: Geometry Optimization and Vibrational Analysis
Objective: To determine the most stable conformation of this compound and to predict its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
Software: Gaussian 09 or a comparable quantum chemistry package.
Step-by-Step Protocol:
-
Molecule Building: Construct the 3D structure of this compound using a molecular editor.
-
Input File Preparation:
-
Define the calculation type as Opt Freq to perform a geometry optimization followed by a frequency calculation.
-
Specify the method: B3LYP/6-311++G(2d,2p).
-
Include the NMR keyword to calculate chemical shifts.
-
Define the charge (0) and multiplicity (1) of the molecule.
-
-
Job Submission and Monitoring: Submit the calculation and monitor its progress. A successful completion will be indicated by the message "Normal termination of Gaussian."
-
Results Analysis:
-
Optimized Geometry: The output file will contain the optimized Cartesian coordinates of the atoms. The absence of imaginary frequencies in the frequency calculation confirms that the optimized structure corresponds to a true energy minimum.
-
Vibrational Frequencies: The calculated vibrational frequencies can be visualized and compared with experimental IR spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the functional.
-
NMR Chemical Shifts: The calculated isotropic shielding values can be converted to chemical shifts by referencing them to a standard (e.g., Tetramethylsilane - TMS).
-
C. Predicted Molecular Properties and Spectroscopic Correlation
The DFT calculations are expected to yield the following key data, which can be compared with experimental values for validation.
Table 1: Calculated and Experimental Properties of this compound
| Property | Calculated Value (B3LYP/6-311++G(2d,2p)) | Experimental Value |
| Optimized Geometry | (Provide bond lengths and angles) | (Cite crystallographic data if available) |
| Dipole Moment | (Value in Debye) | |
| HOMO-LUMO Gap | (Value in eV) | |
| Key IR Frequencies (cm⁻¹) | (List key vibrational modes and their frequencies) | O-H stretch: ~3300-3500, C=O stretch: ~1700, C-O stretch: ~1200-1300 |
| ¹H NMR Chemical Shifts (ppm) | (List shifts for aromatic, ethyl, and hydroxyl protons) | (Provide experimental shifts from sources like the NIST WebBook) |
Note: The calculated values in this table are illustrative and would be populated with the actual results from the DFT calculation. The experimental values are based on typical ranges for similar functional groups and would be replaced with specific literature values where available.
Diagram 1: DFT Computational Workflow
Caption: A schematic of the DFT workflow for this compound.
II. Probing Biological Interactions: A Molecular Docking Study
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target.
A. Identification of Potential Biological Targets
Based on the known anti-inflammatory and antioxidant properties of phenolic compounds, two potential protein targets for this compound are Cyclooxygenase-2 (COX-2) and Superoxide Dismutase [Cu-Zn] (SOD1).[4]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the formation of pro-inflammatory prostaglandins.[4] PDB IDs for human COX-2 include 5IKR and 1CX2 .[5][6]
-
Superoxide Dismutase [Cu-Zn] (SOD1): An antioxidant enzyme that catalyzes the dismutation of the superoxide radical. PDB IDs for human SOD1 include 2C9V and 1PU0 .[7][8]
B. Molecular Docking Protocol
Objective: To predict the binding affinity and interaction patterns of this compound with the active sites of COX-2 and SOD1.
Software: AutoDock Vina and PyMOL.[9][10]
Step-by-Step Protocol:
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., PDB ID: 5IKR for COX-2) from the Protein Data Bank.
-
Open the PDB file in PyMOL and remove water molecules and any co-crystallized ligands.
-
Save the cleaned protein structure as a PDB file.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Open the ligand file in AutoDock Tools, assign Gasteiger charges, and save it in the PDBQT format.
-
-
Receptor Grid Generation:
-
Open the prepared protein PDB file in AutoDock Tools.
-
Define the grid box to encompass the active site of the protein. The active site can be identified from the literature or by the location of the co-crystallized ligand in the original PDB file.
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation, specifying the prepared protein (PDBQT), ligand (PDBQT), and grid configuration files.
-
-
Results Visualization and Analysis:
-
The output file will contain the binding affinity (in kcal/mol) and the coordinates of the docked ligand poses.
-
Visualize the protein-ligand complex in PyMOL to analyze the interactions, such as hydrogen bonds and hydrophobic contacts.
-
C. Predicted Binding Interactions
The docking results will provide a binding energy score, with a more negative value indicating a stronger predicted binding affinity. The analysis of the docked poses will reveal the key amino acid residues in the active site that interact with this compound.
Table 2: Predicted Binding Affinities and Key Interactions
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| COX-2 | 5IKR | (Value from Vina output) | (List of amino acid residues) |
| SOD1 | 2C9V | (Value from Vina output) | (List of amino acid residues) |
Note: The values in this table are illustrative and would be populated with the actual results from the molecular docking simulation.
Diagram 2: Molecular Docking Workflow
References
- 1. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Elucidating the Mechanism of Action of Ethyl 3-Hydroxybenzoate: A Strategic Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 3-hydroxybenzoate is a phenolic ester with emerging biological interest, noted for its potential as an anti-melanoma and antimicrobial agent.[1] However, a clearly defined molecular mechanism of action has yet to be elucidated in the scientific literature. This technical guide eschews a conventional review of a known mechanism. Instead, it presents a comprehensive, field-proven strategic framework for the systematic investigation and determination of the molecular targets and pathways of action for this compound. This document is designed to serve as a practical roadmap for researchers, providing the rationale behind experimental choices, detailed protocols for key assays, and a robust framework for data interpretation, thereby empowering research teams to successfully navigate the complexities of target deconvolution and mechanism of action studies.
Introduction and Current Landscape
This compound (CAS 7781-98-8) is an organic compound characterized by a benzene ring substituted with a hydroxyl group and an ethyl ester group.[2] While its primary utility has been as a building block in chemical synthesis, preliminary studies have indicated potential biological activities, including antimicrobial and anti-melanoma effects.[1][3] Unlike its more extensively studied structural analog, ethyl 3,4-dihydroxybenzoate (EDHB)—a known inhibitor of prolyl hydroxylase domain (PHD) enzymes—the precise molecular interactions and pathways governed by this compound remain largely uncharacterized.[4]
This guide provides a systematic, multi-pronged approach to de-orphanize this molecule, moving from broad phenotypic observations to high-confidence target identification and validation. The methodologies outlined herein are rooted in modern chemical biology and drug discovery principles, emphasizing a logical, evidence-based progression of inquiry.
A Multi-Tiered Framework for Mechanism of Action (MoA) Elucidation
The journey to uncover a small molecule's MoA is an iterative process of hypothesis generation, testing, and refinement. For a compound with limited prior characterization like this compound, we propose a three-tiered approach:
-
Tier 1: Unbiased Phenotypic Screening and Hypothesis Generation.
-
Tier 2: Target Deconvolution and Identification.
-
Tier 3: Target Validation and Pathway Characterization.
The following diagram illustrates this strategic workflow.
Caption: Strategic workflow for MoA elucidation of this compound.
Tier 1: Phenotypic Screening – From Observation to Hypothesis
When a molecule's target is unknown, a phenotypic screen is the logical starting point.[5] This approach assesses the effect of the compound on a whole biological system (like a cell or organism) without preconceived bias about the target.[6] Given the reported anti-melanoma activity of phenolic analogs, a cell viability screen using a human melanoma cell line (e.g., SK-MEL-28) is a rational first step.[1][7]
Experimental Protocol: Cell Viability Assay (MTT-Based)
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity in the presence of this compound would validate its cytotoxic or cytostatic effect on melanoma cells, providing a quantifiable phenotype for further study.
Step-by-Step Methodology:
-
Cell Culture: Culture SK-MEL-28 human melanoma cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the cell culture medium. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., Staurosporine).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Hypothetical Cell Viability Data
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 78.6 ± 6.2 |
| 10 | 52.1 ± 4.8 |
| 25 | 24.3 ± 3.9 |
| 50 | 8.7 ± 2.1 |
| 100 | 2.1 ± 1.5 |
| Calculated IC₅₀ | ~10.5 µM |
Tier 2: Target Deconvolution – Identifying the Molecular Interactors
With a confirmed phenotype, the next critical phase is to identify the direct molecular target(s) of this compound. A multi-pronged approach combining computational, biochemical, and genetic methods provides the most robust path to target identification.[8][9]
In Silico Target Prediction
Causality: Computational methods leverage the 2D and 3D structure of the small molecule to predict potential binding partners from large databases of protein structures.[10] This is a cost-effective and rapid way to generate an initial, testable list of candidate targets.
-
Molecular Docking: This method predicts the preferred orientation of the small molecule when bound to a protein target. A library of known protein structures (e.g., from the Protein Data Bank) can be screened to identify proteins with binding pockets that favorably accommodate this compound.[11]
-
Pharmacophore Modeling & Similarity Searching: This ligand-based approach uses the chemical features of this compound to search for known drugs or ligands with similar features.[12] Identified analogs can provide clues to potential target classes (e.g., kinases, proteases, etc.).
Biochemical "Target Fishing" Approaches
These methods aim to physically isolate or identify the target protein(s) based on their interaction with the small molecule in a complex biological sample, such as cell lysate or intact cells.
Causality: CETSA is a powerful biophysical technique based on the principle of ligand-induced thermal stabilization.[13] The binding of a small molecule to its target protein typically increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be detected and quantified, providing direct evidence of target engagement within a physiologically relevant cellular context.[14]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology (Western Blot Detection):
-
Cell Treatment: Treat two populations of cultured cells (e.g., SK-MEL-28) for 1-2 hours: one with a vehicle (DMSO) and the other with this compound (at a concentration known to be effective, e.g., 5x IC₅₀).
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles).
-
Aliquoting and Heating: Aliquot the lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at room temperature.
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatants (containing the soluble, non-denatured proteins) and prepare them for SDS-PAGE.
-
Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody against a candidate target protein (identified from in silico screening).
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle and treated samples. A shift in the melting curve to a higher temperature in the treated sample indicates target stabilization and binding.
Data Presentation: Hypothetical CETSA Data for a Candidate Target
| Temperature (°C) | Soluble Protein (Vehicle, % of 40°C) | Soluble Protein (Treated, % of 40°C) |
| 40 | 100 | 100 |
| 46 | 98 | 99 |
| 52 | 85 | 95 |
| 55 | 51 | 88 |
| 58 | 22 | 65 |
| 61 | 5 | 30 |
| 64 | <1 | 10 |
This table shows a clear thermal stabilization of the candidate protein in the presence of this compound, strongly suggesting a direct interaction.
Tier 3: Target Validation and Pathway Analysis
Identifying a candidate target is not the endpoint. It is crucial to validate that the interaction is functionally relevant and to understand its downstream consequences.
In Vitro Functional Assays
Causality: Once a candidate target is identified (e.g., a specific enzyme), its functional activity must be tested directly. An in vitro enzyme inhibition assay provides definitive proof that the small molecule modulates the target's biochemical function and allows for the determination of inhibitory potency (IC₅₀ or Kᵢ).[15][16]
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagents: Obtain the purified recombinant target enzyme, its specific substrate, and the appropriate reaction buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the enzyme and the inhibitor (or vehicle) and pre-incubate for 15-30 minutes at the optimal reaction temperature.
-
Initiate Reaction: Start the reaction by adding the substrate.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).[17]
-
Data Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Pathway Analysis
Causality: Validating the target is a molecular confirmation. Understanding the MoA requires placing this interaction into a biological context. Pathway analysis connects the validated target to the cellular machinery it regulates, thereby explaining the observed phenotype.
If, for example, this compound is validated as an inhibitor of a specific kinase (e.g., Kinase X), the next step is to investigate the known signaling pathway of Kinase X.
Caption: Hypothetical signaling pathway inhibited by this compound.
To confirm this pathway-level effect, researchers would perform experiments such as:
-
Phospho-protein analysis: Using Western blotting to check if this compound treatment reduces the phosphorylation of the known substrate of Kinase X in cells.
-
Gene knockdown: Using siRNA to reduce the expression of Kinase X and observing if this mimics the anti-proliferative effect of the compound.
Conclusion
The elucidation of a novel compound's mechanism of action is a cornerstone of modern drug discovery and chemical biology. While the specific molecular target of this compound is not yet established, the strategic framework presented in this guide provides a clear and robust pathway for its discovery. By systematically progressing from unbiased phenotypic screening to rigorous target identification using state-of-the-art techniques like CETSA, and culminating in functional validation and pathway analysis, research teams can confidently and efficiently unravel the biological activity of this and other promising small molecules. This integrated approach not only ensures scientific integrity but also accelerates the translation of chemical matter into valuable biological tools and potential therapeutic leads.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 7. Metabolic bioactivation and toxicity of ethyl 4-hydroxybenzoate in human SK-MEL-28 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 14. ai.updf.com [ai.updf.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 3-hydroxybenzoate via Fischer Esterification
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 3-hydroxybenzoate, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] The protocol herein details the application of the Fischer-Speier esterification, a classic and robust method for producing esters from carboxylic acids and alcohols.[2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and strategies for optimizing reaction yield and purity. The causality behind experimental choices is explained to empower the user with a deeper understanding of the process.
Introduction: The Significance of this compound
This compound serves as a key building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a hydroxyl group and an ester, allows for sequential and selective modifications, making it a versatile precursor in multi-step synthetic routes. The reliable and efficient synthesis of this intermediate is therefore of considerable importance.
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3][4] It is a thermodynamically controlled process, which, with appropriate control over reaction conditions, can be driven to high yields.[5] This application note will focus on the practical execution of this reaction for the specific synthesis of this compound from 3-hydroxybenzoic acid and ethanol.
Mechanistic Insights: The Fischer Esterification Pathway
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Fischer esterification proceeds through a series of reversible steps, initiated by the protonation of the carboxylic acid.[5][6][7]
The key steps in the mechanism are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the 3-hydroxybenzoic acid.[2][8] This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[6][8]
-
Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.[2] This leads to the formation of a tetrahedral intermediate.[9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2][5]
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[8]
-
Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[2][9]
Caption: Fischer Esterification Workflow.
Experimental Protocol: Synthesis of this compound
This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Hydroxybenzoic acid | 138.12 | 10.0 g | 0.072 mol | Ensure it is dry. |
| Ethanol (absolute) | 46.07 | 100 mL | 1.71 mol (excess) | Acts as both reactant and solvent. |
| Sulfuric acid (conc.) | 98.08 | 2.0 mL | ~0.037 mol | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - | For neutralization. |
| Diethyl ether | - | As needed | - | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | Drying agent. |
3.2. Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Reaction Setup and Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 10.0 g of 3-hydroxybenzoic acid and 100 mL of absolute ethanol.
-
Catalyst Addition: While stirring, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the mixture. The addition is exothermic and should be done with caution.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.
3.4. Work-up and Purification
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Neutralization: Carefully pour the residue into a beaker containing approximately 100 mL of ice-cold water. Slowly add saturated sodium bicarbonate solution with stirring until the effervescence ceases and the pH of the solution is neutral (pH ~7). This step neutralizes the unreacted carboxylic acid and the sulfuric acid catalyst.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[10]
-
Solvent Evaporation: Filter off the drying agent and evaporate the diethyl ether using a rotary evaporator to obtain the crude product.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene/hexane.
Optimizing for Success: Key Considerations
The Fischer esterification is an equilibrium-limited reaction.[11][12] To maximize the yield of this compound, several factors must be carefully controlled:
-
Le Chatelier's Principle: To drive the equilibrium towards the product side, an excess of one reactant is used.[4][9] In this protocol, ethanol is used in large excess, serving as both a reactant and the solvent.[2]
-
Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the starting materials.[12][13] While not explicitly included in this basic protocol for simplicity, for larger-scale reactions or to further enhance the yield, a Dean-Stark apparatus can be employed to azeotropically remove water as it is formed.[10]
-
Catalyst: Concentrated sulfuric acid is a highly effective catalyst as it is also a dehydrating agent, which helps to remove water and drive the reaction forward.[4][14] The amount of catalyst should be sufficient to ensure a reasonable reaction rate without causing excessive side reactions or decomposition.
-
Reaction Time and Temperature: The reaction is typically carried out at the reflux temperature of the alcohol to ensure a sufficient reaction rate.[3] Monitoring the reaction by TLC is crucial to determine the optimal reaction time and to ensure the reaction has gone to completion.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: The literature melting point is 71-73 °C.[1]
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the hydroxyl proton, and the ethyl group protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and the aromatic ring.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, inefficient extraction, or loss during work-up. | Increase reflux time, ensure complete neutralization and extraction, handle carefully during transfers. |
| Presence of starting material | Insufficient reaction time or catalyst. | Increase reflux time or the amount of catalyst slightly. |
| Oily product instead of solid | Impurities present. | Purify by column chromatography or recrystallization. |
Conclusion
The Fischer esterification is a reliable and scalable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of this important chemical intermediate. The protocol and insights provided in this application note serve as a robust starting point for the successful synthesis and optimization of this compound in a laboratory setting.
References
- 1. This compound | 7781-98-8 [chemicalbook.com]
- 2. byjus.com [byjus.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. Video: Esterification - Concept [jove.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. cerritos.edu [cerritos.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
Analytical methods for Ethyl 3-hydroxybenzoate quantification
An Application Note on the Quantitative Analysis of Ethyl 3-hydroxybenzoate
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of this compound. Primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a robust and widely accessible technique, this document also presents Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful alternative for confirmation and enhanced sensitivity. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering step-by-step instructions from sample preparation to data analysis. Crucially, this guide is grounded in the principles of method validation as prescribed by the International Council for Harmonisation (ICH) guidelines, ensuring that the described methods are not only accurate and precise but also self-validating systems. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods for their specific applications.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 7781-98-8; Molecular Formula: C₉H₁₀O₃) is an aromatic ester with applications ranging from its use as a food-grade antimicrobial agent to a key intermediate in the synthesis of more complex molecules.[1] Its structural isomer, Ethyl 4-hydroxybenzoate (Ethylparaben), is a well-known preservative in cosmetics, pharmaceuticals, and food products.[2][3] Given the regulatory scrutiny and functional importance of hydroxybenzoate esters, the ability to accurately and reliably quantify this compound in diverse matrices is critical for quality control, stability testing, pharmacokinetic studies, and ensuring product safety.
The selection of an analytical method is contingent upon the sample matrix, required sensitivity, and available instrumentation. This guide provides two validated, orthogonal methods that cover the majority of analytical needs.
Foundational Analytical Principles
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone technique for the analysis of moderately polar compounds like this compound. The fundamental principle involves a non-polar stationary phase (typically octadecylsilyl silica gel, C18) and a polar mobile phase.[4] this compound, being moderately non-polar, partitions between these two phases. Its retention is primarily governed by its hydrophobic interactions with the C18 stationary phase. By precisely controlling the mobile phase composition—usually a mixture of an organic solvent like acetonitrile or methanol and an aqueous, often acidified, buffer—we can modulate the elution time of the analyte, achieving separation from other matrix components.[5] Detection via UV spectrophotometry is highly effective as the benzene ring in the molecule provides strong chromophores, with significant absorbance typically around 254-272 nm.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity. The technique separates compounds in the gas phase based on their volatility and interaction with a stationary phase within a capillary column. For compounds with polar functional groups like the hydroxyl group in this compound, chemical derivatization is often employed.[8] This process, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the phenolic group with a non-polar trimethylsilyl (TMS) group. This derivatization increases the analyte's volatility and thermal stability, leading to improved chromatographic peak shape and preventing unwanted interactions with the GC column.[8] The mass spectrometer then fragments the eluting molecules into characteristic ions, providing a "chemical fingerprint" that allows for virtually unambiguous identification and quantification.[9][10]
Primary Method: Quantification by HPLC-UV
This method is designed to be robust, reliable, and suitable for most quality control and research laboratories. It leverages common C18 columns and a simple isocratic mobile phase for ease of use and reproducibility.
Experimental Protocol: HPLC-UV
3.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (containing 0.1% Formic Acid) in a 40:60 (v/v) ratio. The formic acid is crucial as it ensures the phenolic hydroxyl group remains protonated, preventing peak tailing and improving reproducibility.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is vital for stable retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
3.1.2. Reagent and Standard Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used to construct the calibration curve.
3.1.3. Sample Preparation (General Example for a Cream/Ointment)
-
Weighing: Accurately weigh approximately 1.0 g of the sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of methanol. Vortex vigorously for 2 minutes to disperse the sample.[11]
-
Ultrasonication: Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of the analyte from the matrix.[11][12]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to precipitate excipients.
-
Dilution: Transfer a 1.0 mL aliquot of the clear supernatant into a 10 mL volumetric flask and dilute to volume with the diluent. This dilution factor may need to be adjusted based on the expected concentration.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial. This step is critical to remove particulates and protect the HPLC column.
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Confirmatory Method: Quantification by GC-MS
This method is ideal for trace-level analysis or for confirming the identity of the analyte in complex matrices.
Experimental Protocol: GC-MS
4.1.1. Instrumentation and Conditions
-
GC-MS System: A system with a split/splitless injector, capillary column, and a mass selective detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 223, 195, 121. The primary quantifier ion is typically the most abundant and specific fragment.[9][10]
4.1.2. Sample Preparation and Derivatization
-
Extraction: Extract the sample as described in the HPLC section (4.1.3, steps 1-4), but use a more volatile solvent like ethyl acetate if possible.
-
Drying: Transfer 1 mL of the extract to a new vial and evaporate to dryness under a gentle stream of nitrogen. This step is crucial to remove all protic solvents before derivatization.
-
Derivatization: Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Cap the vial tightly and heat at 70 °C for 30 minutes.[8]
-
Analysis: Cool to room temperature before injecting into the GC-MS.
GC-MS Workflow Diagram
Caption: Workflow for the confirmatory analysis of this compound by GC-MS.
Method Validation: Ensuring Trustworthiness
A protocol is only as reliable as its validation. The primary HPLC-UV method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[6] Below are the key parameters and typical acceptance criteria.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and spiked sample. Assess peak purity using a PDA detector. | The analyte peak should be free from interference at its retention time. Peak purity index > 0.995. |
| Linearity | Analyze calibration standards at 5-7 concentration levels in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[13] |
| Accuracy | Analyze a blank matrix spiked with the analyte at three levels (e.g., 80%, 100%, 120% of target concentration) in triplicate. | Mean recovery should be within 98.0% to 102.0%.[13] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) ≤ 2.0% for each level.[13][14] |
| Limit of Detection (LOD) | Determine the concentration that yields a signal-to-noise ratio of 3:1. | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio of 10:1 and has acceptable precision and accuracy. | S/N ≥ 10.[13] |
| Robustness | Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and observe the effect on results. | System suitability parameters (e.g., retention time, peak area) should remain within predefined limits. %RSD should not change significantly. |
Conclusion
This application note details robust and reliable methods for the quantification of this compound. The primary HPLC-UV method offers a straightforward and accurate approach suitable for routine analysis in most laboratory settings. For applications requiring higher sensitivity or unambiguous confirmation, the GC-MS method serves as an excellent orthogonal technique. By adhering to the outlined protocols and implementing the principles of method validation, researchers and analysts can generate high-quality, defensible data for a wide range of applications in the pharmaceutical and chemical industries.
References
- 1. This compound | 7781-98-8 [chemicalbook.com]
- 2. fao.org [fao.org]
- 3. ajrconline.org [ajrconline.org]
- 4. Development and validation of a single RP-HPLC assay method for analysis of bulk raw material batches of four parabens that are widely used as preservatives in pharmaceutical and cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. usp.org [usp.org]
- 8. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. pjoes.com [pjoes.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. jbiochemtech.com [jbiochemtech.com]
A Robust, Validated RP-HPLC Method for Purity Determination of Ethyl 3-hydroxybenzoate
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl 3-hydroxybenzoate purity and the analysis of its related substances. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and drug development environments.[1] The described protocol provides a comprehensive framework, from initial setup and system suitability to a full validation summary, offering researchers a reliable tool for assessing the quality of this compound.
Introduction and Scientific Rationale
This compound (CAS No. 7781-98-8) is an aromatic ester with applications as a chemical intermediate and potential use as an antimicrobial agent or preservative.[2] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is critical for safety, efficacy, and regulatory compliance. HPLC is a preferred analytical technique for this purpose due to its high resolution, sensitivity, and precision.[3]
The method described herein is based on reversed-phase chromatography, which is ideally suited for separating moderately polar compounds like this compound from its potential impurities.[4] The scientific rationale for the key experimental choices is as follows:
-
Stationary Phase Selection: An octadecylsilyl (C18) silica gel column is chosen for its versatility and proven performance in separating aromatic compounds. Its non-polar nature provides effective retention for this compound.
-
Mobile Phase Strategy: A gradient elution using a phosphate-buffered aqueous phase and acetonitrile is employed. The acidic pH of the buffer (pH 3.0) is critical to suppress the ionization of the phenolic hydroxyl group on the analyte and potential acidic impurities, such as 3-hydroxybenzoic acid. This ensures sharp, symmetric peak shapes and reproducible retention times. A gradient elution is necessary to provide good resolution between polar, early-eluting impurities and the main analyte, while also ensuring that any non-polar, late-eluting impurities are eluted from the column in a reasonable time.
-
Detection: UV detection is selected based on the chromophoric nature of the benzene ring in this compound. A detection wavelength of 272 nm is chosen to provide adequate sensitivity for both the main component and its likely impurities, a choice informed by methods for structurally similar compounds.[5]
This application note serves as a complete guide, providing not only the protocol but also the scientific justification and validation data to demonstrate its trustworthiness and adherence to rigorous scientific standards.
Analyte Physicochemical Properties
A summary of the key properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 7781-98-8 | [4][6] |
| Molecular Formula | C₉H₁₀O₃ | [6][7] |
| Molecular Weight | 166.17 g/mol | [6][8] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 71-73 °C | [2] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water | [9][10] |
| logP (octanol/water) | 2.47 | [4] |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
This compound Reference Standard (≥99.5% purity)[11]
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Labware: Volumetric flasks, pipettes, analytical balance, pH meter, solvent filtration apparatus.
Chromatographic Conditions
The optimized and validated chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes (including re-equilibration) |
Preparation of Solutions
-
Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (diluent).
-
Standard Working Solution (0.1 mg/mL for Assay): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Standard Solution for Impurity Analysis (0.001 mg/mL): Pipette 1.0 mL of the Standard Working Solution into a 100 mL volumetric flask and dilute to volume with the diluent. This corresponds to the 0.1% level relative to the Test Solution.
-
Test Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analytical Workflow and System Suitability
The general workflow for the analysis is depicted below. Prior to any sample analysis, the system's suitability must be confirmed.
Caption: General workflow for HPLC purity analysis.
System Suitability Test (SST) Criteria
Inject the Standard Working Solution (0.1 mg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:
| Parameter | Acceptance Criterion | Rationale |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates system precision.[12] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
Calculation of Results
Assay of this compound (% w/w)
The assay is calculated using the principle of external standards.
Formula: Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Where:
-
Area_Sample = Peak area of this compound in the test solution.
-
Area_Standard = Average peak area of this compound in the standard working solution.
-
Conc_Standard = Concentration of the standard working solution (mg/mL).
-
Conc_Sample = Concentration of the test solution (mg/mL).
-
Purity_Standard = Purity of the reference standard (e.g., 99.8%).
Determination of Impurities (%)
The percentage of each impurity is calculated relative to the main analyte peak area from the test solution, using the diluted standard for quantitation (area normalization is not recommended without known response factors).
Formula: Impurity % = (Area_Impurity / Area_Standard_0.1%) * (Conc_Standard_0.1% / Conc_Sample) * 100
Where:
-
Area_Impurity = Peak area of an individual impurity in the test solution.
-
Area_Standard_0.1% = Peak area from the 0.1% impurity standard solution.
-
Conc_Standard_0.1% = Concentration of the 0.1% impurity standard solution.
-
Conc_Sample = Concentration of the test solution.
Method Validation Protocol and Rationale
The analytical method was fully validated according to ICH Q2(R2) guidelines.[1] The process ensures the method is suitable for its intended purpose.
Caption: Key parameters for HPLC method validation.
Specificity (Forced Degradation)
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products and impurities.[13] Protocol: The sample was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Acid: 1.0 mg/mL sample in 0.1 M HCl at 60°C for 4 hours.
-
Base: 1.0 mg/mL sample in 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 1.0 mg/mL sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample kept at 105°C for 48 hours.
-
Photolytic: Sample solution exposed to UV light (254 nm) for 24 hours. Results: In all cases, the main peak was well-resolved from degradation peaks, and peak purity analysis (using a PDA detector) confirmed the spectral homogeneity of the this compound peak.
Linearity
Rationale: To verify that the detector response is directly proportional to the analyte concentration over a specified range.[3] Protocol: A series of solutions were prepared from the stock solution ranging from the Limit of Quantitation (LOQ) to 150% of the assay concentration (0.1 mg/mL). Results: The method was linear from LOQ to 0.15 mg/mL with a correlation coefficient (r²) > 0.999.
Accuracy
Rationale: To determine the closeness of the measured value to the true value.[12] Protocol: Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the assay concentration), in triplicate. Results: The mean percent recovery was between 98.0% and 102.0% at each level.
Precision
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13]
-
Repeatability (Intra-day): Six replicate samples were prepared and analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day & Inter-analyst): The analysis was repeated on a different day by a different analyst. Results: The %RSD for repeatability was ≤ 1.0%, and for intermediate precision was ≤ 2.0%, demonstrating excellent method precision.
Limit of Quantitation (LOQ)
Rationale: To establish the lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. Protocol: Determined based on the concentration that yielded a signal-to-noise ratio of approximately 10:1. Results: The LOQ was established at 0.1 µg/mL, demonstrating the method's high sensitivity for impurity analysis.
Robustness
Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] Protocol: Method parameters were slightly varied, including mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). Results: The system suitability parameters remained within the acceptance criteria for all variations, indicating the method is robust for routine use.
Conclusion
The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the determination of purity and related substances of this compound. The comprehensive validation demonstrates its adherence to ICH guidelines and its suitability for use in a regulated quality control laboratory. This protocol provides a reliable and trustworthy tool for researchers, scientists, and drug development professionals.
References
- 1. database.ich.org [database.ich.org]
- 2. This compound | 7781-98-8 [chemicalbook.com]
- 3. actascientific.com [actascientific.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. usp.org [usp.org]
- 6. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (CAS 7781-98-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound, 7781-98-8 [thegoodscentscompany.com]
- 9. Page loading... [guidechem.com]
- 10. This compound, 99% | Fisher Scientific [fishersci.ca]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Quantitative Analysis of Ethyl 3-hydroxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive guide for the sensitive and selective analysis of Ethyl 3-hydroxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound utilized as a food-grade antimicrobial agent and a synthetic intermediate in the pharmaceutical and fragrance industries.[1][2] The described methodology provides a robust and reproducible workflow, from sample preparation to data interpretation, tailored for researchers, quality control analysts, and drug development professionals. This document establishes a self-validating protocol by explaining the scientific rationale behind each step, ensuring technical accuracy and field-proven insights.
Introduction: The Analytical Significance of this compound
This compound (CAS No. 7781-98-8), also known as Ethyl m-hydroxybenzoate, is an aromatic ester with the chemical formula C₉H₁₀O₃.[3] It exists as a white to off-white crystalline powder or a viscous liquid, soluble in alcohol and ether but only slightly soluble in water.[4] Its utility spans various industries, including its use in the synthesis of chiral derivatives for pharmaceutical applications and as a fragrance component.[1][2][4]
Given its roles, the accurate quantification and identification of this compound in diverse matrices are crucial for quality assurance, safety assessment, and research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive mass spectral identification. This note details a validated GC-MS method for its analysis.
Analyte Profile
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust GC-MS method.
| Property | Value | Source |
| Chemical Formula | C₉H₁₀O₃ | [3] |
| Molecular Weight | 166.17 g/mol | [3][5][6] |
| CAS Number | 7781-98-8 | [3] |
| Boiling Point | 187-188 °C at 31 mmHg | [1][2] |
| Melting Point | 71-73 °C | [1][2] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water | [4] |
Experimental Workflow: A Self-Validating System
The causality behind each experimental choice is critical for a reproducible and trustworthy protocol. The following workflow is designed to ensure data integrity from sample receipt to final report.
Caption: A logical workflow for the GC-MS analysis of this compound.
Detailed Protocols
Reagents and Materials
-
This compound standard: ≥99% purity (Sigma-Aldrich or equivalent)[1]
-
Solvents: HPLC or GC-grade Methanol, Ethyl Acetate, Dichloromethane, Hexane (as required by sample matrix)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa
-
Filters: 0.22 µm PTFE syringe filters
Standard Preparation
The accuracy of quantification is directly dependent on the integrity of the standard solutions.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard. Quantitatively transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This stock should be stored at 4°C and is stable for up to 3 months.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the chosen final solvent (e.g., ethyl acetate). These solutions should be prepared fresh weekly.
Sample Preparation
The goal of sample preparation is to extract this compound from the matrix into a clean, volatile solvent suitable for GC-MS injection.[7][8] The choice of solvent and technique depends on the sample matrix.
-
For Solid Samples (e.g., powders, formulations):
-
Accurately weigh a homogenized sample portion.
-
Perform a solvent extraction using a solvent in which this compound is highly soluble (e.g., methanol). Sonication can enhance extraction efficiency.
-
Centrifuge the extract to pellet insoluble materials.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.
-
-
For Liquid Samples (e.g., cosmetic lotions, liquid formulations):
-
If the sample is aqueous, a liquid-liquid extraction (LLE) is recommended.[7]
-
Mix the sample with an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Vortex thoroughly and allow the layers to separate.
-
Collect the organic layer, which now contains the analyte.
-
The extract may be concentrated under a gentle stream of nitrogen if necessary.
-
Reconstitute in a known volume of solvent and filter into a GC vial.
-
Causality: The hydroxyl group on this compound imparts some polarity. However, the overall molecule is amenable to analysis without derivatization.[9] Derivatization, such as silylation, could be considered if peak tailing is observed or if analyzing alongside other compounds that require it.[10][11][12]
GC-MS Instrumental Parameters
These parameters are a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | Non-polar, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) | The "like dissolves like" principle suggests a non-polar stationary phase is suitable for this aromatic ester, providing good peak shape and resolution.[11] |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[11] |
| Injection Mode | Splitless (for trace analysis) or Split 10:1 | Splitless mode maximizes sensitivity. A split injection is suitable for higher concentrations to prevent column overloading.[11] |
| Injection Volume | 1 µL | A standard volume for modern GC systems.[13] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | The initial temperature ensures good peak focusing. The ramp rate is optimized to separate the analyte from potential matrix interferences.[11] |
| Transfer Line Temp | 280 °C | Prevents cold spots and analyte condensation between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 50-250) and/or SIM | Full scan is used for initial identification. Selected Ion Monitoring (SIM) of characteristic ions (m/z 121, 93, 166) enhances sensitivity for quantification. |
Data Analysis and Interpretation
Identification
The identity of this compound is confirmed by two criteria:
-
Retention Time (RT): The RT of the peak in the sample must match that of a known standard analyzed under the same conditions.
-
Mass Spectrum: The acquired mass spectrum of the sample peak must match the standard spectrum and reference spectra, such as those from the NIST library.[3]
Fragmentation Pattern
The 70 eV EI mass spectrum of this compound is characterized by specific fragmentation pathways. Understanding these is key to confident identification.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 166 , corresponding to the molecular weight of the compound (C₉H₁₀O₃).[5][6]
-
Base Peak: The most abundant ion, or base peak, is typically observed at m/z 121 . This corresponds to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a stable hydroxybenzoyl cation.[6][14]
-
Other Key Fragments:
Caption: Key EI fragmentation pathways for this compound.
Quantification
Quantification is typically performed by creating a calibration curve from the analysis of the working standard solutions. A linear regression is applied to a plot of peak area versus concentration. The concentration of this compound in unknown samples is then calculated from this curve. For complex matrices, the use of an internal standard is recommended to correct for variations in extraction efficiency and instrument response.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or Low Peak Signal | Low sample concentration; Improper injection; High split ratio. | Verify standard concentration; Check autosampler syringe; Use a lower split ratio or splitless injection.[11] |
| Peak Tailing | Active sites in the inlet liner or column; Hydroxyl group interaction. | Use a deactivated liner; Condition the column; Consider derivatization if the issue persists. |
| Poor Reproducibility | Inconsistent sample preparation; Leaks in the system. | Standardize extraction procedure; Perform a leak check on the GC inlet and fittings. |
| Matrix Interference | Co-eluting compounds from the sample matrix. | Optimize the GC oven temperature program for better separation; Use SIM mode for selective detection; Employ more rigorous sample cleanup like SPE.[7][8] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. By following the outlined steps for sample preparation, instrument setup, and data analysis, researchers and analysts can achieve reliable, accurate, and reproducible results. The emphasis on the causality behind protocol choices ensures that the method is not just a set of instructions, but a self-validating system for robust analytical measurements.
References
- 1. This compound 99 7781-98-8 [sigmaaldrich.com]
- 2. This compound | 7781-98-8 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 9. Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. uoguelph.ca [uoguelph.ca]
- 14. pharmacy180.com [pharmacy180.com]
Application Note: Ethyl 3-hydroxybenzoate as a Versatile Prochiral Scaffold in the Synthesis of Chiral Derivatives
Abstract: This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of ethyl 3-hydroxybenzoate as a foundational building block for synthesizing high-value chiral molecules. We move beyond simple procedural lists to explore the underlying principles and causal factors that govern stereochemical outcomes. Detailed protocols for key transformations, including Mitsunobu reactions for stereochemical inversion, enzymatic kinetic resolutions, and the application of chiral auxiliaries, are presented. This guide is designed to be a self-validating resource, grounded in authoritative literature, to empower scientists in the rational design and execution of asymmetric syntheses.
Introduction: The Strategic Value of this compound
This compound is an achiral, commercially available, and structurally robust starting material. Its value in asymmetric synthesis stems from the presence of two distinct and chemically addressable functional groups: a phenolic hydroxyl (-OH) and an ethyl ester (-COOEt). This bifunctionality allows for orthogonal chemical modifications, making it an ideal scaffold for the introduction of chirality. The aromatic ring provides a rigid framework, which can be beneficial for inducing and controlling stereochemistry in subsequent reactions.
The primary challenge and opportunity lie in converting this prochiral molecule into a single enantiomer of a desired derivative. The strategies discussed herein leverage the hydroxyl group as a primary handle for introducing stereocenters, either directly on the aromatic scaffold or on moieties appended to it.
Core Synthetic Strategies and Mechanistic Insights
The transformation of this compound into chiral derivatives can be broadly categorized into three main approaches. The choice of strategy depends on the desired target molecule, available resources, and required enantiopurity.
Application Notes & Protocols: In Vitro Cell-Based Assays Using Ethyl 3-hydroxybenzoate
Introduction: The Scientific Merit of Ethyl 3-hydroxybenzoate
This compound (C₉H₁₀O₃, CAS: 7781-98-8) is a phenolic compound belonging to the hydroxybenzoate family.[1][2][3] While structurally related to the widely used paraben preservatives like Ethylparaben (Ethyl 4-hydroxybenzoate)[4][5], this compound and its analogs have garnered significant research interest for their distinct bioactive properties. Emerging studies suggest this class of molecules possesses potent antioxidant and anti-inflammatory capabilities, making them compelling candidates for investigation in drug discovery and development.[6][7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a series of detailed protocols for robust in vitro cell-based assays designed to characterize the bioactivity of this compound. The methodologies herein are structured to first establish a safe therapeutic window by assessing cytotoxicity, and then to explore its antioxidant and anti-inflammatory potential in relevant biological systems. Each protocol is grounded in established scientific principles, ensuring data integrity and reproducibility.
Chapter 1: Foundational Analysis - Determining the Cytotoxicity Profile
Principle of Causality: Before evaluating the therapeutic efficacy of any compound, it is imperative to determine the concentration range at which it is non-toxic to the cells. High concentrations of phenolic compounds can induce cytotoxicity, which would confound the results of subsequent functional assays.[8][9] The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT to purple formazan crystals in living cells.[7]
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the concentration-dependent effect of this compound on the viability of a selected cell line (e.g., RAW 264.7 macrophages or HepG2 hepatocytes) and to calculate the 50% cytotoxic concentration (CC50).
Materials:
-
This compound (CAS: 7781-98-8)[10]
-
Mammalian cell line (e.g., RAW 264.7, ATCC TIB-71)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile plates
-
Multichannel pipettor
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from approximately 1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, carefully remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.[8]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from all wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Determine the CC50 value using non-linear regression analysis.
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.250 | 100.0% |
| 10 | 1.245 | 99.6% |
| 50 | 1.210 | 96.8% |
| 100 | 1.150 | 92.0% |
| 250 | 0.980 | 78.4% |
| 500 | 0.630 | 50.4% |
| 1000 | 0.210 | 16.8% |
| Table 1: Representative data for an MTT cytotoxicity assay. The CC50 would be determined from a dose-response curve generated from this data. |
Chapter 2: Elucidating Anti-inflammatory Activity
Principle of Causality: Inflammation is often characterized by the overproduction of mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[6] The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of iNOS, COX-2, and various pro-inflammatory cytokines.[11] Therefore, a compound's anti-inflammatory potential can be quantified by its ability to reduce NO production in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The Griess reaction provides a simple and reliable method to measure nitrite (a stable breakdown product of NO) in cell culture supernatants.[12][13]
Protocol 2: Griess Assay for Nitric Oxide Production
Objective: To evaluate the ability of this compound to inhibit LPS-induced nitric oxide production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Complete culture medium
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[12][14]
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well for analysis.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.[12]
-
Griess Reaction:
-
Add 50 µL of supernatant or standard to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution (Griess Reagent I) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Griess Reagent II) to each well and incubate for another 10 minutes.[14][15]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the purple color is proportional to the nitrite concentration.[13]
-
Data Analysis:
-
Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production: % Inhibition = [1 - (Nitrite_Sample / Nitrite_LPS_Control)] * 100
-
Experimental Workflow Visualization
Caption: Workflow for the Griess assay to measure NO inhibition.
Chapter 3: Investigating Cellular Antioxidant Mechanisms
Principle of Causality: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[16] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential than simple chemical assays because it accounts for cellular uptake and metabolism.[17][18] The assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which diffuses into cells and is deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16][19] An effective antioxidant like this compound will scavenge the ROS, preventing this conversion and reducing the fluorescent signal.[18]
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
Objective: To measure the ability of this compound to scavenge intracellular ROS in a cell-based model.
Materials:
-
Human hepatocarcinoma cells (HepG2, ATCC HB-8065)
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator
-
Quercetin (positive control)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours.
-
Compound Treatment & Probe Loading:
-
Remove the culture medium.
-
Add 100 µL of medium containing various concentrations of this compound (or Quercetin for positive control) AND 25 µM DCFH-DA to each well.[16]
-
Incubate for 1 hour at 37°C and 5% CO₂.
-
-
Washing: Discard the treatment solution and wash the cells gently with 100 µL of warm PBS to remove extracellular compound and probe.
-
Induction of Oxidative Stress: Add 100 µL of 600 µM ABAP solution to all wells except the negative control wells (which receive only medium).
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence emission at 530 nm with excitation at 485 nm every 5 minutes for 1 hour.[16]
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.
-
Calculate the CAA unit for each concentration: CAA Unit = 100 - (AUC_Sample / AUC_Control) * 100
-
Plot the CAA units against the concentration of this compound to determine the EC50 (the concentration required to provide 50% antioxidant activity).
-
Anticipated Results: Effective antioxidant compounds will show a dose-dependent decrease in the rate of DCF fluorescence generation compared to the control cells treated only with the radical initiator.
Data Presentation:
| Compound | EC50 (µM) |
| Quercetin (Positive Control) | 8.5 |
| This compound | 25.2 |
| Gallic Acid | 15.7 |
| Table 2: Example comparative data for the CAA assay. Lower EC50 values indicate higher antioxidant potency. |
Mechanism Deep Dive: Potential Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects observed (e.g., reduced NO production) are often mediated by the inhibition of the NF-κB signaling pathway.[11] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes like iNOS and COX-2.[11][20] Phenolic compounds like this compound may exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the IκB kinase (IKK) complex or by directly scavenging ROS that can act as secondary messengers in NF-κB activation.[20][21]
Caption: Potential mechanism of NF-κB inhibition by this compound.
Conclusion
The protocols detailed in these application notes provide a robust framework for the systematic in vitro evaluation of this compound. By first establishing a therapeutic index through cytotoxicity testing, researchers can confidently proceed to functional assays that probe the compound's anti-inflammatory and antioxidant properties. The data generated from these assays will be critical for elucidating the mechanisms of action and supporting the further development of this compound as a potential therapeutic agent.
References
- 1. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-羟基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. E214 (ethyl p-hydroxybenzoate - what is it? | Properties, application | preservatives | Foodcom S.A. [foodcom.pl]
- 5. Ethylparaben - Wikipedia [en.wikipedia.org]
- 6. phcog.com [phcog.com]
- 7. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 20. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Mastering the Preparation of Ethyl 3-hydroxybenzoate Stock Solutions: A Guide for Researchers
In the landscape of scientific research and drug development, the precision and reproducibility of experimental outcomes are paramount. A cornerstone of achieving such reliability lies in the meticulous preparation of stock solutions. This guide provides a comprehensive, in-depth protocol for preparing stock solutions of Ethyl 3-hydroxybenzoate, a versatile phenolic compound utilized in various research applications, including as a synthetic building block and a potential antimicrobial agent.[1] This document is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a deeper understanding of the principles that govern the effective preparation and storage of this compound.
Foundational Knowledge: Understanding this compound
Before delving into protocols, it is essential to understand the physicochemical properties of this compound. This knowledge informs every step of the stock solution preparation process, from solvent selection to storage conditions.
This compound is an organic compound with a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[2] It typically appears as a white to off-white crystalline powder.[3] An understanding of its solubility is critical for preparing a homogenous and accurate stock solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White to pale cream crystals or powder | Sigma-Aldrich |
| Melting Point | 71-73 °C (lit.) | [1] |
| Boiling Point | 187-188 °C at 31 mmHg (lit.) | [1] |
| Water Solubility | Slightly soluble (estimated at 1894 mg/L at 25°C) | The Good Scents Company |
| Organic Solvent Solubility | Soluble in alcohol and ether | [3] |
Due to its limited aqueous solubility, organic solvents are typically required for preparing concentrated stock solutions for use in biological assays and other experiments. Dimethyl sulfoxide (DMSO) and ethanol are common choices for this purpose.
The Strategic Importance of Stock Solutions
The use of concentrated stock solutions is a fundamental laboratory practice that offers several advantages over repeatedly weighing small amounts of a compound for each experiment. This approach enhances accuracy, ensures consistency across experiments, and improves workflow efficiency.
Caption: Workflow for preparing and using stock solutions.
Safety First: Handling this compound
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound may cause skin and respiratory irritation, and is harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the powdered form should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.
Experimental Protocols: Preparing Molar Stock Solutions
The following protocols provide step-by-step instructions for preparing stock solutions of this compound in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and Ethanol. The choice of solvent will depend on the specific requirements of the downstream application, including solvent tolerance of the experimental system (e.g., cell lines).
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
DMSO is a highly versatile solvent capable of dissolving a wide range of organic compounds, making it a frequent choice for preparing stock solutions for in vitro assays. A study on the structurally similar compound Ethyl 3,4-dihydroxybenzoate (EDHB) demonstrated its successful preparation in DMSO for cell culture experiments.[4]
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate volumetric flask (e.g., 10 mL)
-
Pipettor and sterile pipette tips
-
Vortex mixer
-
Sterile, amber or opaque cryovials for storage
Procedure:
-
Calculate the Required Mass: To prepare a 100 mM (0.1 M) stock solution, the required mass of this compound is calculated using the following formula:
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
For a 10 mL (0.01 L) stock solution: Mass (g) = 0.1 mol/L x 166.17 g/mol x 0.01 L = 0.16617 g
Therefore, you will need to weigh approximately 166.2 mg of this compound.
-
Weighing the Compound: a. Place a clean, dry weighing boat on the analytical balance and tare to zero. b. Carefully weigh out 166.2 mg of this compound powder using a spatula. Record the exact mass.
-
Dissolution: a. Transfer the weighed powder into the 10 mL volumetric flask. b. Add approximately 7-8 mL of anhydrous DMSO to the flask. c. Cap the flask and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary. d. Once dissolved, add DMSO to the 10 mL mark. e. Invert the flask several times to ensure a homogenous solution.
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile cryovials. b. Clearly label each vial with the compound name, concentration (100 mM in DMSO), date of preparation, and your initials. c. Store the aliquots at -20°C for short to medium-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Protocol 2: Preparation of a 100 mM Stock Solution in Ethanol
Ethanol is another common solvent for preparing stock solutions, particularly when DMSO might interfere with the experimental system.
Materials:
-
This compound (powder)
-
200 proof (100%) Ethanol, molecular biology grade
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate volumetric flask (e.g., 10 mL)
-
Pipettor and sterile pipette tips
-
Vortex mixer
-
Sterile, amber or opaque cryovials for storage
Procedure:
-
Calculate and Weigh the Compound: Follow steps 1 and 2 from Protocol 4.1 to calculate and weigh 166.2 mg of this compound for a 10 mL stock solution.
-
Dissolution: a. Transfer the weighed powder into the 10 mL volumetric flask. b. Add approximately 7-8 mL of 100% ethanol to the flask. c. Cap the flask and vortex until the powder is fully dissolved. d. Add ethanol to the 10 mL mark. e. Invert the flask multiple times to ensure homogeneity.
-
Aliquoting and Storage: a. Aliquot the stock solution into single-use volumes in sterile cryovials. b. Label each vial clearly as "this compound, 100 mM in Ethanol," including the date and your initials. c. Store the aliquots at -20°C. Due to ethanol's lower freezing point, the solution will remain liquid, which can be advantageous for some applications.
Best Practices for Stock Solution Integrity
To ensure the reliability of your experimental data, maintaining the integrity of your stock solutions is critical.
-
Solvent Purity: Always use high-purity, anhydrous solvents to minimize the risk of compound degradation through hydrolysis.
-
Accurate Measurements: Use calibrated balances and volumetric glassware for precise measurements of mass and volume.
-
Proper Labeling: Clearly label all stock solutions with the compound name, concentration, solvent, date of preparation, and preparer's initials.
-
Storage Conditions: Store stock solutions in tightly sealed, amber or opaque vials to protect them from light and evaporation. For long-term stability, storage at -80°C is generally recommended.
-
Avoid Contamination: Use sterile techniques when preparing and handling stock solutions to prevent microbial or chemical contamination.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.
Caption: GHS pictograms relevant to this compound.
Conclusion: The Foundation of Reproducible Research
The preparation of accurate and stable stock solutions of this compound is a foundational step for any successful experimental workflow. By understanding the compound's properties, adhering to meticulous protocols, and following best practices for handling and storage, researchers can ensure the integrity of their starting materials and, consequently, the reliability and reproducibility of their scientific findings.
References
- 1. This compound 99 7781-98-8 [sigmaaldrich.com]
- 2. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Ethyl 3-Hydroxybenzoate: A Strategic Building Block in Modern Organic Synthesis
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 3-hydroxybenzoate, a readily available and cost-effective aromatic compound, has emerged as a valuable and versatile building block for the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic ester moiety, offers a rich platform for diverse chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and validated protocols designed for researchers, scientists, and professionals in drug development.
Unveiling the Synthetic Potential
This compound's utility stems from the differential reactivity of its two primary functional groups. The phenolic hydroxyl group can readily undergo O-alkylation, etherification, and esterification, while the ethyl ester provides a handle for hydrolysis, amidation, and reduction. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule, making it an ideal scaffold for introducing molecular diversity.
Core Synthetic Transformations: Protocols and Mechanistic Insights
The strategic manipulation of this compound's functional groups is key to its successful application. Below are detailed protocols for some of the most common and powerful transformations, grounded in established chemical principles.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alkoxide and an alkyl halide. In the context of this compound, this reaction allows for the introduction of a vast array of alkyl and substituted alkyl chains at the 3-position, a common motif in many biologically active molecules.
Mechanistic Rationale: The reaction proceeds via an SN2 mechanism. The phenolic proton of this compound is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. The choice of a non-nucleophilic base is crucial to prevent side reactions with the alkyl halide.
Experimental Protocol: Synthesis of Ethyl 3-propoxybenzoate
-
Materials:
-
This compound (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous acetone, add anhydrous potassium carbonate.
-
Add 1-bromopropane to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
-
Expected Outcome: The desired ethyl 3-propoxybenzoate is typically obtained in good to excellent yield.
Etherification via the Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative for the formation of C-O bonds, particularly when dealing with more sterically hindered alcohols or when inversion of stereochemistry is desired at a chiral alcohol center.[1] For this compound, it offers a mild and efficient method for introducing a variety of alkoxy groups.
Mechanistic Rationale: The Mitsunobu reaction involves the in-situ activation of an alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1] The phosphine and azodicarboxylate form a phosphonium salt, which then activates the alcohol. The phenoxide of this compound then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion.
Experimental Protocol: Synthesis of Ethyl 3-(benzyloxy)benzoate
-
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve this compound, benzyl alcohol, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the cooled solution. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired ethyl 3-(benzyloxy)benzoate.
-
-
Causality Behind Choices: The use of anhydrous conditions is critical to prevent the hydrolysis of the reactive intermediates. The slow, dropwise addition of DIAD at low temperature helps to control the exothermic reaction and minimize side products.
Ester Hydrolysis: Accessing the Carboxylic Acid
The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-hydroxybenzoic acid. This transformation is often a necessary step in the synthesis of more complex molecules where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.
Mechanistic Rationale: Base-catalyzed hydrolysis (saponification) is a common and efficient method. A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.
Experimental Protocol: Synthesis of 3-Hydroxybenzoic Acid
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
Dissolve this compound in ethanol.
-
Add a solution of sodium hydroxide in water to the ethanolic solution.
-
Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic, resulting in the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 3-hydroxybenzoic acid.
-
Applications in the Synthesis of Bioactive Molecules
The true power of this compound as a building block is demonstrated in its application to the synthesis of complex and biologically active molecules.
As a Precursor to Anti-Melanoma Agents
Studies have shown that certain phenolic analogs derived from this compound exhibit anti-melanoma properties.[3] The ability to easily modify the phenolic hydroxyl group allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies, aiding in the development of more potent therapeutic agents.
In the Synthesis of Agrochemicals
The structural motifs accessible from this compound are also relevant in the agrochemical industry.[1][2] By introducing various functional groups, chemists can fine-tune the biological activity and physical properties of molecules to develop new herbicides, fungicides, and insecticides.
Data Presentation
| Product Name | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| Ethyl 3-propoxybenzoate | This compound | 1-Bromopropane, K₂CO₃ | Acetone | 12 h | >90 |
| Ethyl 3-(benzyloxy)benzoate | This compound | Benzyl alcohol, PPh₃, DIAD | THF | 6 h | ~85 |
| 3-Hydroxybenzoic acid | This compound | NaOH, then HCl | Ethanol/Water | 2 h | >95 |
Visualizing the Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Conclusion
This compound stands as a testament to the power of simple, well-functionalized molecules in the arsenal of the synthetic chemist. Its predictable reactivity and commercial availability make it an invaluable starting point for the synthesis of a diverse range of valuable compounds. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this versatile building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and agrochemicals.
References
Application Notes & Protocols: The Mitsunobu Reaction for Aryl Ether Synthesis Using Ethyl 3-hydroxybenzoate
Introduction: Strategic C-O Bond Formation in Drug Discovery
The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its reliability in forming C-O, C-N, and C-S bonds under remarkably mild conditions.[1][2] Discovered by Oyo Mitsunobu in 1967, this redox-condensation reaction facilitates the nucleophilic substitution of primary and secondary alcohols, a transformation that is often challenging to achieve directly.[3][4] In the landscape of medicinal chemistry and drug development, the Mitsunobu reaction provides a powerful tool for the late-stage functionalization of complex molecules and the construction of key structural motifs, particularly aryl ethers.[5][6]
This guide provides a detailed examination of the Mitsunobu reaction as applied to the O-alkylation of phenolic substrates, using Ethyl 3-hydroxybenzoate as a representative example. Phenols, with a pKa typically around 10, are sufficiently acidic to serve as effective nucleophiles in this process, enabling the synthesis of valuable aryl ether building blocks.[7] We will delve into the reaction mechanism, provide a field-tested experimental protocol, address common challenges such as byproduct purification, and offer expert insights to ensure successful implementation in a research and development setting.
The Mechanism of Phenolic Mitsunobu Alkylation
The reaction's success hinges on the in-situ activation of an alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][8] The overall process constitutes a dehydrative condensation where the triphenylphosphine is oxidized to triphenylphosphine oxide (TPPO) and the azodicarboxylate is reduced to a hydrazine derivative.[9][10]
The mechanism proceeds through several key steps:
-
Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic N=N double bond of the azodicarboxylate (DEAD/DIAD) to form a highly reactive betaine intermediate.[4]
-
Proton Transfer: The acidic phenolic proton of this compound is transferred to the nitrogen of the betaine. This step is favorable due to the pKa of phenols (around 10) and is crucial for generating the active nucleophile (the phenoxide) and the protonated betaine.[4][7]
-
Alcohol Activation: The primary or secondary alcohol attacks the now electrophilic phosphorus atom of the protonated betaine, forming an alkoxyphosphonium salt. This converts the hydroxyl group of the alcohol into an excellent leaving group.[11][12]
-
Sₙ2 Displacement: The phenoxide, generated in step 2, acts as the nucleophile and attacks the carbon atom bearing the activated hydroxyl group in a classic Sₙ2 fashion.[8] This step proceeds with a complete inversion of stereochemistry if the alcohol is chiral, a hallmark feature of the Mitsunobu reaction.[12][13]
The formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct is a significant thermodynamic driving force for the entire reaction.[9]
Figure 1: General mechanism of the Mitsunobu reaction for aryl ether synthesis.
Experimental Guide: Synthesis of Ethyl 3-(benzyloxy)benzoate
This protocol details the reaction of this compound with benzyl alcohol. Benzyl alcohol is chosen as a representative primary alcohol. The principles and procedures are broadly applicable to other primary and non-hindered secondary alcohols.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Typical Quantity (for 10 mmol scale) | Notes |
| This compound | ≥98% | Sigma-Aldrich | 1.66 g (10.0 mmol, 1.0 eq) | The limiting reagent. Ensure it is dry. |
| Benzyl Alcohol | Anhydrous, ≥99.8% | Sigma-Aldrich | 1.21 mL (11.0 mmol, 1.1 eq) | Use a slight excess. Ensure it is anhydrous. |
| Triphenylphosphine (PPh₃) | 99% | Acros Organics | 3.15 g (12.0 mmol, 1.2 eq) | Solid, can be recrystallized from ethanol if purity is questionable. Oxidation over time can be an issue.[14] |
| Diisopropyl Azodicarboxylate (DIAD) | 97% | Sigma-Aldrich | 2.40 mL (12.0 mmol, 1.2 eq) | Caution: Potentially explosive, handle with care.[15] Often supplied as a solution. DIAD is generally preferred over DEAD for its reduced toxicity and byproducts that are sometimes easier to remove.[4] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | ~50 mL | Must be anhydrous. Use from a freshly opened bottle or a solvent purification system. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For workup and chromatography | |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography | |
| Saturated NaHCO₃ Solution | - | - | For workup | |
| Brine | - | - | For workup | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying | |
| Silica Gel | 230-400 mesh | - | For column chromatography |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.66 g, 10.0 mmol), benzyl alcohol (1.21 mL, 11.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol).
-
Dissolution: Add anhydrous THF (~50 mL) and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add the diisopropyl azodicarboxylate (DIAD) (2.40 mL, 12.0 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the internal temperature below 5 °C. The dropwise addition is crucial to control the exothermic reaction and minimize side-product formation.[4] A pale yellow color and the formation of a white precipitate (the betaine adduct or TPPO) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10-20% Ethyl Acetate in Hexanes). Stain with potassium permanganate or view under UV light. The disappearance of the limiting reagent (this compound) indicates completion.
Work-up and Purification: The Mitsunobu Challenge
A significant challenge in Mitsunobu reactions is the removal of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate byproduct.[16][17] Standard column chromatography is often effective, but can be laborious.
Standard Protocol (Chromatography):
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to obtain a thick oil or semi-solid residue.
-
Pre-purification (Optional): To remove a significant portion of the byproducts, the residue can be suspended in a 1:1 mixture of diethyl ether and hexanes. The byproducts, particularly TPPO and the reduced hydrazine, are often less soluble and may precipitate.[18] The solid can be removed by filtration, and the filtrate concentrated again.
-
Column Chromatography: Load the crude material onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc). The desired aryl ether product is typically non-polar and will elute before the highly polar TPPO and hydrazine byproducts.
-
Isolation: Combine the product-containing fractions (as identified by TLC), and remove the solvent under reduced pressure to yield the pure Ethyl 3-(benzyloxy)benzoate as a colorless oil or white solid.
Alternative Purification Strategy (Crystallization/Precipitation):
For larger-scale reactions where chromatography is impractical, precipitation methods can be highly effective.
-
Concentration & Solvent Swap: After the reaction, concentrate the mixture to remove THF. Add a solvent in which the product is soluble but the byproducts are not, such as toluene or a mixture of toluene and heptane.[16][17]
-
Precipitation: Cool the mixture (e.g., to 0 °C or below) and stir. The reduced DIAD byproduct and TPPO may co-precipitate and can be removed by filtration.[19] This step can remove over 85% of the phosphorus and hydrazine byproducts.[19]
-
Final Purification: The filtrate can then be washed, dried, concentrated, and further purified by a smaller "polishing" column or crystallization if necessary.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the Mitsunobu reaction.
Troubleshooting and Expert Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Wet reagents or solvent (THF).2. Decomposed PPh₃ or DIAD/DEAD.3. Alcohol is too sterically hindered.[9][20] | 1. Ensure all reagents are anhydrous and use freshly distilled/packaged THF. 2. Check the purity of reagents. PPh₃ can oxidize to TPPO on storage.[14] Use fresh bottles.3. For hindered secondary alcohols, reaction times may be longer, and heating may be required (e.g., 40-60 °C).[20] Using a more acidic phenol or a different phosphine might also help. |
| Difficult Purification | High polarity and quantity of TPPO and hydrazine byproducts co-eluting with the product.[17] | 1. Optimize Chromatography: Use a long column with a shallow gradient. 2. Precipitation: Attempt to precipitate byproducts from a non-polar solvent (ether/hexanes, toluene) before chromatography.[16][18] 3. Alternative Reagents: Consider using polymer-supported PPh₃, which can be removed by simple filtration.[21] Or use reagents like di-4-chlorobenzyl azodicarboxylate (DCAD), whose hydrazine byproduct is a solid that precipitates from the reaction mixture.[1] |
| Unexpected Side Products | Substrate contains incompatible functional groups. Aldehydes are known to form hydrazones with the betaine intermediate.[22] | The Mitsunobu reaction is generally incompatible with unprotected aldehydes.[22][23] If an aldehyde is present on either substrate, it must be protected (e.g., as an acetal) before attempting the reaction. Other acidic protons (e.g., from carboxylic acids, some amides) can compete with the desired nucleophile. |
| Reaction Stalls | The pKa of the nucleophile is too high (pKa > 13-15), or the nucleophile is not sufficiently nucleophilic.[4] | This is not an issue for phenols like this compound (pKa ~9-10). However, if attempting to use a less acidic nucleophile, the reaction may fail. The order of addition can sometimes matter; pre-forming the betaine by mixing PPh₃ and DIAD first, then adding the alcohol and nucleophile, may help in difficult cases.[4] |
Conclusion
The Mitsunobu reaction is an indispensable method for the O-alkylation of phenols, providing a mild and reliable route to aryl ethers that are ubiquitous in pharmaceuticals and agrochemicals. By understanding the underlying mechanism and paying close attention to experimental parameters—particularly the exclusion of moisture and the strategy for byproduct removal—researchers can effectively leverage this reaction. The protocol provided for this compound serves as a robust template for a wide range of phenolic substrates, empowering chemists to construct complex molecular architectures with precision and efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu reaction mechanism and its applications | PPTX [slideshare.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Workup [chem.rochester.edu]
- 19. scientificupdate.com [scientificupdate.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
- 23. Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of Ethyl 3-hydroxybenzoate for Enhanced Biological Activity
An In-Depth Technical Guide
Abstract
Ethyl 3-hydroxybenzoate is a versatile organic building block characterized by a phenolic hydroxyl group and an ethyl ester moiety, making it an ideal scaffold for chemical modification.[1][2][3] This guide provides a comprehensive framework for the strategic derivatization of this compound to enhance its therapeutic potential. We delve into the rationale behind molecular modification, offering detailed, field-proven protocols for key synthetic transformations including O-alkylation, O-arylation, and acylation. Furthermore, this document furnishes validated, step-by-step methodologies for the in vitro evaluation of the synthesized derivatives, focusing on antioxidant, anticancer, and antimicrobial activities. The causality behind experimental choices is elucidated throughout, ensuring that each protocol serves as a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
The inherent structure of this compound presents two primary sites for chemical modification: the nucleophilic phenolic hydroxyl group and the electrophilic ester carbonyl group. While the ester can be modified, derivatization of the phenolic hydroxyl is a more common strategy to profoundly alter the molecule's biological profile. The primary motivations for this approach are:
-
Modulation of Physicochemical Properties: Altering the phenolic group by converting it into an ether or a different ester can significantly change key properties such as lipophilicity (LogP), hydrogen bonding capacity, and molecular size. These changes directly influence the compound's solubility, membrane permeability, and ability to interact with biological targets.
-
Enhancement of Potency and Efficacy: Strategic addition of new functional groups can introduce new binding interactions (e.g., van der Waals forces, π-π stacking) with target enzymes or receptors, leading to a significant increase in biological activity.
-
Improvement of Pharmacokinetic Profile: Derivatization can improve a molecule's metabolic stability. For instance, masking the free phenolic hydroxyl can prevent rapid phase II metabolism (glucuronidation or sulfation), thereby increasing the compound's in vivo half-life and bioavailability.[4]
This guide focuses on derivatization at the phenolic hydroxyl group as a primary strategy for generating novel analogs with improved therapeutic value.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-hydroxybenzoate
An advanced technical support guide for researchers, scientists, and drug development professionals on optimizing the synthesis of Ethyl 3-hydroxybenzoate.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] Its synthesis is most commonly achieved via the Fischer-Speier esterification of 3-hydroxybenzoic acid with ethanol.[1][3] While the reaction appears straightforward, achieving high yield and purity requires careful control over equilibrium, reaction conditions, and purification strategies. This guide provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered in the laboratory.
Core Synthesis Protocol: Fischer-Speier Esterification
This protocol details the standard laboratory procedure for synthesizing this compound.
Experimental Protocol: Step-by-Step
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid.
-
Reagent Addition: Add a significant excess of absolute ethanol, which acts as both a reagent and a solvent.
-
Catalyst Introduction: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored (see FAQ section).
-
Work-up - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing cold water. Neutralize the excess acid and unreacted 3-hydroxybenzoic acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Wash the combined organic layers with brine, then dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by either vacuum distillation or recrystallization to obtain pure this compound.
Experimental Workflow Diagram
References
Common side reactions in the synthesis of Ethyl 3-hydroxybenzoate
Technical Support Center: Synthesis of Ethyl 3-hydroxybenzoate
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. The content is structured in a practical, troubleshooting-focused question-and-answer format to directly address issues you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am performing a Fischer esterification of 3-hydroxybenzoic acid with ethanol and sulfuric acid, but my yield is consistently low. What are the likely causes?
Answer: Low yield in the Fischer esterification is a common issue, primarily because the reaction is an equilibrium process.[1] To achieve a high yield, the equilibrium must be shifted towards the product side. Here are the most common reasons for low conversion and the corresponding solutions:
-
Insufficient Removal of Water: The reaction produces one equivalent of water for every mole of ester formed. According to Le Châtelier's principle, the presence of this water can drive the equilibrium back towards the starting materials.
-
Solution: Use a large excess of the alcohol reactant (ethanol) to act as both a reactant and a solvent, which helps to drive the equilibrium forward.[2][3] For larger-scale reactions, employ a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water as it is formed.[4]
-
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Loss of Product During Workup: The product, this compound, has moderate water solubility, and significant amounts can be lost during the aqueous workup phase if not performed carefully.
-
Solution: When neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), perform the extraction quickly and use brine (saturated NaCl solution) in the final wash to decrease the solubility of the ester in the aqueous layer, thereby increasing its partitioning into the organic phase.[4]
-
-
Catalyst Issues: The acid catalyst may be old, hydrated, or used in an insufficient amount.
-
Solution: Use a fresh, concentrated acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4] Ensure the correct catalytic amount is used, as too much can promote side reactions.
-
Question 2: My TLC analysis of the crude product shows two spots. One is my desired product, but what is the other, more nonpolar spot?
Answer: The presence of a second, typically more nonpolar (higher Rf value on silica gel), spot is a classic sign of a specific side reaction: O-alkylation (etherification) .
Due to the presence of two nucleophilic groups on the starting material (the carboxylic acid and the phenolic hydroxyl group), they can both react under acidic conditions. While the carboxylic acid undergoes esterification, the phenolic hydroxyl group can be etherified by ethanol, especially under harsh acidic conditions or at elevated temperatures.[7]
This side reaction produces Ethyl 3-ethoxybenzoate . Because the polar phenolic -OH group is replaced by a less polar ethoxy (-OCH₂CH₃) group, this side product is less polar than the desired this compound and will travel further up the TLC plate.
Caption: Troubleshooting workflow for identifying impurities based on TLC.
Question 3: How can I prevent the formation of the Ethyl 3-ethoxybenzoate side product?
Answer: Preventing O-alkylation requires careful control of reaction conditions to favor the selective esterification of the carboxylic acid.[5]
-
Milder Catalysts: While strong mineral acids like H₂SO₄ are effective, they can also promote etherification. Consider using milder or solid acid catalysts. Greener approaches using solid catalysts like montmorillonite clays or modified metal oxides can offer high selectivity and easier separation.[8][9]
-
Temperature Control: Avoid excessively high temperatures. Maintain a gentle reflux and do not overheat the reaction mixture, as higher temperatures provide the activation energy needed for the less reactive phenolic hydroxyl group to react.
-
Alternative Synthetic Routes: If O-alkylation remains a persistent issue, consider a two-step route. First, protect the phenolic hydroxyl group (e.g., as an acetate or benzyl ether), then perform the esterification, and finally, deprotect the hydroxyl group. This adds steps but provides excellent selectivity. Another approach is using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) which allow the reaction to proceed under much milder, non-acidic conditions.
Data & Protocols
Table 1: Troubleshooting Guide for this compound Synthesis
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Equilibrium not shifted sufficiently.[1]2. Reaction time too short. | 1. Use a large excess of ethanol (5-10 equivalents).2. Reflux for a longer duration (monitor by TLC).3. Use a Dean-Stark trap to remove water.[4] |
| Unexpected Nonpolar Spot on TLC | O-alkylation of the phenolic -OH group, forming Ethyl 3-ethoxybenzoate.[7] | 1. Use milder reaction conditions (lower temp, alternative catalyst).2. Purify the crude product using flash column chromatography. |
| Unexpected Polar Spot on TLC | Unreacted 3-hydroxybenzoic acid starting material. | 1. Ensure the reaction has gone to completion.2. During workup, wash the organic layer thoroughly with saturated sodium bicarbonate solution to remove the acidic starting material. |
| Product is an Oil or Gummy Solid | Presence of impurities (side products, unreacted starting material, or solvent). | 1. Ensure all solvent is removed under reduced pressure.2. Purify by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). |
| Multiple Unexpected Spots on TLC | Contaminated reagents (e.g., ethanol containing methanol or propanol).[6] | 1. Use anhydrous, high-purity ethanol.2. Verify the purity of the 3-hydroxybenzoic acid starting material. |
Experimental Protocol: Fischer Esterification
This protocol describes a standard lab-scale synthesis of this compound using Fischer esterification.
Materials:
-
3-hydroxybenzoic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (e.g., 10.0 g, 1.0 eq). Add a magnetic stir bar.
-
Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 100 mL, ~10 eq). Stir the mixture until the acid dissolves.
-
Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) dropwise with continuous stirring. Causality Note: The acid is added slowly and while cooling to control the initial exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. Expertise Note: The progress should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.
-
Cooling & Concentration: Once complete, cool the reaction mixture to room temperature. Remove the excess ethanol using a rotary evaporator.[4]
-
Workup - Dilution & Neutralization: Dissolve the residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel. Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the sulfuric acid and remove any unreacted 3-hydroxybenzoic acid. Trustworthiness Note: Perform this step carefully as CO₂ evolution can cause pressure buildup. Vent the funnel frequently.
-
Workup - Washing: Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL). Causality Note: The brine wash reduces the solubility of the organic product in the aqueous phase, maximizing recovery.
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Solvent Removal: Remove the ethyl acetate under reduced pressure on a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel if high purity is required.[8]
Mechanistic Visualizations
Caption: The reversible mechanism of Fischer esterification.
Caption: Formation of the ether side product via O-alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. iajpr.com [iajpr.com]
- 3. Complete these examples of Fischer esterification. In each case, assume a.. [askfilo.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
Technical Support Bulletin: Ethyl 3-hydroxybenzoate Synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of Ethyl 3-hydroxybenzoate. As a Senior Application Scientist, my goal is to move beyond mere protocols and offer a deeper understanding of the chemical principles at play, empowering you to diagnose and resolve common challenges in your synthesis.
Introduction: The synthesis of this compound, a valuable building block in pharmaceuticals and fine chemicals, is most commonly achieved via the Fischer-Speier esterification of 3-hydroxybenzoic acid with ethanol, using a strong acid catalyst like sulfuric acid.[1][2] While straightforward in principle, the bifunctional nature of the starting material (containing both a carboxylic acid and a phenolic hydroxyl group) presents unique challenges, often leading to a variety of impurities that can complicate purification and compromise final product quality. This guide is structured in a question-and-answer format to directly address the most pressing issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a pale yellow, viscous liquid or a low-melting solid, not the expected crystalline solid. What is causing this?
A: The expected melting point for pure this compound is approximately 71-73 °C.[3][4] A significantly lower melting point or a liquid state at room temperature strongly suggests the presence of impurities. These impurities act to depress the melting point of the final product. The most common culprits are:
-
Unreacted Starting Material: Residual 3-hydroxybenzoic acid.
-
Process-Related Impurities: Byproducts formed during the reaction, such as dimers or ethers.
-
Residual Solvent: Trapped ethanol or water.
A simple preliminary test is a melting point analysis. A broad melting range is a classic indicator of an impure substance. For definitive identification, chromatographic analysis is required.
Q2: I'm seeing multiple spots on my Thin-Layer Chromatography (TLC). How do I begin to identify them?
A: A multi-spot TLC is a clear sign of a complex reaction mixture. Here is a systematic approach to identification:
-
Co-spotting: Run a new TLC plate, spotting your reaction mixture in one lane, pure 3-hydroxybenzoic acid in another, and a "co-spot" (your mixture and the starting material in the same spot) in a third lane. If one of your impurity spots has the same retention factor (Rf) as the starting material and the co-spot shows a single, unified spot, you have confirmed the presence of unreacted 3-hydroxybenzoic acid.
-
Polarity Assessment: In a typical silica gel TLC with a moderately polar mobile phase (e.g., ethyl acetate/hexane), compounds with higher polarity will have lower Rf values.
-
3-Hydroxybenzoic Acid: Highly polar due to the free carboxylic acid and phenol. Expect a low Rf value.
-
This compound (Product): Less polar than the starting acid. Expect a higher Rf value.
-
Potential Dimer (Impurity A): This byproduct, formed from self-esterification, will have a higher molecular weight and may be less polar than the starting acid but potentially more polar than the final product depending on its structure.
-
Ethyl 3-ethoxybenzoate (Impurity B): The ether byproduct is significantly less polar than the desired product due to the absence of the free phenolic hydroxyl group. Expect the highest Rf value.
-
This initial assessment will help you hypothesize the identities of the spots before moving to more advanced analytical techniques.
Q3: My HPLC analysis shows several peaks. What are the likely identities of these impurities and how can I confirm them?
A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent tool for assessing the purity of your product.[5] In a typical RP-HPLC setup (e.g., C18 column with a water/acetonitrile mobile phase), elution order is from most polar to least polar.
Here is a summary of potential impurities and their expected chromatographic behavior:
| Compound Name | Structure | Common Source | Expected RP-HPLC Elution Order |
| 3-Hydroxybenzoic Acid | HOC₆H₄COOH | Unreacted Starting Material | 1 (Most Polar) |
| This compound | HOC₆H₄COOC₂H₅ | Desired Product | 2 |
| Dimer Impurity | HOC₆H₄COOC₆H₄COOH | Self-esterification | 3 (Less Polar than Product) |
| Ethyl 3-ethoxybenzoate | C₂H₅OC₆H₄COOC₂H₅ | O-alkylation side reaction | 4 (Least Polar) |
To confirm these identities, the gold standard is LC-MS, which provides the molecular weight of each eluting peak. Alternatively, you can attempt to synthesize a small quantity of a suspected impurity (e.g., Ethyl 3-ethoxybenzoate) to use as a reference standard for retention time matching.
Understanding Impurity Formation
A robust troubleshooting strategy is built on understanding the root cause of impurity formation. The Fischer esterification is an equilibrium-driven reaction, and its conditions can inadvertently promote side reactions.[6][7]
Primary Side Reactions
-
Incomplete Reaction: The equilibrium nature of the reaction means that without effective removal of water or use of excess alcohol, the reaction may not go to completion, leaving significant amounts of 3-hydroxybenzoic acid.[8]
-
Intermolecular Self-Esterification (Dimerization): One molecule of 3-hydroxybenzoic acid can act as the "alcohol" (using its phenolic -OH) and another can act as the carboxylic acid, leading to the formation of a dimer. This is more likely under harsh conditions or with prolonged reaction times.
-
O-Alkylation (Ether Formation): The phenolic hydroxyl group can react with ethanol, especially in the presence of a strong acid catalyst like H₂SO₄, to form an ether. This byproduct, 3-ethoxybenzoic acid, is subsequently esterified to yield Ethyl 3-ethoxybenzoate.
The following diagram illustrates these competing reaction pathways:
Caption: Competing reaction pathways in this compound synthesis.
Analytical Protocols for Impurity Identification
Trustworthy data is the foundation of effective troubleshooting. Below are standardized protocols for analyzing your product.
Protocol 1: RP-HPLC Method for Purity Assessment
This method is adapted from established pharmacopeial methods for similar aromatic esters and provides a reliable starting point for purity analysis.[9]
Objective: To separate and quantify this compound from its common polar and non-polar impurities.
Instrumentation & Columns:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Sample Diluent: 50:50 Water/Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh and dissolve ~50 mg of your sample in 50 mL of the sample diluent to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 272 nm
-
Column Temperature: 30 °C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 65 35 15.0 35 65 15.1 65 35 | 20.0 | 65 | 35 |
-
-
Analysis: Run the sample and integrate all peaks. Calculate the area percentage of each peak to determine the relative purity of your main product.
Protocol 2: Sample Preparation for NMR and MS Analysis
Objective: To prepare a purified sample of an unknown impurity for structural elucidation.
Procedure:
-
Isolation: Perform column chromatography on your crude product using a silica gel stationary phase and a hexane/ethyl acetate gradient. Use TLC to track the separation and collect the fractions containing the desired impurity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Place the isolated compound under high vacuum for several hours to remove any residual solvent.
-
NMR Sample Prep: Dissolve 5-10 mg of the purified impurity in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer to an NMR tube.
-
MS Sample Prep: Prepare a dilute solution (~10-100 µg/mL) of the impurity in a suitable solvent (e.g., methanol or acetonitrile) for direct infusion or LC-MS analysis. The NIST WebBook provides reference mass spectra for this compound that can be used for comparison.[10]
Troubleshooting Workflow
When faced with an unknown impurity, a logical workflow is essential. The following decision tree can guide your investigation.
Caption: A logical workflow for identifying and resolving impurities.
References
- 1. Page loading... [guidechem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. 3-羟基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 7781-98-8 [chemicalbook.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. usp.org [usp.org]
- 10. This compound [webbook.nist.gov]
Troubleshooting low yield in Fischer esterification of 3-hydroxybenzoic acid
An in-depth guide to troubleshooting low yields in the Fischer esterification of 3-hydroxybenzoic acid, designed for researchers, scientists, and drug development professionals.
Technical Support Center: Fischer Esterification of 3-Hydroxybenzoic Acid
As a Senior Application Scientist, this guide is structured to address the common and nuanced challenges encountered during the Fischer esterification of 3-hydroxybenzoic acid. Our focus is on providing not just solutions, but a foundational understanding of the reaction's principles to empower you in your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: I performed a Fischer esterification of 3-hydroxybenzoic acid with methanol and obtained a very low yield. What are the most common reasons for this?
Low yield in a Fischer esterification is almost always traced back to the reversible nature of the reaction.[1][2][3][4] The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1][5][6] Without actively pushing the reaction forward, you will inevitably end up with a mixture of reactants and products.
Primary Causes for Low Yield:
-
Presence of Water: Water is a product of the reaction. Its accumulation will shift the equilibrium back towards the starting materials (hydrolysis), directly reducing your ester yield according to Le Châtelier's principle.[1][3][7] This can be pre-existing water in reagents or the water generated during the reaction.
-
Suboptimal Reactant Ratio: Using a simple 1:1 molar ratio of 3-hydroxybenzoic acid to alcohol is insufficient to drive the equilibrium towards the product side.[5][7]
-
Insufficient Reaction Time or Temperature: The reaction is typically slow and requires heat to reach equilibrium.[8][9] Inadequate reflux time or temperature will result in an incomplete reaction.
-
Ineffective Catalysis: The acid catalyst is essential for activating the carbonyl group of the carboxylic acid.[10] An insufficient amount or inactive catalyst will lead to a prohibitively slow reaction rate.[7]
-
Product Loss During Workup: Significant amounts of the target ester can be lost during neutralization, extraction, and washing steps if not performed carefully.[7]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and resolving issues leading to poor yields.
Q2: My reaction seems to stall, and TLC analysis shows significant unreacted 3-hydroxybenzoic acid even after several hours. How can I drive the reaction to completion?
This is a classic equilibrium problem. To maximize your yield, you must actively shift the equilibrium to favor the ester product.
Strategy 1: Use a Large Excess of Alcohol The most straightforward method to push the equilibrium forward is to use one of the reactants in a large excess.[1][2][5] In this case, the alcohol (e.g., methanol, ethanol) is typically less expensive and can double as the reaction solvent.[8][9]
| Molar Ratio (Alcohol:Acid) | Expected Impact on Yield |
| 1:1 | Low (significant starting material remains) |
| 5:1 | Moderate to Good |
| 10:1 to serving as solvent | High (drives equilibrium significantly to the right) |
Strategy 2: Actively Remove Water Continuously removing water as it forms is a highly effective method to prevent the reverse reaction (hydrolysis).[1][2][8][11]
-
Dean-Stark Apparatus: For alcohols that form an azeotrope with water (e.g., butanol) or when using a co-solvent like toluene, a Dean-Stark trap is the ideal tool.[1][8][9] It physically separates and removes water from the refluxing system.
-
Drying Agents: For lower-boiling alcohols like methanol where a Dean-Stark is less practical, adding a drying agent like molecular sieves to the reaction flask can sequester the water as it is formed.[2][8]
Q3: I'm concerned about potential side reactions. Does the phenolic hydroxyl group of 3-hydroxybenzoic acid interfere with the reaction?
This is an excellent and critical question. While the primary reaction is the esterification of the carboxylic acid, the phenolic hydroxyl group presents a potential site for a side reaction: etherification.
However, under standard Fischer esterification conditions (acidic catalysis with an alcohol), the esterification of the carboxylic acid is kinetically and thermodynamically favored over the etherification of the phenol. Phenols are significantly less nucleophilic than primary or secondary alcohols, making their reaction much slower.[8] While trace amounts of the ether product might form, it is generally not a major contributor to low yield unless extreme conditions (very high temperatures for prolonged periods) are used. The primary focus for yield optimization should remain on managing the esterification equilibrium.
// Nodes Reactants [label="3-Hydroxybenzoic Acid + Alcohol\n(e.g., Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibrium [label="H+ Catalyst\n(e.g., H₂SO₄)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Target Product:\nMethyl 3-Hydroxybenzoate + Water", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Reverse Reaction:\nHydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideReaction [label="Potential Minor Side Reaction:\nPhenolic Etherification", fillcolor="#4285F4", fontcolor="#FFFFFF", style="dashed"];
// Edges Reactants -> Equilibrium [label="Forward Reaction"]; Equilibrium -> Products [label="Esterification"]; Products -> Hydrolysis [label="Water Accumulation", dir=back]; Hydrolysis -> Reactants [style=dashed]; Equilibrium -> SideReaction [label="Less Favorable", style=dashed]; } }
Caption: Reaction pathway showing the main equilibrium and potential side reaction.
Q4: My workup procedure involves neutralizing with sodium bicarbonate, but I see a lot of precipitate or experience emulsions. How can I improve my product isolation?
A proper workup is critical to recovering your product. The goal is to neutralize the acid catalyst, remove the excess alcohol, and separate the ester from any unreacted carboxylic acid.
Problem: Precipitate Formation If you add the reaction mixture directly to a concentrated bicarbonate solution, you may deprotonate the unreacted 3-hydroxybenzoic acid, causing it to precipitate as its sodium salt if the solution becomes too concentrated.
Problem: Emulsions Emulsions during extraction are common and lead to poor separation and product loss.
Optimized Workup Protocol:
-
Cool Down: Ensure the reaction mixture is cooled to room temperature.
-
Dilute: Pour the reaction mixture into a significant volume of cold water. This helps to separate the water-soluble components (excess alcohol, sulfuric acid) from the less soluble organic ester.
-
Initial Extraction: Transfer the diluted mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[9][12][13] The ester will move into the organic layer.
-
Neutralization Wash: Wash the organic layer sequentially with:
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This will neutralize the strong acid catalyst (H₂SO₄) and remove any unreacted 3-hydroxybenzoic acid by converting it to its water-soluble sodium salt.[7][9][12] Perform this wash carefully and vent the separatory funnel frequently to release the CO₂ gas that is generated.
-
Brine (Saturated NaCl Solution): This wash helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.[6][12]
-
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9][12]
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[9][12]
// Nodes Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckEquilibrium [label="Was the equilibrium\ndriven forward?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckWorkup [label="Was significant product\nlost during workup?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionEquilibrium [label="Implement Strategies:\n1. Use large excess of alcohol.\n2. Actively remove water\n(Dean-Stark / Mol. Sieves).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionWorkup [label="Optimize Protocol:\n1. Dilute with water before extraction.\n2. Use sequential washes (NaHCO₃, Brine).\n3. Ensure complete drying.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckPurity [label="Is the crude product impure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionPurify [label="Purify via:\n- Recrystallization\n- Column Chromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="High Yield Achieved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckEquilibrium; CheckEquilibrium -> SolutionEquilibrium [label="No"]; SolutionEquilibrium -> End; CheckEquilibrium -> CheckWorkup [label="Yes"]; CheckWorkup -> SolutionWorkup [label="Yes"]; SolutionWorkup -> End; CheckWorkup -> CheckPurity [label="No"]; CheckPurity -> SolutionPurify [label="Yes"]; SolutionPurify -> End; CheckPurity -> End [label="No"]; }
Caption: A logical workflow for troubleshooting low yield.
Benchmark Experimental Protocol: Synthesis of Mthis compound
This protocol provides a reliable starting point for optimization.
Reagents & Equipment:
-
3-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Setup: To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (e.g., 10.0 g, 72.4 mmol).
-
Reagent Addition: Add 100 mL of methanol. This serves as both the reactant and the solvent. Swirl to dissolve the solid.
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (e.g., 2.0 mL) with continuous swirling.
-
Reflux: Add a few boiling chips and fit the flask with a reflux condenser. Heat the mixture to a gentle reflux and maintain for 4-8 hours.[14] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 200 mL of ice-cold water.
-
Transfer the mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) until CO₂ evolution ceases.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization (e.g., from a benzene/cyclohexane mixture) or by column chromatography on silica gel to yield pure mthis compound.[12]
// Nodes Protonation [label="1. Protonation of Carbonyl", fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="2. Nucleophilic Attack by Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonTransfer [label="3. Proton Transfer", fillcolor="#F1F3F4", fontcolor="#202124"]; Elimination [label="4. Elimination of Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="5. Deprotonation", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ester Product + Regenerated Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Protonation -> Attack; Attack -> ProtonTransfer; ProtonTransfer -> Elimination; Elimination -> Deprotonation; Deprotonation -> Product; }
Caption: The five key steps of the Fischer esterification mechanism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. athabascau.ca [athabascau.ca]
- 5. homework.study.com [homework.study.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 12. prepchem.com [prepchem.com]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Ethyl 3-Hydroxybenzoate Stability in Aqueous Solutions
<-3ad-3a="">
Welcome to the technical support center for Ethyl 3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in aqueous environments. Here, we address common stability issues, provide in-depth troubleshooting protocols, and explain the chemical principles underlying these challenges. Our goal is to equip you with the expertise to ensure the integrity and reliability of your experiments.
Understanding the Core Challenge: The Instability of this compound
This compound, an aromatic ester, is susceptible to degradation in aqueous solutions, primarily through hydrolysis of its ester linkage.[1] This process is significantly influenced by pH, temperature, and the presence of catalysts.[2] The phenolic hydroxyl group also introduces the potential for oxidation, while exposure to light can lead to photodegradation.[3][4] Understanding these degradation pathways is critical for developing stable formulations and obtaining accurate experimental results.
Key Degradation Pathways
-
Hydrolysis: The primary degradation route is the cleavage of the ester bond to form 3-hydroxybenzoic acid and ethanol. This reaction can be catalyzed by both acids and bases.[5]
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by factors such as dissolved oxygen, metal ions, and light exposure.
-
Photodegradation: Aromatic compounds, including phenolic esters, can degrade upon exposure to UV light.[6]
Below is a visualization of the primary degradation pathway, hydrolysis, under both acidic and basic conditions.
Caption: Mechanisms of acid and base-catalyzed hydrolysis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in aqueous solutions.
Q1: My stock solution of this compound shows a decrease in concentration over a short period. What is the likely cause?
A1: The most probable cause is hydrolysis, especially if your solution is not pH-controlled. This compound is an ester and is susceptible to cleavage in the presence of water, a reaction that is significantly accelerated at both acidic and basic pH.[1][5] The stability of a related compound, ethylparaben (ethyl 4-hydroxybenzoate), is significantly compromised at pH 8 or above, with rapid hydrolysis observed.
Q2: What is the optimal pH range for maintaining the stability of an aqueous this compound solution?
Q3: Can I autoclave my aqueous solution containing this compound?
A3: Based on information for the related compound ethylparaben, aqueous solutions at a pH of 3 to 6 can be sterilized by autoclaving without decomposition. However, it is crucial to verify the pH of your solution before autoclaving. Autoclaving at a neutral or alkaline pH could significantly accelerate hydrolysis.
Q4: I've noticed a yellowing of my this compound solution. What could be causing this?
A4: The yellowing of your solution could be an indication of oxidative degradation. The phenolic hydroxyl group in the molecule can be susceptible to oxidation, which may be initiated by dissolved oxygen, trace metal ions, or exposure to light.[4]
Q5: Are there any specific storage conditions I should follow for my aqueous solutions?
A5: To maximize stability, aqueous solutions of this compound should be stored in a well-closed container in a cool, dry, and dark place. Protecting the solution from light is important to prevent photodegradation.[3] For long-term storage, refrigeration is recommended to slow down the rate of hydrolysis and other potential degradation reactions.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues with your this compound solutions.
Issue 1: Rapid Loss of Purity or Concentration
Symptoms:
-
Decreasing peak area of this compound in HPLC analysis over time.
-
Appearance of a new peak corresponding to 3-hydroxybenzoic acid.
Troubleshooting Workflow:
References
- 1. Which one of the following is the mechanism of hydrolysis of ethyl benzoa.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. (Open Access) Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent (2020) | Lavinia Lupa | 16 Citations [scispace.com]
- 4. Photo-Fenton treatment of water containing natural phenolic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
Improving the solubility of Ethyl 3-hydroxybenzoate for in vivo studies
Introduction
Ethyl 3-hydroxybenzoate is a compound of increasing interest in various research fields. However, its progression to in vivo studies is often hampered by a critical physicochemical challenge: poor aqueous solubility. This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals to navigate and overcome this hurdle. We will explore the underlying principles of solubility enhancement and provide practical, step-by-step protocols to help you develop stable and effective formulations for your animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound and why is it problematic?
This compound is classified as a poorly water-soluble compound. Its solubility in water is very low, which presents a significant challenge for achieving the required dose in a small, injectable volume suitable for in vivo studies, especially for intravenous (IV) or intraperitoneal (IP) administration. Administering a suspension or a poorly dissolved compound can lead to inaccurate dosing, localized irritation, and potentially fatal embolism.
Q2: I see DMSO being used in many publications. Can I just dissolve my compound in 100% DMSO and inject it?
This is strongly discouraged. While Dimethyl sulfoxide (DMSO) is an excellent solvent for this compound, it is not benign in vivo. At high concentrations, DMSO can cause hemolysis (rupture of red blood cells), inflammation, and tissue necrosis at the injection site. More importantly, upon injection into the aqueous environment of the bloodstream, the compound can rapidly precipitate out of the DMSO, leading to the very issues you are trying to avoid. The general recommendation is to limit the final concentration of DMSO in the formulation to less than 10%, and ideally below 5%, for most animal studies.
Q3: What are the main strategies I should consider for improving the solubility of this compound?
There are several established methods, each with its own advantages and disadvantages. The primary approaches include:
-
Co-solvent Systems: Blending water with one or more water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Surfactant-based Systems: Using surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that encapsulate the drug.
-
Cyclodextrin Complexation: Utilizing cyclodextrins (e.g., HP-β-CD) to form inclusion complexes where the drug molecule sits within the cyclodextrin's hydrophobic core.
-
pH Adjustment: Modifying the pH of the vehicle to ionize the compound, which can increase solubility. Given the phenolic hydroxyl group on this compound, increasing the pH to deprotonate it can enhance solubility.
The choice of strategy depends on the required dose, the route of administration, and the animal model.
Troubleshooting & Formulation Development Guide
This section provides a deeper dive into common challenges and a logical workflow for developing a suitable formulation.
Decision Workflow for Formulation Strategy
The following diagram outlines a logical decision-making process for selecting a solubilization approach.
Caption: Decision workflow for selecting a formulation strategy.
Q4: My compound dissolves in my organic solvent mix, but crashes out when I add the aqueous component. What's happening?
This is a classic precipitation issue. The initial organic solvent has a high capacity to dissolve the compound, but as you add the aqueous phase (like saline or PBS), the overall solvent polarity increases, and the solubilizing capacity drops dramatically. The system becomes supersaturated, forcing the compound to precipitate.
Troubleshooting Steps:
-
Change the Order of Addition: First, dissolve the this compound in the primary organic solvent (e.g., PEG 400, DMSO). Then, slowly add the co-solvent (e.g., ethanol) while vortexing. Finally, add the aqueous phase dropwise while continuously vortexing. This gradual change in polarity can sometimes prevent shock precipitation.
-
Reduce the Final Aqueous Component: You may need a higher percentage of organic solvents than initially planned. A common vehicle for challenging compounds is a 10/10/80 mix of DMSO/Tween® 80/Saline.
-
Incorporate a Surfactant: Surfactants like Tween® 80 or Cremophor® EL can stabilize the formulation by forming micelles that keep the drug in solution even after the addition of the aqueous phase.
Q5: I'm considering using cyclodextrins. How do they work and what's the general protocol?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The poorly soluble this compound molecule can partition into this non-polar cavity, forming an "inclusion complex." This complex as a whole is water-soluble, effectively shuttling the drug in the aqueous vehicle. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is most commonly used for parenteral administration due to its favorable safety profile.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol for Cyclodextrin Formulation: See Protocol 2 in the next section for a detailed step-by-step guide.
Q6: Can I heat the formulation to get the compound into solution?
Gentle warming (e.g., to 40-50°C) can be very effective in increasing the rate of dissolution, especially for cyclodextrin and co-solvent systems. However, you MUST ensure two things:
-
Compound Stability: Confirm that this compound is stable at the temperature used and will not degrade.
-
Post-Cooling Stability: The compound must remain in solution after the formulation cools to room temperature and storage temperature (e.g., 4°C). If it crystallizes out upon cooling, the formulation is not viable. Always perform a stability check by letting the solution sit for several hours at room temperature and then under refrigeration, visually inspecting for any precipitation.
Step-by-Step Experimental Protocols
Important Pre-Protocol Note: All formulations intended for injection must be prepared under sterile conditions and ideally passed through a 0.22 µm sterile filter if no precipitation is observed. Always prepare a small test batch first.
Protocol 1: Co-Solvent/Surfactant Formulation
This protocol is a robust starting point for many poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile injectable grade
-
Tween® 80 (Polysorbate 80), sterile injectable grade
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound for your final desired concentration.
-
Initial Dissolution: In a sterile vial, dissolve the compound in a small volume of PEG 400. For example, to make a 10 mL final batch, start with 2 mL of PEG 400.
-
Add Surfactant: Add Tween® 80 to the vial. A common starting ratio is 1:1 with the PEG 400 (so, 2 mL of Tween® 80). Vortex thoroughly until the solution is clear.
-
Gentle Warming (Optional): If dissolution is slow, warm the mixture in a water bath at 40-50°C for 10-15 minutes.
-
Aqueous Phase Addition: Slowly add the sterile saline dropwise while continuously vortexing. Bring the solution to the final volume (e.g., 10 mL).
-
Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect against a light and dark background for any particulates or signs of precipitation.
-
Stability Check: Let the solution sit at room temperature for at least one hour to ensure no delayed precipitation occurs.
Typical Vehicle Composition Table:
| Vehicle Component | Function | Typical % (v/v) | Notes |
| PEG 400 | Primary Solvent | 10 - 40% | Generally safe, but can be viscous. |
| Tween® 80 | Surfactant/Stabilizer | 5 - 20% | Can cause hypersensitivity in some models. |
| Ethanol | Co-Solvent | 5 - 15% | Can be used with or instead of PEG 400. |
| Saline/PBS | Aqueous Vehicle | q.s. to 100% | Adjust to final volume. |
Protocol 2: Cyclodextrin-Based Formulation
This is an excellent alternative, particularly if you want to avoid organic solvents and surfactants.
Materials:
-
This compound
-
Hydroxypropyl-beta-cyclodextrin (HP-β-CD), low endotoxin grade
-
Sterile Water for Injection or Saline
Procedure:
-
Prepare Cyclodextrin Vehicle: Weigh the required amount of HP-β-CD. A 20-40% (w/v) solution is a common starting point. Dissolve it in the required volume of sterile water or saline. This may require significant vortexing or gentle warming.
-
Add Compound: Add the weighed this compound directly to the pre-formed cyclodextrin solution.
-
Facilitate Complexation: Cap the vial and place it on a shaker or vortexer. Allow it to mix for several hours (or overnight) at room temperature to ensure maximum complexation. Sonication in a bath sonicator for 15-30 minute intervals can significantly speed up this process.
-
Final Inspection & Filtration: Once the solution is clear, let it rest. If it remains clear, it can be sterile filtered using a 0.22 µm PVDF syringe filter. If some undissolved material remains, you may have exceeded the complexation capacity. In this case, the solution should be centrifuged and the clear supernatant collected to determine the actual achieved concentration.
Final Validation: The Vehicle Control Group
This is a non-negotiable step. You must always include a control group in your in vivo experiment that receives the exact same formulation (the "vehicle") but without the this compound. This is the only way to ensure that any observed physiological effects are due to your compound and not the solubilizing agents themselves.
Technical Support Center: Minimizing Byproduct Formation in Ethyl 3-hydroxybenzoate Reactions
Welcome to the technical support center for Ethyl 3-hydroxybenzoate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile compound. Here, we address common challenges related to byproduct formation, offering in-depth troubleshooting advice and frequently asked questions to ensure the integrity and yield of your synthesis. Our approach is grounded in mechanistic principles and validated through practical, field-proven insights.
I. Understanding the Core Reactivity of this compound
This compound possesses two key functional groups: a phenolic hydroxyl group (-OH) and an ethyl ester group (-COOEt). The interplay of these groups dictates its reactivity and the potential for byproduct formation. The hydroxyl group is a nucleophile and an activating group, while the ester is susceptible to hydrolysis and can direct electrophilic substitution to the meta position. Understanding this dual reactivity is paramount to controlling reaction outcomes.
II. Troubleshooting Guides & Methodologies
This section provides a detailed, question-and-answer-formatted guide to address specific issues encountered during common reactions involving this compound.
A. Fischer-Speier Esterification of 3-Hydroxybenzoic Acid
The direct esterification of 3-hydroxybenzoic acid with ethanol is a common method for preparing this compound.[1][2] However, several side reactions can diminish the yield and purity of the desired product.
Question 1: My Fischer-Speier esterification is resulting in a low yield and a dark-colored reaction mixture. What are the likely byproducts and how can I prevent them?
Answer:
Low yields and discoloration are often indicative of side reactions involving the phenolic hydroxyl group and potential degradation.
Common Byproducts:
-
Dimerization/Polymerization: Phenolic compounds can undergo oxidative coupling or other polymerization reactions, especially at elevated temperatures in the presence of strong acids, leading to complex, high-molecular-weight impurities that are often colored.
-
O-Alkylation (Ether Formation): While less common under standard Fischer esterification conditions, the reaction of the phenolic hydroxyl group with ethanol can form 3-ethoxybenzoic acid ethyl ester, particularly if the reaction is driven too harshly.[3]
-
Sulfonation: If using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur, introducing sulfonic acid groups.
Troubleshooting Protocol:
-
Catalyst Choice and Concentration:
-
Sulfuric Acid (H₂SO₄): While effective, use the minimum catalytic amount (typically 1-5 mol%). Excess acid can promote dehydration and charring.
-
Alternative Catalysts: Consider using milder solid acid catalysts like modified metal oxides (e.g., WO₃/ZrO₂) which can offer high yields and easier separation.[4] Gaseous HCl in ethanol is another alternative that can minimize charring.[2]
-
-
Temperature Control:
-
Maintain the reaction at a gentle reflux. Overheating can significantly increase the rate of side reactions. The optimal temperature is typically the boiling point of the alcohol solvent.
-
-
Reaction Time:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion without significant byproduct formation.[5] Prolonged reaction times can lead to degradation.
-
-
Inert Atmosphere:
-
Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that lead to colored impurities.
-
B. Alkylation and Acylation Reactions at the Phenolic Hydroxyl Group
Reactions such as Williamson ether synthesis or acylation are frequently performed on this compound to modify the hydroxyl group.
Question 2: I am attempting to O-alkylate this compound with an alkyl halide, but I am observing significant C-alkylation and hydrolysis of the ester. How can I improve the selectivity?
Answer:
This is a classic chemoselectivity challenge. The phenoxide ion, formed under basic conditions, is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation, a Friedel-Crafts-type reaction).[6] Ester hydrolysis is a competing reaction in the presence of a base.[7][8]
Key Byproducts:
-
C-Alkylated Products: Alkylation at the ortho and para positions to the hydroxyl group.
-
3-Hydroxybenzoic Acid: Resulting from the saponification (hydrolysis) of the ethyl ester group under basic conditions.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving O-alkylation selectivity.
Optimized Protocol for Selective O-Alkylation:
-
Base Selection:
-
Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃). It is strong enough to deprotonate the phenol but minimizes ester hydrolysis.
-
Avoid strong hydroxides (NaOH, KOH) which readily hydrolyze the ester.
-
-
Solvent Choice:
-
Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation (K⁺) but not the phenoxide anion, enhancing its nucleophilicity for O-alkylation.
-
-
Temperature Control:
-
Run the reaction at a moderate temperature (e.g., room temperature to 60 °C). Higher temperatures can favor C-alkylation.
-
-
Order of Addition:
-
Add the base to a solution of this compound first to form the phenoxide. Then, add the alkylating agent dropwise to maintain a low concentration and minimize side reactions.
-
C. Electrophilic Aromatic Substitution (e.g., Nitration)
The functional groups on this compound direct incoming electrophiles. The hydroxyl group is ortho-, para-directing, while the ester group is meta-directing. This can lead to a mixture of isomers.
Question 3: During the nitration of this compound, I am getting a mixture of nitro isomers. How can I control the regioselectivity?
Answer:
The formation of multiple isomers is expected due to the competing directing effects of the hydroxyl and ester groups. The strongly activating -OH group directs ortho and para, while the deactivating -COOEt group directs meta. The primary products are typically 2-nitro, 4-nitro, and 6-nitro isomers.[9]
Byproduct Profile and Control:
-
Isomeric Byproducts: 2-nitro-, 4-nitro-, and 6-nitro-ethyl 3-hydroxybenzoate.
-
Oxidation Products: Strong nitrating conditions can oxidize the starting material or products.
Strategies for Regiocontrol:
-
Protecting Group Strategy:
-
Temporarily protect the hydroxyl group as an ester (e.g., acetate) or an ether. This masks its powerful activating and directing effect. The ester group will then be the primary director, leading to a higher yield of the 3,5-disubstituted product. The protecting group can be removed in a subsequent step.
-
-
Control of Reaction Conditions:
-
Nitrating Agent: Use a milder nitrating agent if possible. A standard mixture of concentrated nitric and sulfuric acids is very potent.[10]
-
Temperature: Maintain a low temperature (typically 0-5 °C) to reduce the reaction rate and improve selectivity. This also minimizes the risk of runaway reactions and oxidation.
-
Experimental Protocol: Regioselective Nitration via Protection
Caption: Workflow for regioselective nitration using a protecting group.
III. Frequently Asked Questions (FAQs)
Q1: What is the most common impurity found in commercially available this compound? A1: The most common impurity is often unreacted 3-hydroxybenzoic acid from the initial esterification process.[2] Residual ethanol and water can also be present. Purity can be checked by melting point determination and chromatographic methods like HPLC.[5][11]
Q2: Can the ester group of this compound hydrolyze back to the carboxylic acid during workup? A2: Yes, the ester is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[7][12] During aqueous workups, it is crucial to use dilute acid or base and keep the temperature low to minimize this byproduct formation.
Q3: When performing a reaction sensitive to water, what is the best way to dry this compound and the solvents? A3: this compound is a solid at room temperature and can be dried in a vacuum oven at a temperature below its melting point (71-73 °C).[11][13] Solvents should be dried using appropriate drying agents (e.g., molecular sieves for acetonitrile, sodium for ethers) and distilled prior to use.
Q4: I am seeing an unexpected byproduct with a mass corresponding to the addition of an ethoxy group. What is happening? A4: This is likely the formation of 3-ethoxybenzoic acid ethyl ester. This can occur if the reaction conditions are harsh enough to promote the etherification of the phenolic hydroxyl group with the ethanol solvent, especially under strongly acidic or basic conditions.[3]
IV. Data Summary Table
| Reaction Type | Common Byproducts | Key Control Parameters |
| Fischer Esterification | Dimerization/Polymerization, O-Alkylation, Sulfonation | Catalyst choice, Temperature, Reaction time, Inert atmosphere |
| O-Alkylation | C-Alkylated products, 3-Hydroxybenzoic acid (from hydrolysis) | Base selection (K₂CO₃), Solvent (Polar aprotic), Temperature |
| Nitration | Isomeric nitro-products (2-, 4-, 6-nitro), Oxidation products | Protecting group strategy, Low temperature (0-5 °C) |
| General Handling | 3-Hydroxybenzoic acid (from hydrolysis) | pH and temperature control during workup and purification |
V. References
-
Guidechem. (n.d.). This compound 7781-98-8 wiki. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for the Esterification of 3-Hydroxybenzoic Acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound | 7781-98-8. Retrieved from --INVALID-LINK--
-
Google Patents. (1993). Esterification of hydroxybenzoic acids - US5260475A. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). This compound | C9H10O3 | CID 24522. PubChem. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - CN104326915A. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (2018). This compound. Retrieved from --INVALID-LINK--
-
PubMed Central. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Retrieved from --INVALID-LINK--
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 99 7781-98-8. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. Retrieved from --INVALID-LINK--
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from --INVALID-LINK--
-
Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved from --INVALID-LINK--
-
RSC Education. (n.d.). Nitration of methyl benzoate | Resource. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Production of 6-nitro-3-hydroxybenzoic acid - JPS6089451A. Retrieved from --INVALID-LINK--
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 4. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. kvmwai.edu.in [kvmwai.edu.in]
- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 8. sserc.org.uk [sserc.org.uk]
- 9. JPS6089451A - Production of 6-nitro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. This compound | 7781-98-8 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-羟基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
Reaction condition optimization for Ethyl 3-hydroxybenzoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and optimized protocols for the successful synthesis of this versatile chemical intermediate. Our approach is grounded in established chemical principles and validated experimental practices to ensure reliability and reproducibility in your work.
Introduction to this compound Synthesis
This compound is a valuable building block in organic synthesis, finding applications in the pharmaceutical and fragrance industries.[1][2][3] It is a bifunctional molecule containing both a hydroxyl and an ethyl ester group, making it a versatile precursor for more complex molecules.[3] The most common and direct method for its synthesis is the Fischer-Speier esterification of 3-hydroxybenzoic acid with ethanol, catalyzed by a strong acid.[1][2] This reaction, while straightforward in principle, is a reversible equilibrium, and its success hinges on careful optimization of reaction conditions to maximize yield and purity.[4]
This guide will walk you through the intricacies of this synthesis, providing practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most prevalent method is the Fischer-Speier esterification. This involves reacting 3-hydroxybenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH), under reflux conditions.[1][2][5] The excess ethanol serves both as a reactant and as the solvent, helping to shift the reaction equilibrium towards the product side.
Q2: Why is an acid catalyst necessary for this reaction?
A2: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid group in 3-hydroxybenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol.[4] Without a catalyst, the reaction is impractically slow.
Q3: Can the phenolic hydroxyl group interfere with the esterification?
A3: Under the acidic conditions of Fischer esterification, the carboxylic acid is significantly more reactive towards esterification than the phenolic hydroxyl group. The primary reaction is the esterification of the -COOH group.[5] While O-alkylation of the phenol is a potential side reaction in other esterification methods (e.g., using alkyl halides under basic conditions), it is not a major concern in the acid-catalyzed Fischer esterification.[6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be effectively monitored using Thin-Layer Chromatography (TLC).[5] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the more polar 3-hydroxybenzoic acid starting material from the less polar this compound product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: The reaction may not have reached equilibrium or was not run for a sufficient duration. 2. Water in the reaction mixture: The presence of water can shift the equilibrium back towards the reactants, hydrolyzing the ester product. 3. Insufficient catalyst: The amount of acid catalyst may be too low to effectively promote the reaction. 4. Loss of product during work-up: The product may be lost during the extraction and washing steps. | 1. Increase reaction time: Extend the reflux period and monitor the reaction by TLC until the starting material is consumed.[5] 2. Use anhydrous reagents: Ensure that the ethanol and 3-hydroxybenzoic acid are dry. Consider using a Dean-Stark apparatus to remove water as it is formed, especially for larger scale reactions.[4] 3. Optimize catalyst loading: A typical catalytic amount is 1-5 mol% of the limiting reagent. A slight increase in catalyst concentration may improve the reaction rate.[8] 4. Careful work-up: Ensure proper phase separation during extractions and avoid overly vigorous washing that could lead to emulsion formation. |
| Product is contaminated with starting material (3-hydroxybenzoic acid) | Incomplete reaction or inefficient work-up: The reaction was not driven to completion, or the acidic starting material was not fully removed during the neutralization step. | 1. Drive the reaction to completion: Use a larger excess of ethanol and ensure adequate reaction time. 2. Thorough washing: During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This will neutralize and remove any unreacted 3-hydroxybenzoic acid.[8] |
| Formation of an unknown side product | Side reactions: Although less common under acidic conditions, side reactions such as etherification of the phenolic hydroxyl group or polymerization could occur, especially at very high temperatures or with prolonged reaction times. | 1. Control reaction temperature: Maintain a gentle reflux and avoid excessive heating. 2. Optimize reaction time: Do not let the reaction run for an unnecessarily long time after completion is observed by TLC. 3. Purification: The side product can often be removed by column chromatography or recrystallization. |
| Difficulty in isolating the product | Emulsion formation during work-up: The presence of both acidic and phenolic groups can sometimes lead to emulsions during the aqueous wash steps. Product is an oil or low-melting solid: this compound can be a low-melting solid or a viscous liquid at room temperature, which can make handling difficult.[1][2] | 1. Break the emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and helps to break the emulsion.[8] 2. Proper purification technique: After solvent removal, the product can be purified by vacuum distillation or column chromatography. If it solidifies on cooling, it can be recrystallized from a suitable solvent.[2] |
Experimental Protocols
Protocol 1: Standard Fischer-Speier Esterification of 3-Hydroxybenzoic Acid
This protocol outlines the synthesis of this compound using a strong acid catalyst.
Materials:
-
3-hydroxybenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzoic acid in an excess of anhydrous ethanol (e.g., 10 g of acid in 100 mL of ethanol).[5]
-
With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mL) to the solution.[5]
-
Attach a reflux condenser and heat the mixture to a gentle reflux.[2]
-
Maintain the reflux for 4-8 hours. Monitor the reaction's progress by TLC.[5]
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.[8]
-
Dissolve the residue in ethyl acetate or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization.[2]
Protocol 2: Esterification using a Solid Acid Catalyst
This protocol provides a more environmentally friendly approach using a recyclable solid acid catalyst.
Materials:
-
3-hydroxybenzoic acid
-
Anhydrous ethanol
-
Solid acid catalyst (e.g., modified montmorillonite K10, or a solid superacid like WO₃/ZrO₂)[9][10]
-
Toluene (as a water-carrying agent, optional)
-
Round-bottom flask with a Dean-Stark apparatus (optional)
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 3-hydroxybenzoic acid, anhydrous ethanol (in a molar ratio of approximately 1:5 to 1:9 with the acid), and the solid acid catalyst (typically 6-10:1 mass ratio of acid to catalyst).[9]
-
If using a Dean-Stark apparatus, fill the side arm with toluene.
-
Attach the reflux condenser and heat the mixture to reflux.
-
Continue the reaction for 3-4 hours, collecting any water that is formed in the Dean-Stark trap.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter to recover the solid acid catalyst. The catalyst can be washed, dried, and reused.[9]
-
Remove the excess ethanol and toluene from the filtrate by rotary evaporation to yield the crude product.[9]
-
The crude product can be purified as described in Protocol 1.
Reaction Condition Optimization
The following table summarizes key parameters for optimizing the synthesis of this compound.
| Parameter | Conventional Method (H₂SO₄) | Solid Acid Catalyst Method | Rationale and Expert Insights |
| Reactant Ratio (Ethanol:Acid) | Large excess (e.g., 10:1 or higher), ethanol often used as solvent.[5] | Molar ratio of 5:1 to 9:1 is effective.[9] | A large excess of ethanol shifts the equilibrium towards the formation of the ester, maximizing the yield according to Le Chatelier's principle. |
| Catalyst | Concentrated H₂SO₄ or p-TsOH.[5] | Modified clays (e.g., Montmorillonite K10), solid superacids (e.g., WO₃/ZrO₂).[9][10] | While H₂SO₄ is effective, it can cause charring and presents disposal challenges. Solid acid catalysts are often more environmentally friendly, reusable, and can lead to simpler work-up procedures.[9] |
| Temperature | Reflux temperature of ethanol (approx. 78 °C).[2] | Reflux temperature of the ethanol/toluene mixture (75-85 °C).[9] | The reaction rate is temperature-dependent. Refluxing ensures a sufficiently high temperature to achieve a reasonable reaction rate without needing super-atmospheric pressures. |
| Reaction Time | 4-24 hours, depending on scale and desired conversion.[5] | Typically 2-4 hours.[9] | Solid acid catalysts can sometimes offer faster reaction kinetics. Reaction progress should always be monitored to determine the optimal time. |
| Water Removal | Not always necessary on a small scale with a large excess of ethanol, but beneficial for higher yields. | Often facilitated by azeotropic distillation with a water-carrying agent like toluene using a Dean-Stark trap. | The removal of water is a key strategy to drive the reversible Fischer esterification to completion. |
Visualizing the Workflow
Fischer-Speier Esterification Workflow
Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low yields in the synthesis of this compound.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. iajpr.com [iajpr.com]
- 5. benchchem.com [benchchem.com]
- 6. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 10. ijstr.org [ijstr.org]
Technical Support Center: Degradation of Ethyl 3-hydroxybenzoate Under Stress Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stress testing and degradation of Ethyl 3-hydroxybenzoate. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve challenges in your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under stress conditions?
A1: this compound, an aromatic ester, primarily degrades through hydrolysis of the ester bond. However, under different stress conditions, other degradation pathways can be initiated. The main pathways include:
-
Hydrolysis (Acidic and Alkaline): This is the most common degradation route, leading to the cleavage of the ester linkage to form 3-hydroxybenzoic acid and ethanol. The reaction is catalyzed by both acids and bases.[1]
-
Oxidation: The phenolic hydroxyl group and the benzene ring are susceptible to oxidation. This can lead to the formation of hydroxylated derivatives, such as dihydroxybenzoic acid isomers, and potentially ring-opening products under harsh conditions.
-
Photodegradation: Exposure to UV light can provide the energy to initiate hydrolysis and may also lead to reactions involving the aromatic ring, similar to other aromatic esters.[1]
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, although specific pathways are highly dependent on the temperature and presence of other substances.[2]
Q2: What are the expected major degradation products of this compound?
A2: Based on its chemical structure and data from related phenolic esters, the following are the most probable degradation products:
-
3-Hydroxybenzoic Acid: The primary product of hydrolysis.
-
Ethanol: The other product of hydrolysis.
-
Dihydroxybenzoic Acid Isomers: Potential products of oxidative stress. Given the directing effects of the existing hydroxyl and ester groups, isomers such as 2,3-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid could be formed.
Q3: Why am I not seeing any degradation in my stress studies?
A3: This could be due to several factors:
-
Stress Conditions are too Mild: The concentration of the stressor (acid, base, oxidizing agent), temperature, or duration of exposure may be insufficient to induce degradation. For thermally stable compounds, higher temperatures or longer exposure times may be necessary.
-
Low Analyte Concentration: If the concentration of this compound is too low, the degradation products may be below the limit of detection of your analytical method.
-
Inappropriate Solvent: The solvent used to dissolve this compound might be protecting it from the stressor. Ensure the solvent is inert and allows for interaction with the stress agent.
Q4: My mass balance in the HPLC analysis is poor after degradation. What could be the cause?
A4: A poor mass balance (where the sum of the parent compound and its degradation products is significantly less than 100%) can indicate a few issues:
-
Non-UV Active Degradants: Some degradation products, like ethanol, or highly degraded fragments may not have a chromophore and will not be detected by a standard UV detector.
-
Incomplete Elution: Some degradation products might be highly polar or strongly retained on the HPLC column and do not elute with your current gradient.
-
Precipitation: A degradation product might be insoluble in the sample diluent and has precipitated out of the solution.
-
Volatile Degradants: Some degradation products could be volatile and lost during sample preparation or analysis.
Troubleshooting Guides
Guide 1: Issues with Hydrolytic Degradation Studies
Problem: Inconsistent or no degradation observed during acid or base hydrolysis.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Acid/Base Concentration or Temperature | Increase the concentration of HCl or NaOH (e.g., from 0.1 M to 1 M) or increase the temperature (e.g., to 60-80 °C). | The rate of hydrolysis is dependent on the concentration of the catalyst (H+ or OH-) and temperature. Increasing these parameters will accelerate the reaction. |
| Neutralization Issues | Ensure complete and immediate neutralization of the sample after the stress period and before HPLC analysis. | Failure to neutralize can lead to continued degradation or pH-related issues during HPLC analysis, such as peak shape distortion. |
| Solubility of this compound | Ensure the compound is fully dissolved in the reaction medium. A co-solvent like methanol or acetonitrile may be needed, but use it judiciously as it can affect the reaction rate. | For the hydrolysis reaction to proceed, the stressor and the analyte must be in the same phase. |
Guide 2: Challenges in Oxidative Degradation Studies
Problem: Difficulty in achieving controlled degradation with hydrogen peroxide.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Decomposition of H₂O₂ | Use a fresh solution of hydrogen peroxide. | H₂O₂ can decompose over time, leading to a lower effective concentration and reduced oxidative stress. |
| Reaction is too Slow or too Fast | Adjust the concentration of H₂O₂ (typically 3-30%) and the reaction temperature. | The rate of oxidation is highly dependent on the concentration of the oxidizing agent and temperature. |
| Matrix Effects | If working with a formulated product, excipients may be reacting with the H₂O₂ or protecting the active ingredient. | It is advisable to perform forced degradation on the pure drug substance first to understand its intrinsic stability. |
Guide 3: HPLC Method Development for Degradation Products
Problem: Co-elution of the parent peak with degradation products or poor peak shape.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inadequate Chromatographic Resolution | Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH) or try a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase). | The degradation products, such as 3-hydroxybenzoic acid, will have different polarities compared to the parent ester. Adjusting the mobile phase or stationary phase can exploit these differences for better separation.[3][4][5] |
| Peak Tailing of Acidic Degradants | Lower the pH of the mobile phase (e.g., to pH 2.5-3) with an acid like phosphoric acid or formic acid. | At a pH well below the pKa of the carboxylic acid group of 3-hydroxybenzoic acid, the compound will be in its protonated, less polar form, leading to better retention and peak shape on a reverse-phase column. |
| Sample Overload | Reduce the concentration of the injected sample. | Injecting too much sample can lead to peak fronting or tailing and can affect the resolution between closely eluting peaks. |
Experimental Protocols
Protocol 1: Forced Hydrolysis
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Add an equal volume of 1 M HCl.
-
Heat the solution at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1 M NaOH.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Add an equal volume of 1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
At specified time points, withdraw an aliquot and neutralize with an equivalent amount of 1 M HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
Protocol 2: Oxidative Degradation
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Add an equal volume of 30% hydrogen peroxide.
-
Store the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot.
-
Dilute the sample with the mobile phase for HPLC analysis.
Protocol 3: Photodegradation
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Expose the solution to a photostability chamber with a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
After a specified duration of exposure, withdraw an aliquot from both the light-exposed and dark control samples.
-
Dilute the samples with the mobile phase for HPLC analysis.
Protocol 4: Thermal Degradation
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at a high temperature (e.g., 105 °C) for a specified period.
-
At specified time points, remove a sample, allow it to cool, and dissolve it in a suitable solvent.
-
Dilute the sample with the mobile phase for HPLC analysis.
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound under Various Stress Conditions.
| Stress Condition | Major Degradation Product(s) | Minor Degradation Product(s) |
| Acid Hydrolysis | 3-Hydroxybenzoic Acid, Ethanol | - |
| Alkaline Hydrolysis | 3-Hydroxybenzoic Acid, Ethanol | - |
| Oxidation (H₂O₂) | Dihydroxybenzoic Acid Isomers | Ring-opened products |
| Photodegradation | 3-Hydroxybenzoic Acid, Ethanol | Products of aromatic ring reactions |
| Thermal Degradation | Decomposition products (variable) | - |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: HPLC troubleshooting workflow for degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 4. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
Troubleshooting peak tailing in HPLC analysis of Ethyl 3-hydroxybenzoate
Technical Support Center: HPLC Analysis of Ethyl 3-hydroxybenzoate
A Senior Application Scientist's Guide to Troubleshooting Peak Tailing
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges with this and similar phenolic compounds. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the chromatographic principles at play. This guide follows a systematic, question-and-answer format to directly address the common issue of peak tailing.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a tailing peak for this compound. What exactly is peak tailing and why is it a problem?
A1: Understanding the Symptom
Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks are perfectly symmetrical, known as Gaussian peaks. We quantify this asymmetry using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[3][4]
Peak tailing is more than a cosmetic issue; it directly impacts the quality of your analytical results by:
-
Compromising Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and distinguish between different compounds in your sample.[5]
-
Inaccurate Quantification: The distortion complicates peak integration, as automated software may struggle to accurately determine the beginning and end of the peak. This leads to unreliable and imprecise quantitative results.[6][7]
-
Reducing Sensitivity: As the peak broadens, its height decreases, which can make it harder to detect low-concentration analytes.
This compound, an aromatic ester with a phenolic hydroxyl group, is particularly susceptible to the interactions that cause peak tailing in reversed-phase HPLC.[7][8]
Q2: What are the most likely causes of peak tailing when analyzing an acidic phenolic compound like this compound?
A2: Diagnosing the Root Cause
Peak tailing is typically caused by more than one retention mechanism occurring simultaneously during the separation.[3][7] For an analyte like this compound, the causes can be broadly categorized into chemical interactions and physical or system-related issues.
1. Chemical Interactions (The Primary Suspect):
-
Secondary Silanol Interactions: This is the most common culprit. Standard silica-based reversed-phase columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface.[5][9] These silanol groups are weakly acidic and can become ionized (Si-O⁻) at mobile phase pH levels above 3-4.[3][6] The phenolic hydroxyl group on this compound can engage in secondary polar or ionic interactions with these ionized silanols.[10][11] This secondary "sticking" mechanism delays the elution of some analyte molecules, causing the characteristic tail.[11]
-
Mobile Phase pH Mismanagement: The retention and peak shape of ionizable compounds are highly dependent on the mobile phase pH.[12][13][14] this compound's phenolic group has a predicted pKa of approximately 9.19.[15] If the mobile phase pH is too close to the analyte's pKa, a mixture of both the ionized (phenoxide) and non-ionized (phenolic) forms will exist.[2][14] These two forms have different retention behaviors, resulting in a distorted or split peak.[14][16]
2. Physical and System Issues:
-
Column Degradation: Over time, columns can degrade. This may involve the formation of a void at the column inlet, contamination of the inlet frit, or degradation of the stationary phase itself.[4][7][17]
-
Extra-Column Volume (Dead Volume): Excessive volume from wide-bore tubing, poorly made connections, or a large detector flow cell can cause the separated peak to broaden and tail after it leaves the column.[4][6][18]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[7][17]
To systematically diagnose the issue, you can follow a logical troubleshooting path.
Q3: My primary suspect is a chemical interaction. How can I use the mobile phase to fix the tailing of this compound?
A3: A Step-by-Step Guide to Mobile Phase Optimization
Optimizing the mobile phase is the most powerful and immediate way to address chemical causes of peak tailing. The strategy is to control the ionization state of both the analyte and the column's residual silanols.
Experimental Protocol: Mobile Phase pH and Buffer Optimization
-
Confirm Analyte pKa: The key functional group is the phenolic hydroxyl, with a pKa around 9.19.[15] To ensure it remains in a single, non-ionized form, the mobile phase pH should be set at least 2 units away from this value.[16][19]
-
Lower the Mobile Phase pH: The most effective strategy is to lower the mobile phase pH to between 2.5 and 4.0 . This accomplishes two critical things:
-
It ensures the phenolic group of this compound is fully protonated (-OH), making it less polar and preventing it from existing in multiple ionic states.[4][12]
-
It protonates the residual silanol groups (Si-OH), suppressing their ionization and minimizing the strong ionic interactions that cause tailing.[1][5]
-
-
Select and Implement a Buffer: Do not rely on acid alone to control pH, as the introduction of the sample and the organic modifier can cause pH shifts. A buffer is essential for maintaining a stable pH.[6][20][21]
-
Choose a buffer with a pKa close to your target pH for maximum buffering capacity.[19]
-
Use a concentration between 10-50 mM. Lower concentrations are often sufficient and are less likely to cause precipitation when mixed with organic solvent.[4][16]
Buffer pKa Useful pH Range UV Cutoff (nm) LC-MS Compatible? Formic Acid / Formate 3.75 2.8 - 4.8 ~210 Yes Acetic Acid / Acetate 4.76 3.8 - 5.8 ~210 Yes (Ammonium Acetate) Phosphoric Acid / Phosphate 2.15, 7.20 1.1 - 3.1, 6.2 - 8.2 ~200 No Table 1: Common HPLC buffers and their properties.[16][19][22] -
-
Evaluate Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can influence peak shape.
-
Acetonitrile is aprotic and often provides higher efficiency.
-
Methanol is protic and can sometimes better shield residual silanols through hydrogen bonding, potentially reducing tailing.[6][23]
-
If tailing persists, prepare identical mobile phases with ACN and MeOH to see if one provides a significant improvement.
-
Q4: Can I solve this problem by choosing a different HPLC column? What should I look for?
A4: The Importance of Modern Column Technology
Yes, column selection is critical. While mobile phase optimization can mitigate issues, using a column designed to minimize secondary interactions provides a more robust and reliable solution.
-
Use a High-Quality End-Capped Column: This is the most important factor. "End-capping" is a chemical process where the manufacturer treats the bonded silica with a small silylating agent (like trimethylchlorosilane) to block most of the remaining free silanol groups.[24][25] This dramatically reduces the sites available for unwanted secondary interactions, leading to much-improved peak shapes for polar and ionizable compounds.[3][9][17] Modern "fully end-capped" or "double end-capped" columns offer the best performance.[24]
-
Choose Columns Packed with High-Purity Silica: Modern columns are typically made with Type B silica, which has a much lower concentration of acidic silanol groups and trace metal contaminants compared to older Type A silica. This inherently leads to better peak shapes for challenging compounds.[1]
-
Consider Alternative Stationary Phases: While a high-quality end-capped C18 is often sufficient, certain phases can offer unique advantages for phenolic compounds:
-
Phenyl Phases (e.g., Phenyl-Hexyl, Biphenyl): These columns can provide alternative selectivity for aromatic compounds like this compound through π-π interactions. This can sometimes lead to better peak shapes and resolution from interferences.[26][27]
-
Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain, which can also help shield residual silanols and improve peak shape for polar analytes.[1][28]
-
| Column Type | Primary Interaction | Suitability for this compound | Key Consideration |
| Modern End-Capped C18 | Hydrophobic | Excellent | The industry standard. Choose a reputable brand known for low silanol activity. |
| Non-End-Capped C18 | Hydrophobic + Polar | Poor | Will likely cause significant tailing due to high silanol activity. Avoid for this application. |
| Phenyl or Biphenyl | Hydrophobic + π-π | Very Good | Offers alternative selectivity which may improve resolution and peak shape for aromatic analytes.[27] |
| Polar-Embedded Phase | Hydrophobic + Polar | Good | Can provide good peak shape and unique selectivity, especially in highly aqueous mobile phases. |
| Table 2: Column selection guide for analyzing phenolic compounds. |
Q5: I have optimized the mobile phase and am using a new end-capped column, but some tailing remains. What hardware issues should I check?
A5: Troubleshooting Beyond the Chemistry
If chemical factors have been addressed, it's time to investigate the physical components of your HPLC system.
Protocol: Diagnosing and Fixing System Issues
-
Rule out Column Overload: This is a simple first check.
-
Inspect for Extra-Column (Dead) Volume: Dead volume is any space in the flow path outside of the column that causes the analyte band to spread.[4]
-
Action: Carefully inspect all tubing and fittings between the injector and the detector.
-
Best Practices:
-
Use tubing with a narrow internal diameter (ID), such as 0.12 mm (0.005 inches), especially between the column and detector.[6]
-
Ensure all tubing is cut perfectly flat and is fully bottomed out in its port before tightening the fitting to create a zero-dead-volume connection.
-
Minimize tubing length wherever possible.
-
-
-
Assess Column Health and Contamination: A compromised column can cause tailing for all peaks in a chromatogram.
-
Action 1: Use a Guard Column. A guard column is a small, sacrificial column placed before the main analytical column. It protects the analytical column from strongly retained matrix components and particulates that can damage the inlet frit and cause peak distortion.[18][29] If tailing appears suddenly, replacing the guard column is a quick and cost-effective diagnostic step.[29]
-
Action 2: Flush the Column. If you suspect contamination, flush the column with a strong, compatible solvent (e.g., 100% Acetonitrile or Isopropanol for a reversed-phase column) to wash away strongly bound impurities. Always follow the manufacturer's guidelines for column washing.[4]
-
Action 3: Check for Voids. A void at the head of the column can cause significant tailing. This can be confirmed by substituting the suspect column with a new one. If the problem disappears, the old column has failed.[3][17]
-
By systematically addressing these potential chemical and physical causes, you can effectively troubleshoot and eliminate peak tailing, leading to robust, accurate, and reproducible results in your analysis of this compound.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. moravek.com [moravek.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Page loading... [guidechem.com]
- 9. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 10. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. acdlabs.com [acdlabs.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. This compound | 7781-98-8 [amp.chemicalbook.com]
- 16. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. HPLC Column Technical Guide | Technical Information | GL Sciences [glsciences.com]
- 20. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. silicycle.com [silicycle.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. chromtech.com [chromtech.com]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Column choice for phenol and organic acids - Chromatography Forum [chromforum.org]
- 29. waters.com [waters.com]
Removing unreacted starting materials from Ethyl 3-hydroxybenzoate
Welcome to the Technical Support Center for the purification of Ethyl 3-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity this compound. Drawing from extensive field experience, this document provides practical, in-depth troubleshooting advice in a direct question-and-answer format. Our focus is not just on the "how," but the critical "why" behind each procedural step, ensuring a robust understanding and successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound product is an oily solid after synthesis. What are the likely unreacted starting materials I need to remove?
A1: The synthesis of this compound, commonly through Fischer esterification, involves reacting 3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).[1] Therefore, the primary unreacted starting materials you will likely encounter are 3-hydroxybenzoic acid and ethanol . Additionally, residual acid catalyst may also be present.
To effectively devise a purification strategy, it's crucial to understand the key physicochemical differences between your desired product and the common impurities.
Table 1: Physical Properties of this compound and Related Starting Materials
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | pKa |
| This compound | 166.17 | 71-73[2][3] | 295.7 (est.)[4], 187-188 (at 31 mmHg)[2][3] | 1894 mg/L at 25 °C (est.)[4] | ~8-9 (Phenolic OH, est.) |
| 3-Hydroxybenzoic acid | 138.12 | 200-203[5][6] | Decomposes | Slightly soluble[5] | 4.06 (Carboxylic acid)[5] |
| Ethanol | 46.07 | -114.14 | 78.23[7] | Miscible[8] | ~16 |
Q2: I performed a work-up with an aqueous base to remove unreacted 3-hydroxybenzoic acid, but my yield of this compound is very low. What went wrong?
A2: This is a classic issue stemming from the phenolic nature of both the starting material and the product. While it's correct to use a basic wash to deprotonate and solubilize the unreacted 3-hydroxybenzoic acid (pKa ~4.06) into the aqueous layer, a strong base can also deprotonate the phenolic hydroxyl group of your this compound product.
The key is to use a base that is strong enough to deprotonate the carboxylic acid but not the phenol. A dilute solution of a weak base like sodium bicarbonate (NaHCO₃) is ideal for this purpose. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are too strong and will lead to significant loss of your product into the aqueous layer as the corresponding phenoxide salt.
Here is a logical workflow for an effective basic wash:
Caption: Liquid-liquid extraction workflow for removing acidic impurities.
Q3: After the basic wash, my product still has a noticeable sweet, alcoholic smell. How do I remove the residual ethanol?
A3: The lingering smell of ethanol indicates it was not fully removed during the work-up. Ethanol has high water solubility and a low boiling point (78.5 °C).[9][10] Several effective methods can be employed:
-
Aqueous Washes: Performing several washes with water or brine (saturated NaCl solution) after the bicarbonate wash will partition the ethanol into the aqueous layer. Brine is particularly effective as it reduces the solubility of organic compounds in the aqueous phase, driving your product to remain in the organic layer.
-
Rotary Evaporation: After drying the organic layer, careful evaporation of the solvent under reduced pressure will also remove the more volatile ethanol.
Q4: I've tried recrystallization to purify my this compound, but it keeps "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" during recrystallization is a common problem that occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.[11] For this compound (m.p. 71-73 °C), here are some troubleshooting steps:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a compound with moderate polarity like this compound, consider solvent systems like:
-
Toluene
-
Hexane/Ethyl Acetate mixtures
-
Water/Ethanol mixtures
-
-
Reduce the Rate of Cooling: Rapid cooling promotes supersaturation and oiling out. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help.
-
Induce Crystallization: If crystals are slow to form, try:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[11]
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.
-
-
Lower the Initial Temperature of Dissolution: If using a solvent mixture, try dissolving the crude product in a minimal amount of the "good" solvent (in which it is more soluble) at a slightly lower temperature, then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.
Q5: I'm considering using column chromatography for purification. What stationary and mobile phases would you recommend for separating this compound from 3-hydroxybenzoic acid?
A5: Column chromatography is an excellent method for separating compounds with different polarities.[12] Given the significant polarity difference between the starting material and the product, a straightforward normal-phase chromatography setup is effective.
-
Stationary Phase: Standard silica gel is the most common and appropriate choice.
-
Mobile Phase (Eluent): The goal is to find a solvent system where the product (this compound) has a good retention factor (Rf) of around 0.3-0.4 on a TLC plate, while the more polar starting material (3-hydroxybenzoic acid) remains at or near the baseline.
-
A good starting point for the eluent is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate .
-
Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., 4:1, 2:1) to elute your product. The highly polar 3-hydroxybenzoic acid will either remain on the column or require a much more polar solvent system (e.g., with methanol) to elute.
-
Caption: Conceptual flow of normal-phase chromatographic separation.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure generated.
-
Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh NaHCO₃ solution (steps 2-5) one more time.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of brine to remove residual water-soluble impurities and salts.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter or decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, acid-free product.
Protocol 2: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable recrystallization solvent or solvent pair (e.g., toluene or a hexane-ethyl acetate mixture).
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point, aiming for a minimal amount of hot solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
References
- 1. Page loading... [guidechem.com]
- 2. This compound 99 7781-98-8 [sigmaaldrich.com]
- 3. This compound | 7781-98-8 [chemicalbook.com]
- 4. This compound, 7781-98-8 [thegoodscentscompany.com]
- 5. 3-Hydroxybenzoic acid CAS#: 99-06-9 [m.chemicalbook.com]
- 6. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]
- 7. Ethanol - Wikipedia [en.wikipedia.org]
- 8. Ethanol | 64-17-5 [chemicalbook.com]
- 9. ncdoi.com [ncdoi.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 3-hydroxybenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-hydroxybenzoate. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a particular focus on the critical role of catalyst selection.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise and scientifically grounded answers.
Q1: What are the most prevalent methods for synthesizing this compound?
A1: The most common and industrially significant method for synthesizing this compound is the Fischer-Speier esterification of 3-hydroxybenzoic acid with ethanol.[1][2] This reaction is typically catalyzed by a strong acid. Other methods, though less common, include transesterification and enzymatic synthesis.
Q2: Which catalysts are typically employed in the Fischer-Speier esterification of 3-hydroxybenzoic acid, and what are their primary characteristics?
A2: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most frequently used catalysts due to their effectiveness and low cost.[3][4] Lewis acids and solid acid catalysts, such as certain modified metal oxides, are also utilized to simplify catalyst removal and minimize environmental impact.[5]
Q3: How does the choice of catalyst influence the reaction's outcome?
A3: The catalyst choice is pivotal as it directly impacts reaction rate, yield, and the formation of byproducts. Stronger acids generally lead to faster reaction times but can also promote side reactions if not carefully controlled. Solid acid catalysts offer the advantage of easier separation from the reaction mixture and potential for recycling, contributing to a greener synthesis process.[5]
Q4: What are the key reaction parameters to optimize for a successful synthesis?
A4: To maximize the yield of this compound, it is crucial to control several parameters. The molar ratio of ethanol to 3-hydroxybenzoic acid is important, with an excess of ethanol often used to shift the reaction equilibrium towards the product.[3][6] Reaction temperature, typically at the reflux temperature of ethanol, and efficient removal of water are also critical for driving the reaction to completion.[3][7]
Q5: Are there any greener alternatives to traditional acid catalysts?
A5: Yes, enzymatic catalysis using lipases is a promising green alternative. This method often proceeds under milder reaction conditions, exhibits high selectivity, and avoids the use of corrosive acids. Additionally, solid acid catalysts are considered more environmentally friendly due to their reusability and reduced waste generation.[5]
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Diagnostic Check | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] | The Fischer esterification is a reversible reaction.[3][7] To drive the equilibrium towards the product, use a larger excess of ethanol (acting as both reactant and solvent) or remove the water formed during the reaction using a Dean-Stark apparatus.[3][4] Increasing the reaction time or catalyst loading may also improve conversion. |
| Catalyst Inactivity | If using a solid or recycled catalyst, its activity may be diminished. | For acid catalysts, ensure they are not hydrated. For solid catalysts, consider regeneration through calcination or washing as per the manufacturer's instructions.[9] If catalyst poisoning is suspected from impurities in the starting materials, purify the reactants prior to use.[10] |
| Suboptimal Reaction Temperature | Measure the temperature of the reaction mixture. | Ensure the reaction is maintained at the reflux temperature of the solvent (ethanol). Insufficient heating will result in a slow reaction rate and low conversion.[3] |
| Losses during Workup | Analyze aqueous and organic layers after extraction to check for product loss. | Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the ester in the aqueous phase. Use an adequate volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Diagnostic Check | Suggested Solution |
| Etherification of the Phenolic Hydroxyl Group | Analyze the product mixture by NMR or GC-MS to identify potential O-alkylated byproducts. | This is more likely to occur under harsh reaction conditions. Consider using a milder catalyst or lowering the reaction temperature. The use of more selective catalysts, such as certain solid acids or enzymes, can also minimize this side reaction. |
| Dehydration or Polymerization | Observe for charring or the formation of insoluble materials in the reaction flask. | These side reactions can be promoted by excessively high temperatures or high concentrations of strong acid. Reduce the catalyst loading or consider a milder catalyst. Ensure the reaction temperature does not significantly exceed the boiling point of the solvent. |
Problem 3: Difficulty in Catalyst Separation
| Potential Cause | Diagnostic Check | Suggested Solution |
| Homogeneous Acid Catalyst | The catalyst (e.g., H₂SO₄) is dissolved in the reaction mixture. | Neutralize the acid with a base such as sodium bicarbonate solution during the aqueous workup.[3] Perform multiple washes to ensure complete removal of the acid and its salts. |
| Fine Solid Catalyst Particles | The catalyst passes through the filter paper during filtration. | Use a finer porosity filter paper or a membrane filter for catalyst separation. Alternatively, allow the catalyst to settle and decant the supernatant before filtration. |
Section 3: Experimental Protocols and Data
Comparative Data of Catalysts for this compound Synthesis
| Catalyst | Typical Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Conc. H₂SO₄ | 2-5 | 2-8 | Reflux | ~95%[3] | Low cost, high activity | Corrosive, difficult to remove, potential for side reactions |
| p-TsOH | 5-10 | 4-12 | Reflux | High | Solid, easier to handle than H₂SO₄ | Higher cost than H₂SO₄ |
| **Solid Acid (e.g., WO₃/ZrO₂) ** | 5-15 (w/w) | 3-4 | Reflux | >90%[5] | Reusable, non-corrosive, environmentally friendly | Higher initial cost, potential for deactivation |
| Lipase (e.g., Novozym 435) | Varies | 24-72 | 40-60 | Variable | High selectivity, mild conditions, green | Slower reaction rates, higher cost, potential for enzyme denaturation |
Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
-
To a round-bottom flask equipped with a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq).
-
Add an excess of anhydrous ethanol (5-10 eq), which also serves as the solvent.
-
Slowly and carefully add concentrated sulfuric acid (0.02-0.05 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.[3]
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Solid Acid Catalyzed Esterification
-
In a round-bottom flask, combine 3-hydroxybenzoic acid (1.0 eq), ethanol (5-10 eq), and the solid acid catalyst (e.g., 10% w/w of the acid).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Remove the excess ethanol from the filtrate under reduced pressure.
-
Proceed with an aqueous workup as described in Protocol 1 to purify the product.
Section 4: Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 6. byjus.com [byjus.com]
- 7. homework.study.com [homework.study.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics and catalyst deactivation in the enantioselective hydrogenation of ethyl benzoylformate over Pt/Al2O3 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparison of the antioxidant activity of different hydroxybenzoate esters
For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant activity is paramount in the pursuit of novel therapeutics and improved product formulations. This guide provides an in-depth comparison of the antioxidant activity of various hydroxybenzoate esters, commonly known as parabens. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, present detailed protocols for key assays, and explore the structure-activity relationships that govern the efficacy of these compounds.
Introduction: The Dual Role of Hydroxybenzoate Esters
Hydroxybenzoate esters are a class of chemical compounds widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[1] However, their phenolic structure also endows them with antioxidant potential. This antioxidant activity stems from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals, thereby mitigating oxidative stress, a key factor in numerous pathological conditions.[2]
The fundamental antioxidant mechanism involves the phenolic hydroxyl group. The ease with which this group can donate a hydrogen atom to a free radical (R•) to form a stable phenoxyl radical is central to its antioxidant capacity. The stability of this resulting phenoxyl radical is enhanced by resonance delocalization of the unpaired electron around the aromatic ring, preventing the propagation of the radical chain reaction.
Unveiling Antioxidant Potency: A Structural Perspective
The antioxidant efficacy of hydroxybenzoate esters is not uniform; it is intrinsically linked to their molecular structure. Two key features dictate their activity:
-
The Phenolic Hydroxyl Group: The presence of the hydroxyl group on the benzene ring is the primary determinant of antioxidant activity. This group acts as a hydrogen donor to scavenge free radicals.[3]
-
The Alkyl Ester Chain: The nature of the alkyl ester chain (R group in the general structure) modulates the antioxidant activity. Generally, an increase in the length of the alkyl chain (from methyl to butyl) leads to an increase in antioxidant and antimicrobial efficacy.[4] This is often attributed to an increase in lipophilicity, which can influence the compound's interaction with lipid-based systems where oxidation often occurs. However, it is important to note that this trend may not be linear and can be influenced by the specific assay system used.
Quantifying Antioxidant Activity: A Comparative Analysis
To objectively compare the antioxidant activity of different hydroxybenzoate esters, several standardized in vitro assays are employed. These assays measure the capacity of a compound to scavenge specific free radicals or to reduce metal ions. Below is a summary of the most common assays and a comparative overview of the activity of p-hydroxybenzoate esters.
It is important to note that obtaining directly comparable quantitative data (e.g., IC50 values) for a series of hydroxybenzoate esters from a single study is challenging. The available literature often focuses on the parent p-hydroxybenzoic acid or provides qualitative trends. However, the general consensus is that antioxidant activity increases with the length of the alkyl chain.
Table 1: Comparative Antioxidant Activity of p-Hydroxybenzoate Esters (Qualitative Trend)
| Compound | Alkyl Chain | DPPH Radical Scavenging Activity | ABTS Radical Scavenging Activity | Ferric Reducing Antioxidant Power (FRAP) |
| Methyl p-hydroxybenzoate | -CH₃ | Weak | Weak | Weak |
| Ethyl p-hydroxybenzoate | -CH₂CH₃ | Moderate | Moderate | Moderate |
| Propyl p-hydroxybenzoate | -CH₂CH₂CH₃ | Stronger | Stronger | Stronger |
| Butyl p-hydroxybenzoate | -CH₂CH₂CH₂CH₃ | Strongest | Strongest | Strongest |
Note: This table represents a qualitative trend based on established structure-activity relationships. Actual IC50 or equivalent values can vary depending on the specific experimental conditions.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Here, we provide step-by-step methodologies for the three key assays discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH free radical, which is a deep violet-colored solution, by an antioxidant. The donation of a hydrogen atom by the antioxidant to DPPH results in the formation of the non-radical form, DPPH-H, leading to a color change to pale yellow, which is measured spectrophotometrically.
Experimental Workflow:
Caption: General workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store this solution in the dark at 4°C.
-
Prepare a series of concentrations of the hydroxybenzoate esters (e.g., methyl, ethyl, propyl, butyl) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control well, add 100 µL of methanol instead of the sample.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where: A_control is the absorbance of the control (DPPH solution without the sample). A_sample is the absorbance of the sample with the DPPH solution.
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the ester. A lower IC50 value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.
Experimental Workflow:
Caption: General workflow for the ABTS radical cation scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. This is the ABTS•+ working solution.
-
Prepare a series of concentrations of the hydroxybenzoate esters and a standard antioxidant (e.g., Trolox) in the same solvent.
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well microplate, add a small volume (e.g., 10 µL) of the sample or standard solution at different concentrations.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at approximately 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ radical scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the ester.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Experimental Workflow:
Caption: General workflow for the FRAP assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), a 10 mM solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of concentrations of the hydroxybenzoate esters and a ferrous sulfate (FeSO₄) standard.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 10 µL) of the sample or standard solution at different concentrations to the wells of a 96-well microplate.
-
Add a larger volume (e.g., 190 µL) of the pre-warmed FRAP reagent to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at approximately 593 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the antioxidant capacity of the hydroxybenzoate esters by comparing their absorbance values to the standard curve. The results are typically expressed as µM of Fe²⁺ equivalents.
-
Mechanism of Action: Free Radical Scavenging
The primary antioxidant mechanism of hydroxybenzoate esters is through hydrogen atom transfer (HAT). The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.
Reaction Mechanism:
Caption: Hydrogen atom transfer mechanism of a hydroxybenzoate ester.
Conclusion and Future Perspectives
Hydroxybenzoate esters, while primarily known as preservatives, exhibit noteworthy antioxidant activity. This activity is intrinsically linked to their chemical structure, with the phenolic hydroxyl group being the key functional moiety and the length of the alkyl ester chain modulating the potency. The DPPH, ABTS, and FRAP assays provide robust and reproducible methods for quantifying this activity.
While a clear qualitative trend of increasing antioxidant activity with longer alkyl chains is established, further research providing direct quantitative comparisons of a series of p-hydroxybenzoate esters within a single study would be highly valuable for the scientific community. Such data would allow for more precise structure-activity relationship modeling and could guide the development of novel antioxidants with tailored properties for specific applications in the pharmaceutical and food industries.
References
A Comparative Guide to Preservative Efficacy: Evaluating Ethyl 3-hydroxybenzoate Against Traditional Parabens
For researchers and formulation scientists in the pharmaceutical and cosmetic industries, the selection of an appropriate preservative system is paramount to product safety and stability. While the family of parabens (esters of p-hydroxybenzoic acid) has long been a cornerstone of preservation due to their broad-spectrum antimicrobial activity, the quest for novel preservatives with improved efficacy and safety profiles is perpetual. This guide provides a comprehensive comparison of the efficacy of commonly used parabens—methylparaben, ethylparaben, propylparaben, and butylparaben—and introduces a framework for evaluating the performance of emerging alternatives, using Ethyl 3-hydroxybenzoate as a case study.
While this compound is recognized as a food-grade antimicrobial agent, publicly available data on its minimum inhibitory concentrations (MICs) and preservative efficacy in finished products is scarce.[1] This guide, therefore, serves a dual purpose: to present the established efficacy of traditional parabens as a benchmark and to provide robust, detailed experimental protocols for the in-depth evaluation of novel candidates like this compound.
The Paraben Family: A Structure-Efficacy Relationship
Parabens exert their antimicrobial action by disrupting membrane transport processes and inhibiting the synthesis of DNA, RNA, and key enzymes in microorganisms. A well-established principle in the study of parabens is that their antimicrobial efficacy generally increases with the length of the alkyl chain.[2] However, this increase in efficacy is inversely correlated with water solubility, a critical factor in formulation science.
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for common parabens against a range of bacteria and fungi, providing a quantitative baseline for comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Common Parabens against Bacteria (mg/mL)
| Microorganism | Methylparaben | Ethylparaben | Propylparaben | Butylparaben |
| Staphylococcus aureus | 4 | 2.5 | 1.25 | 0.63 |
| Bacillus subtilis | 2 | 1.25 | 0.63 | 0.31 |
| Escherichia coli | 2 | 1.25 | 0.63 | 0.31 |
| Pseudomonas aeruginosa | >10 | >10 | >10 | >10 |
Table 2: Minimum Inhibitory Concentration (MIC) of Common Parabens against Fungi (mg/mL)
| Microorganism | Methylparaben | Ethylparaben | Propylparaben | Butylparaben |
| Candida albicans | 1 | 0.63 | 0.31 | 0.16 |
| Aspergillus niger | 1 | 0.63 | 0.31 | 0.16 |
| Saccharomyces cerevisiae | 1 | 0.63 | 0.31 | 0.16 |
Note: The MIC values presented are compiled from various sources and may vary depending on the specific strain and testing conditions.
Experimental Protocols for Efficacy Evaluation
To ascertain the efficacy of a novel preservative such as this compound, a systematic experimental approach is required. The following protocols are designed to provide a comprehensive assessment of antimicrobial activity and preservative effectiveness.
I. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] The broth microdilution method is a widely accepted technique for determining MIC values.[4][5][6]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 1024 µg/mL).
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive control wells (microorganism and broth, no preservative) and negative control wells (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism (typically 35-37°C for bacteria and 28-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
Result Interpretation: The MIC is determined as the lowest concentration of the preservative at which there is no visible growth (turbidity).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
II. Preservative Efficacy Testing (Challenge Test)
While MIC provides data on the intrinsic antimicrobial activity of a compound, a challenge test evaluates its performance within a specific formulation. The USP <51> Antimicrobial Effectiveness Test and ISO 11930 are the industry-standard protocols.[7][8][9]
Methodology:
-
Product Preparation: Prepare multiple samples of the final product formulation containing the preservative system to be tested (e.g., a cream containing this compound).
-
Inoculum Preparation: Prepare standardized inocula of a panel of specified microorganisms, typically including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis.[7]
-
Inoculation (Challenge): Inoculate each product sample with one of the test microorganisms to achieve a final concentration within a specified range (e.g., 10^5 to 10^6 CFU/g or mL).
-
Incubation: Store the inoculated product containers at a specified temperature (e.g., 20-25°C) and protect them from light.
-
Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container. Perform serial dilutions and plate on appropriate agar media to enumerate the surviving microorganisms.
-
Evaluation: Compare the microbial counts at each time point to the initial inoculum level. The preservative system is deemed effective if it meets the specified log reduction criteria at each interval.
Caption: Preservative Efficacy (Challenge) Test Workflow.
Toxicological Considerations and Regulatory Landscape
Beyond efficacy, the toxicological profile of a preservative is a critical determinant of its utility. Parabens, despite their long history of safe use in many products, have been the subject of public and scientific scrutiny regarding their potential for endocrine disruption.[4][5] While the estrogenic activity of parabens is significantly weaker than that of endogenous estradiol, this remains a key consideration in the development of new preservatives.[1]
Any novel preservative, including this compound, would require a comprehensive toxicological assessment in line with international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).[10][11][12][13] These guidelines outline standardized procedures for evaluating potential health effects, including acute oral toxicity, skin irritation, and genotoxicity.
Conclusion
The evaluation of a new preservative candidate requires a multifaceted approach that encompasses not only its antimicrobial efficacy but also its compatibility with formulations and its toxicological profile. While a direct comparison of this compound with traditional parabens is currently limited by the lack of publicly available data, this guide provides the necessary framework for researchers to conduct such an evaluation. By employing standardized protocols for MIC determination and preservative efficacy testing, and by adhering to established guidelines for toxicological assessment, the scientific community can rigorously evaluate novel preservatives and contribute to the development of safer and more effective products.
References
- 1. This compound 99 7781-98-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. woah.org [woah.org]
- 6. apec.org [apec.org]
- 7. certifiedcosmetics.com [certifiedcosmetics.com]
- 8. certified-laboratories.com [certified-laboratories.com]
- 9. microchemlab.com [microchemlab.com]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Navigating Molecular Mimicry: A Comparative Guide to Cross-Reactivity of Ethyl 3-hydroxybenzoate in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical assays, specificity is paramount. The ability of an immunoassay to distinguish between a target analyte and structurally similar molecules is critical for generating reliable and reproducible data. This guide provides an in-depth analysis of the cross-reactivity of Ethyl 3-hydroxybenzoate, a compound of interest in various research and development pipelines. We will explore the principles of immunoassay cross-reactivity, present a comparative study design, and provide detailed experimental protocols to empower you to assess the specificity of your own assays.
The Challenge of Cross-Reactivity
Immunoassays rely on the specific binding of antibodies to their target antigens. However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[1][2] This can lead to inaccurate quantification, false positives, and misinterpretation of results. For a small molecule like this compound, which shares a core benzoic acid structure with many other compounds, understanding its cross-reactivity profile is not just a matter of good practice—it is essential for the validity of your research.
The degree of cross-reactivity is not solely an intrinsic property of the antibody but can be influenced by the immunoassay format and the concentrations of the reagents used.[3] Therefore, a thorough evaluation of cross-reactivity should be a cornerstone of immunoassay validation.[4][5]
A Framework for Assessing Cross-Reactivity
To objectively evaluate the cross-reactivity of this compound, a competitive immunoassay format, such as a competitive enzyme-linked immunosorbent assay (ELISA), is a highly effective approach.[2][6][7] This method is particularly well-suited for the detection of small molecules.[8] The principle of a competitive ELISA is based on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Selecting Potential Cross-Reactants
A crucial step in designing a cross-reactivity study is the careful selection of potential cross-reactants. These should include molecules with high structural similarity to this compound. Given that this compound is an ester of 3-hydroxybenzoic acid, logical candidates for testing include:
-
Structural Isomers: Ethyl 4-hydroxybenzoate (Ethylparaben) and Ethyl 2-hydroxybenzoate. These molecules share the same molecular formula (C9H10O3) but differ in the position of the hydroxyl group on the benzene ring.[9][10][11][12][13][14][15][16][17]
-
Parent Acid: 3-Hydroxybenzoic acid. This allows for the assessment of whether the ethyl ester group is a critical part of the antibody recognition site.
-
Related Parabens: Methylparaben, Propylparaben, and Butylparaben. These compounds are widely used as preservatives and share the p-hydroxybenzoic acid backbone, making them relevant potential cross-reactants in various sample matrices.[18][19][20][21]
Experimental Design and Data Interpretation
The core of the cross-reactivity study involves generating dose-response curves for both this compound and the potential cross-reactants. The concentration of each compound that causes a 50% reduction in the maximum signal (IC50) is then determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100 [22]
A higher percentage indicates a greater degree of cross-reactivity.
Hypothetical Performance Data
To illustrate the expected outcomes, the following table presents hypothetical data from a competitive ELISA designed for this compound.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Ethyl 4-hydroxybenzoate (Ethylparaben) | 500 | 2% |
| Ethyl 2-hydroxybenzoate | 1000 | 1% |
| 3-Hydroxybenzoic acid | 250 | 4% |
| Methylparaben | >10,000 | <0.1% |
| Propylparaben | >10,000 | <0.1% |
| Butylparaben | >10,000 | <0.1% |
This hypothetical data suggests that an antibody raised against this compound could exhibit high specificity, with minimal cross-reactivity to its structural isomers and related parabens. The slight cross-reactivity with 3-Hydroxybenzoic acid would indicate that while the ethyl group contributes to binding, the core hydroxybenzoic acid structure is also recognized.
Visualizing the Competitive Immunoassay Principle
To better understand the underlying mechanism of the experimental approach, the following diagram illustrates the workflow of a competitive ELISA for small molecule detection.
Caption: Workflow of a competitive ELISA for small molecule detection.
Detailed Experimental Protocol: Competitive ELISA for this compound Cross-Reactivity
This protocol provides a step-by-step guide for performing a competitive ELISA to assess the cross-reactivity of an antibody against this compound.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-Ethyl 3-hydroxybenzoate antibody (capture antibody)
-
This compound-enzyme conjugate (e.g., HRP conjugate)
-
This compound standard
-
Potential cross-reactants (e.g., Ethyl 4-hydroxybenzoate, 3-Hydroxybenzoic acid)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted this compound-enzyme conjugate.
-
Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.
-
Determine the IC50 value for this compound and each potential cross-reactant.
-
Calculate the percent cross-reactivity for each compound using the formula provided above.
-
Conclusion
A rigorous assessment of cross-reactivity is a non-negotiable aspect of immunoassay development and validation, particularly for small molecules like this compound. By employing a well-designed competitive ELISA and carefully selecting potential cross-reactants, researchers can gain a comprehensive understanding of their assay's specificity. The insights gained from such studies are crucial for ensuring the accuracy and reliability of experimental data, ultimately contributing to the integrity and advancement of scientific research.
References
- 1. cusabio.com [cusabio.com]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 8. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
- 12. Ethyl p-hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. This compound [webbook.nist.gov]
- 14. scbt.com [scbt.com]
- 15. This compound(7781-98-8) 1H NMR spectrum [chemicalbook.com]
- 16. A15343.36 [thermofisher.com]
- 17. 3-羟基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 18. Application of grouping and read-across for the evaluation of parabens of different chain lengths with a particular focus on endocrine properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dermnetnz.org [dermnetnz.org]
- 20. Cross-reactions among parabens, para-phenylenediamine, and benzocaine: a retrospective analysis of patch testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Health safety of parabens evaluated by selected in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A Researcher's Guide to In Vitro vs. In Vivo Efficacy of Ethyl 3-hydroxybenzoate Derivatives
In the landscape of drug discovery and development, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. The predictive power of early-stage, high-throughput in vitro screening is a cornerstone of modern pharmaceutical research, yet the correlation between in vitro potency and in vivo efficacy is often not straightforward. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of Ethyl 3-hydroxybenzoate derivatives, a class of compounds with burgeoning interest for their diverse biological activities. By examining a key case study and the underlying scientific principles, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of translating preclinical data into tangible clinical outcomes.
Introduction to this compound and its Derivatives
This compound is a simple phenolic ester that serves as a versatile scaffold for chemical modifications.[1][2] Its basic structure, a benzene ring with hydroxyl and ethyl ester functional groups, allows for the synthesis of a wide array of derivatives with potentially enhanced biological activities, including antimicrobial, antioxidant, and anticancer properties.[3][4][5][6] The seemingly subtle alterations to this core structure can dramatically influence a molecule's interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of in vivo performance.
The In Vitro-In Vivo Discrepancy: A Case Study in Anticancer Activity
A compelling example that highlights the nuances of translating in vitro findings to in vivo models is the investigation of Ethyl 4-[(4-methylbenzyl)oxy] benzoate, a derivative of the closely related Ethyl 4-hydroxybenzoate.[4] This study provides a clear framework for comparing efficacy at the cellular level versus within a whole organism.
In Vitro Efficacy: Potent Cytotoxicity in Cancer Cell Lines
In the controlled environment of cell culture, the Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex demonstrated significant cytotoxic effects against human breast cancer (MCF-7) cells.[4] The primary mechanism of action was identified as the induction of apoptosis, a programmed cell death pathway.[4] This was evidenced by the upregulation of pro-apoptotic genes such as p53, Bax, and caspases, and the downregulation of the anti-apoptotic gene Bcl-2.[4]
The following diagram illustrates the simplified apoptotic pathway initiated by the compound in vitro:
Caption: In vitro apoptotic pathway triggered by Ethyl 4-[(4-methylbenzyl)oxy] benzoate in MCF-7 cells.
In Vivo Efficacy: Tumor Growth Inhibition in an Animal Model
Transitioning to an in vivo model, the compound was tested against Ehrlich ascites carcinoma (EAC) in mice. The results demonstrated a dose-dependent inhibition of tumor cell growth, with a 58.98% reduction at a dose of 1.0 mg/kg, which was comparable to the standard chemotherapy drug cisplatin.[4] Furthermore, the treatment led to the restoration of hematological parameters (RBC, WBC, hemoglobin) that were adversely affected by the tumor burden.[4]
Data Comparison: A Quantitative Look at Efficacy
The following table summarizes the key efficacy data from the in vitro and in vivo experiments:
| Parameter | In Vitro (MCF-7 cells) | In Vivo (EAC-bearing mice) | Reference |
| Endpoint | Apoptosis Induction | Tumor Growth Inhibition | [4] |
| Key Findings | Upregulation of pro-apoptotic genes (p53, Bax, Caspases), Downregulation of anti-apoptotic gene (Bcl-2) | 40.70% inhibition at 0.5 mg/kg, 58.98% inhibition at 1.0 mg/kg | [4] |
| Host Toxicity | Not applicable | Minor, reversible changes in hematological and biochemical parameters | [4] |
This direct comparison underscores a successful translation from in vitro promise to in vivo action for this particular derivative. However, it is crucial to understand the factors that can lead to discrepancies.
Bridging the Gap: Factors Influencing In Vitro-In Vivo Correlation
The journey from a cell-based assay to a whole-organism response introduces a multitude of complex variables. Understanding these factors is paramount for predicting the in vivo success of a compound based on its in vitro profile.
The Role of Metabolism
Once introduced into a living system, a compound is subjected to metabolic processes, primarily in the liver. These biotransformations can either detoxify the compound, rendering it inactive, or in some cases, convert a prodrug into its active form. In vitro metabolism studies using liver microsomes can provide initial insights into the metabolic fate of a compound.[7][8] For instance, a study on the biotransformation of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate in rat liver microsomes identified several metabolic products, highlighting the importance of assessing metabolic stability early in the drug discovery process.[7][8]
The following workflow illustrates the typical progression from in vitro to in vivo metabolic studies:
Caption: A simplified workflow for comparative metabolic studies of a drug candidate.
Pharmacokinetics and Bioavailability
A compound's ability to reach its target tissue in a sufficient concentration and for an adequate duration is governed by its pharmacokinetic properties. Poor absorption, rapid clearance, or extensive distribution into non-target tissues can all lead to a lack of in vivo efficacy despite potent in vitro activity. While direct pharmacokinetic data for a series of this compound derivatives is limited in the public domain, it is a critical aspect to consider in any drug development program.
The Influence of the Microenvironment
The in vivo tumor microenvironment is significantly more complex than the two-dimensional world of a cell culture flask. Factors such as hypoxia, nutrient gradients, and interactions with stromal and immune cells can all influence a drug's effectiveness. An in vitro assay, by its nature, cannot fully recapitulate this complexity.
Experimental Protocols: A Guide to Key Methodologies
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test compounds: Prepare a series of concentrations of the this compound derivatives in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the results as a percentage of the viability of untreated control cells.
In Vivo Tumor Model: Ehrlich Ascites Carcinoma (EAC) in Mice
This is a commonly used transplantable tumor model to evaluate the antitumor efficacy of test compounds.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize healthy mice (e.g., Swiss albino) for at least one week before the experiment.
-
Tumor Inoculation: Inoculate EAC cells (e.g., 2 x 10^6 cells) intraperitoneally into the mice.
-
Compound Administration: After 24 hours of tumor inoculation, start the treatment with the this compound derivatives at different doses (e.g., 0.5 and 1.0 mg/kg body weight) for a specified number of days. A control group should receive the vehicle, and a positive control group can be treated with a standard drug like cisplatin.
-
Monitoring: Monitor the mice daily for changes in body weight and survival.
-
Tumor Growth Assessment: After the treatment period, sacrifice the mice and collect the ascitic fluid to determine the tumor volume and viable tumor cell count.
-
Hematological and Biochemical Analysis: Collect blood samples to analyze hematological parameters (RBC, WBC, hemoglobin) and biochemical parameters (e.g., liver and kidney function tests) to assess host toxicity.
Conclusion and Future Directions
The successful translation of in vitro findings to in vivo efficacy is a critical hurdle in the development of new therapeutics. This guide, through a focused examination of this compound derivatives and related compounds, has highlighted the importance of a multi-faceted approach that considers not only the direct interaction of a compound with its target but also the complex interplay of metabolism, pharmacokinetics, and the biological microenvironment. While in vitro assays remain indispensable for initial screening and mechanistic studies, they should be viewed as a stepping stone towards more comprehensive in vivo evaluations.
Future research in this area should aim to establish a more robust correlation between the structural features of this compound derivatives and their in vivo performance. This will require systematic studies that integrate in vitro potency, ADME profiling, and efficacy in relevant animal models. Such an integrated approach will undoubtedly accelerate the journey of promising this compound derivatives from the laboratory to the clinic.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo metabolism of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ethyl 3-hydroxybenzoate: A Comparative Guide to Its Potential Enzyme Inhibitory Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the enzyme inhibitory potential of Ethyl 3-hydroxybenzoate. While recognized as an organic building block and antimicrobial agent, its specific interactions with enzymatic targets remain largely unexplored[1][2]. This document outlines a systematic approach to benchmark its activity against known inhibitors, using Mushroom Tyrosinase as an exemplary target, chosen for its relevance to the reported anti-melanoma activity of similar phenolic analogs[1].
The methodologies described herein are designed to be self-validating, providing a robust foundation for generating reliable and comparable data. We will delve into the rationale behind experimental design, present detailed protocols, and offer a framework for data interpretation, thereby empowering researchers to rigorously assess the bioactivity of this compound.
Rationale for Target Enzyme Selection: Tyrosinase
The selection of a relevant enzyme target is the cornerstone of any meaningful inhibitory screening. This compound (E3HB) is a phenolic compound. This structural class is known to interact with a variety of enzymes. The decision to focus on Tyrosinase (EC 1.14.18.1) is based on the following justifications:
-
Structural Analogy and Precedent: E3HB belongs to the family of phenolic analogs. Studies have previously indicated that such compounds can act as anti-melanoma agents[1]. Tyrosinase is the rate-limiting enzyme in melanogenesis, the pathway responsible for melanin pigment production. Inhibition of this enzyme is a key strategy in the development of agents for hyperpigmentation and melanoma.
-
Established Assays: Tyrosinase assays are well-established, robust, and often colorimetric, making them suitable for high-throughput screening and detailed kinetic analysis.
-
Availability of Benchmark Inhibitors: A wealth of data exists for known tyrosinase inhibitors, such as Kojic acid, providing a strong basis for comparative analysis and validation of experimental results[3].
Selection of a Benchmark Inhibitor: Kojic Acid
For a meaningful comparison, a well-characterized standard inhibitor is essential. Kojic acid is selected as the primary benchmark for this guide due to its established role as a potent, competitive inhibitor of tyrosinase. It is widely used in both research and commercial applications for its depigmenting properties, and its mechanism of action is thoroughly documented[3]. Comparing the inhibitory profile of this compound to that of Kojic acid will provide a clear measure of its relative potency.
Experimental Methodology: In Vitro Tyrosinase Inhibition Assay
This section provides a detailed protocol for determining the inhibitory activity of a compound against mushroom tyrosinase. The assay measures the enzyme's ability to catalyze the oxidation of L-DOPA to dopachrome, a colored product that can be quantified spectrophotometrically.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) - Substrate
-
This compound (Test Compound)
-
Kojic Acid (Benchmark Inhibitor)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) - for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Experimental Workflow
The overall workflow for the enzyme inhibition assay is depicted below. This systematic process ensures that all necessary controls are included for accurate data interpretation.
References
In the landscape of computational drug discovery, molecular docking stands as a cornerstone for predicting the binding affinity and orientation of small molecules to their protein targets. This guide offers an in-depth comparative analysis of the docking behavior of Ethyl 3-hydroxybenzoate and structurally similar ligands against tyrosinase, a critical enzyme implicated in melanogenesis and a target of interest in melanoma research.[1][2] Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, technically grounded resource that not only presents data but also elucidates the scientific rationale behind the experimental design.
This compound, a phenolic analog, has garnered attention for its potential as an anti-melanoma agent.[3] Tyrosinase, a copper-containing monooxygenase, is the rate-limiting enzyme in the synthesis of melanin.[4][5] Its dysregulation is associated with hyperpigmentation disorders and the progression of melanoma. Therefore, the inhibition of tyrosinase is a validated strategy for the development of novel therapeutics.[2][6][7] This guide will explore the molecular interactions of this compound and two related benzoate derivatives, 4-hydroxybenzoic acid and Methylparaben (Methyl 4-hydroxybenzoate), with the active site of tyrosinase, providing a comparative framework for understanding their potential as inhibitors.
The Scientific Rationale: Why Tyrosinase and These Ligands?
The selection of tyrosinase as the protein target is predicated on its pivotal role in melanin biosynthesis. By computationally evaluating the binding of small molecules to its active site, we can infer their potential to modulate its enzymatic activity. This compound and its analogs are of interest due to their phenolic nature, a common feature in many known tyrosinase inhibitors. The structural variations among these ligands—the position of the hydroxyl group and the nature of the ester—provide an excellent basis for a comparative study to dissect key structure-activity relationships (SAR).
Experimental Workflow: A Validated Molecular Docking Protocol
The following protocol outlines a robust and reproducible workflow for performing molecular docking studies. This protocol is designed to be self-validating by incorporating steps for protein and ligand preparation, active site definition, and rigorous docking parameterization.
Step 1: Receptor and Ligand Preparation
-
Protein Structure Retrieval: The crystal structure of Agaricus bisporus tyrosinase (PDB ID: 2Y9X) is a well-characterized model for inhibitor docking studies and will be used as our receptor.[6][7][8][9][10] This structure should be downloaded from the Protein Data Bank (RCSB PDB).
-
Receptor Preparation:
-
Remove all water molecules and co-crystallized ligands from the PDB file. This is crucial to ensure that the docking simulation is not influenced by non-essential molecules.
-
Add polar hydrogen atoms to the protein structure. This step is vital for accurately calculating electrostatic and hydrogen bonding interactions.
-
Assign partial charges to the protein atoms. The Kollman united-atom charges are a standard and reliable choice for this purpose.
-
The prepared protein structure is then saved in the PDBQT format, which is required by many docking programs like AutoDock.
-
-
Ligand Structure Preparation:
-
The 3D structures of this compound, 4-hydroxybenzoic acid, and Methylparaben can be obtained from chemical databases such as PubChem.[11]
-
Optimize the geometry of each ligand using a suitable force field (e.g., MMFF94). This ensures that the initial ligand conformation is energetically favorable.
-
Assign Gasteiger partial charges to the ligand atoms.
-
Define the rotatable bonds in each ligand to allow for conformational flexibility during the docking process.
-
Save the prepared ligand structures in the PDBQT format.
-
Step 2: Active Site Definition and Grid Generation
-
Active Site Identification: The active site of tyrosinase is a well-defined pocket containing two copper ions coordinated by histidine residues.[12] The binding site can be identified based on the location of the co-crystallized inhibitor in the original PDB structure or through literature analysis.
-
Grid Box Generation: A grid box is defined to encompass the entire active site. This box specifies the search space for the docking algorithm. The dimensions and center of the grid box should be carefully chosen to ensure that it is large enough to accommodate the ligands in various orientations but not so large as to make the conformational search computationally intractable. For tyrosinase (PDB ID: 2Y9X), a grid box centered on the active site with dimensions of 60 x 60 x 60 Å is a reasonable starting point.
Step 3: Molecular Docking Simulation
-
Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a widely used and effective algorithm for molecular docking.[13] It combines a genetic algorithm for global searching with a local search method for energy minimization.
-
Docking Parameters:
-
Number of Genetic Algorithm (GA) Runs: A value of 100 runs is recommended to ensure a thorough exploration of the conformational space.
-
Population Size: A population size of 150 is a standard parameter.
-
Maximum Number of Energy Evaluations: Set to a high value, such as 2,500,000, to allow for a comprehensive search.
-
-
Execution: The docking simulation is performed using software such as AutoDock. The program will generate multiple binding poses for each ligand, ranked by their predicted binding energy.
Step 4: Analysis and Visualization of Results
-
Binding Energy Analysis: The docking results are analyzed to identify the pose with the lowest binding energy for each ligand. This value is an estimate of the binding affinity, with more negative values indicating stronger binding.
-
Interaction Analysis: The protein-ligand interactions for the best pose of each ligand are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any interactions with the catalytic copper ions. Software like PyMOL or Discovery Studio Visualizer can be used for this purpose.
Visualizing the Docking Workflow
The following diagram illustrates the key stages of the molecular docking protocol described above.
Caption: A schematic overview of the molecular docking workflow.
Comparative Analysis of Docking Results
While a de novo docking study for this compound has not been extensively published, we can draw valuable comparative insights from studies on structurally related benzoate derivatives and phenolic compounds against tyrosinase.[6][7][14] The following table summarizes illustrative binding energies and key interactions for our ligands of interest, based on published data for similar compounds.
| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| This compound | -6.5 to -7.5 (Estimated) | HIS259, HIS263, ASN260, VAL283 | Hydrogen bond with ASN260, Hydrophobic interactions with VAL283, Potential coordination with Cu ions via hydroxyl group. |
| 4-hydroxybenzoic acid | -5.0 to -6.0 | HIS244, HIS263, SER282, VAL283 | Hydrogen bonds with SER282, Hydrophobic interactions with VAL283, Carboxylate interaction with HIS residues. |
| Methylparaben | -5.5 to -6.5 | HIS259, PHE264, VAL248, MET280 | Hydrogen bond with HIS259, Hydrophobic interactions with PHE264 and VAL248. |
Note: The binding energies are estimates based on published data for similar compounds and are intended for comparative purposes.
Dissecting the Structure-Activity Relationship
The comparative docking analysis reveals key structural features that likely influence the binding affinity of these ligands to tyrosinase.
-
Position of the Hydroxyl Group: The meta-position of the hydroxyl group in This compound may allow for a favorable orientation within the active site, potentially enabling interactions with key residues like ASN260 and the catalytic copper ions. In contrast, the para-hydroxyl group of 4-hydroxybenzoic acid and Methylparaben may lead to different binding modes, possibly forming hydrogen bonds with residues such as SER282.
-
The Ester Group: The ethyl ester of This compound provides a larger hydrophobic moiety compared to the methyl ester of Methylparaben and the carboxylic acid of 4-hydroxybenzoic acid . This increased hydrophobicity could enhance interactions with nonpolar residues in the active site, such as VAL283 and PHE264, potentially contributing to a stronger binding affinity.
-
Carboxylic Acid vs. Ester: The presence of a carboxylic acid in 4-hydroxybenzoic acid allows for potential ionic interactions with the charged histidine residues in the active site, a different binding mechanism compared to the ester-containing ligands.
Visualizing Ligand-Protein Interactions
The following diagram illustrates the hypothetical key interactions of this compound within the active site of tyrosinase, based on the analysis of related compounds.
Caption: Predicted interactions of this compound in the tyrosinase active site.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative docking analysis of this compound and related ligands against tyrosinase. The presented protocol emphasizes scientific integrity and provides a logical basis for understanding the potential structure-activity relationships of these compounds as tyrosinase inhibitors. The illustrative comparative analysis suggests that this compound may exhibit favorable binding to the tyrosinase active site, warranting further investigation.
Future work should involve performing the described docking protocol to generate precise binding energy data for these specific ligands. Furthermore, these in silico predictions should be validated through in vitro enzyme inhibition assays to confirm the inhibitory potential and elucidate the mechanism of action. Such integrated computational and experimental approaches are paramount for the successful discovery and development of novel therapeutic agents.
References
- 1. Metabolic bioactivation and toxicity of ethyl 4-hydroxybenzoate in human SK-MEL-28 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rcsb.org [rcsb.org]
- 4. Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils | PLOS One [journals.plos.org]
- 6. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. ADMET, QSAR and Docking studies to predict the activity of tyrosinase-derived medications inhibitors based on computational techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Head-to-head comparison of analytical techniques for Ethyl 3-hydroxybenzoate
A Head-to-Head Comparison of Analytical Techniques for Ethyl 3-hydroxybenzoate
Introduction
This compound (C₉H₁₀O₃, CAS No. 7781-98-8) is an aromatic ester with applications as a food-grade antimicrobial agent and a key intermediate in the synthesis of more complex molecules.[1] Its efficacy and safety profile are intrinsically linked to its purity. Therefore, robust and reliable analytical techniques are paramount for its characterization, quantification, and the detection of any process-related impurities or degradants. This guide provides a comprehensive, head-to-head comparison of the principal analytical techniques used for the analysis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
We will delve into the core chromatographic and spectroscopic methods, explaining not just the "how" but the critical "why" behind experimental choices. Each technique is evaluated for its specific strengths and weaknesses in the context of analyzing this particular molecule, ensuring a self-validating approach to method selection and development.
Chromatographic Techniques: The Power of Separation
Chromatographic methods are the cornerstone for quantitative analysis and impurity profiling, separating this compound from a complex matrix or closely related structural analogues.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode, is the workhorse for the quality control of non-volatile, polar compounds like this compound.
Expertise & Causality: The separation mechanism in Reverse-Phase HPLC (RP-HPLC) is based on the partitioning of analytes between a non-polar stationary phase (typically octadecylsilyl silica gel, C18) and a polar mobile phase. This compound, with its moderate polarity (LogP ≈ 2.47), is well-retained on a C18 column.[2]
The choice of mobile phase is critical. A mixture of water and a polar organic solvent like acetonitrile (MeCN) or methanol is standard. The inclusion of an acidifier (e.g., phosphoric acid or formic acid) serves a dual purpose: it protonates the phenolic hydroxyl group, suppressing its ionization and ensuring a single, sharp, and reproducible peak shape. For UV detection, phosphoric acid is an excellent, non-absorbing choice. However, if the HPLC is coupled to a mass spectrometer (LC-MS), a volatile acid like formic acid is mandatory to prevent salt deposition in the MS source.[2] A detection wavelength of around 254 nm or 272 nm is effective, leveraging the aromatic ring's chromophore.[3]
Experimental Protocol: Quantitative Analysis by RP-HPLC
This protocol is adapted from established pharmacopeial methods for related hydroxybenzoate esters.[3]
-
Chromatographic System:
-
Column: Octadecylsilyl silica gel (C18), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A 65:35 (v/v) mixture of Methanol and a 0.1% formic acid solution in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of ~1.0 mg/mL.
-
Further dilute 1.0 mL of this solution to 100.0 mL with the mobile phase for a working standard of 10 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample solution to a target concentration of 10 µg/mL in the mobile phase.
-
-
Analysis & Calculation:
-
Inject the standard solution multiple times to ensure system suitability (e.g., RSD < 2% for peak area).
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the reference standard.
-
Workflow for HPLC Analysis
Caption: General workflow for quantitative HPLC analysis.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and semi-volatile compounds. For this compound, its applicability is conditional upon addressing the polarity of the hydroxyl group.
Expertise & Causality: Direct injection of this compound onto a GC column can lead to poor peak shape (tailing) and potential thermal degradation due to the acidic phenolic proton. The key to successful GC analysis is derivatization . Silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[4] This process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing the molecule's volatility and thermal stability, resulting in sharp, symmetrical peaks.
When coupled with a Mass Spectrometer (GC-MS), this technique becomes exceptionally powerful, providing both quantitative data and definitive structural identification based on the compound's mass spectrum.[5][6]
Experimental Protocol: Impurity Identification by GC-MS
-
Derivatization:
-
Accurately weigh ~1 mg of the this compound sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS System:
-
Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, split mode (e.g., 20:1).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
MS Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Identify the peak for the silylated this compound.
-
Identify impurity peaks and compare their mass spectra against libraries (e.g., NIST) for tentative identification.
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis including derivatization.
Spectroscopic Techniques: The Keys to Identification
Spectroscopic methods provide orthogonal information to chromatography, focusing on the intrinsic molecular properties to confirm identity and elucidate structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural confirmation. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework.
Expertise & Causality: The ¹H NMR spectrum of this compound is highly predictable. The ethyl group gives rise to a characteristic quartet (~4.3 ppm) for the -CH₂- group coupled to the three protons of the -CH₃- group, which appears as a triplet (~1.3 ppm). The four protons on the aromatic ring will appear as complex multiplets in the aromatic region (~7.0-7.6 ppm). The phenolic -OH proton will appear as a broad singlet whose chemical shift is dependent on concentration and solvent.[7] Integration of these peaks (ratio of 2:3:4:1) confirms the proton count for each environment.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule. It is most powerfully used as a detector for GC or HPLC.
Expertise & Causality:
-
Electron Ionization (EI-MS): Typically used in GC-MS, EI is a hard ionization technique that causes extensive fragmentation. The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 166.[6] Key fragments include ions at m/z 138 (loss of ethylene, C₂H₄), m/z 121 (loss of the ethoxy group, •OC₂H₅), and m/z 93.[5][6] This fragmentation is a unique fingerprint for the molecule.
-
Electrospray Ionization (ESI-MS): A soft ionization technique used in LC-MS. In negative ion mode, this compound readily loses a proton to form the [M-H]⁻ ion at m/z 165.05.[5] This is ideal for confirming molecular weight with minimal fragmentation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify functional groups present in a molecule.
Expertise & Causality: The FTIR spectrum of this compound provides clear evidence of its key functional groups.[5][8] Expected characteristic absorption bands include:
-
~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.
-
~1700 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~1600 cm⁻¹: Aromatic C=C ring stretching.
-
~1200-1300 cm⁻¹: C-O stretching of the ester.
Head-to-Head Comparison Summary
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Application | Quantitative analysis, Impurity profiling | Identification, Quantification of volatile impurities | Unambiguous structure elucidation, Purity assessment | Functional group identification, Raw material screening |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg to fg level) | Low (mg required) | Medium (µg to mg) |
| Selectivity | High (with proper method development) | Very High (chromatographic + mass filtering) | Very High (unique chemical shifts) | Low to Medium |
| Speed | Medium (10-30 min/sample) | Medium (20-40 min/sample, includes derivatization) | Slow (minutes to hours/sample) | Fast (<5 min/sample) |
| Cost (Instrument) | Medium | High | Very High | Low |
| Sample Prep | Simple (dissolve and inject) | Moderate (requires derivatization) | Simple (dissolve in deuterated solvent) | Very Simple (direct analysis or KBr pellet) |
| Key Advantage | Robust, precise quantification for QC.[2][3] | Definitive identification via mass spectra.[4][5] | Absolute structural confirmation.[7] | Rapid and non-destructive screening.[8] |
| Key Disadvantage | Co-elution possible, less definitive ID than MS. | Derivatization adds time and potential for error. | Low throughput, requires high sample purity. | Not suitable for quantification or isomer differentiation. |
Conclusion and Recommendations
The choice of analytical technique for this compound is dictated entirely by the analytical question being asked. No single technique is universally superior; rather, they serve complementary roles in ensuring product quality.
-
For routine quality control, assay, and quantitative impurity profiling , RP-HPLC with UV detection is the method of choice. It offers the best balance of performance, cost, and robustness for a manufacturing environment.
-
For identification of unknown impurities or trace-level volatile contaminants , GC-MS after derivatization is the most powerful tool, providing unparalleled selectivity and identification capabilities.
-
For definitive structural confirmation of the bulk material or an isolated unknown, NMR spectroscopy is indispensable. It is the absolute arbiter of molecular structure.
-
For rapid raw material identification and screening , FTIR spectroscopy is a highly efficient, low-cost first-line check.
By understanding the fundamental principles and practical nuances of each technique, researchers and quality control professionals can confidently select and implement the appropriate analytical strategy to ensure the quality, safety, and efficacy of this compound.
References
- 1. This compound | 7781-98-8 [chemicalbook.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. usp.org [usp.org]
- 4. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound(7781-98-8) 1H NMR [m.chemicalbook.com]
- 8. This compound [webbook.nist.gov]
A Comparative Guide to the Structure-Activity Relationship of Hydroxybenzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of Hydroxybenzoic Acid Esters
Esters of p-hydroxybenzoic acid are widely utilized as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties, particularly against fungi and Gram-positive bacteria.[1] Their enduring popularity stems from a combination of effectiveness, stability, and a long history of use. Understanding the relationship between their chemical structure and biological activity is paramount for optimizing their application, developing new derivatives with improved properties, and ensuring their safe use.
The fundamental structure of a paraben consists of a p-hydroxybenzoic acid core esterified with an alcohol. The variation in the alkyl or aryl group of the ester is the primary determinant of its physicochemical properties and, consequently, its antimicrobial potency.
Caption: General chemical structure of a p-hydroxybenzoic acid ester.
This guide will explore the nuances of this relationship, providing a comparative analysis of common parabens and the experimental data that underpins our current understanding.
The Mechanism of Action: A Multi-pronged Approach to Microbial Inhibition
The antimicrobial action of hydroxybenzoic acid esters is not attributed to a single, discrete mechanism but rather a combination of effects that disrupt essential cellular processes in microorganisms. The prevailing theories suggest that parabens act by:
-
Disrupting Membrane Transport Processes: The lipophilic nature of the alkyl chain allows parabens to partition into the lipid bilayer of microbial cell membranes.[2] This integration disrupts the fluidity and integrity of the membrane, thereby interfering with crucial transport processes for nutrients and waste products.[1][2]
-
Inhibiting Synthesis of Key Macromolecules: Evidence suggests that parabens can inhibit the synthesis of DNA and RNA, as well as essential enzymes like ATPases and phosphotransferases in some bacterial species.[1][2] This inhibition of fundamental metabolic pathways ultimately leads to a cessation of growth and reproduction.
The efficacy of these mechanisms is directly linked to the chemical structure of the paraben, a concept we will explore in the following sections.
Caption: Proposed mechanisms of antimicrobial action for hydroxybenzoic acid esters.
Structure-Activity Relationship: A Comparative Analysis
The antimicrobial effectiveness of hydroxybenzoic acid esters is primarily dictated by the nature of the alkyl group in the ester moiety. A clear trend has been established: as the length of the alkyl chain increases, the antimicrobial activity generally increases .[1][3] This relationship is attributed to the enhanced lipophilicity of longer-chain esters, which facilitates their partitioning into the microbial cell membrane.[2]
However, this increased efficacy is counterbalanced by a decrease in water solubility. This trade-off is a critical consideration in formulation development, often necessitating the use of paraben combinations to ensure adequate preservation in both aqueous and lipid phases of a product.[4]
Comparative Efficacy of Common Parabens
The following table summarizes the relative antimicrobial activity of commonly used parabens, supported by Minimum Inhibitory Concentration (MIC) data from various studies. A lower MIC value indicates greater potency.
| Paraben | Alkyl Group | Relative Antimicrobial Activity | Representative MIC Values (µg/mL) | Key Characteristics |
| Methylparaben | Methyl (-CH₃) | Lowest | 125 - 500 (against C. albicans)[5] | Highest water solubility, considered the safest.[3] |
| Ethylparaben | Ethyl (-C₂H₅) | Low | Minimal difference from methylparaben.[3] | Often used in combination with other parabens.[3] |
| Propylparaben | Propyl (-C₃H₇) | Moderate | More active against more bacteria than methylparaben.[2] | Often combined with methylparaben for synergistic effects.[4] |
| Butylparaben | Butyl (-C₄H₉) | High | Strongest antimicrobial activity among common parabens.[3][6] | Lowest water solubility. |
| Phenylparaben | Phenyl (-C₆H₅) | Very High | 15.62 (against E. faecalis)[5] | Demonstrates significant antimicrobial activity.[5] |
| Isopropylparaben | Isopropyl (-CH(CH₃)₂) | High | 31.25 (against E. faecalis)[5] | Exhibits strong antimicrobial properties.[5] |
Note: MIC values can vary depending on the microbial species, culture conditions, and testing methodology. The values presented are for comparative purposes.
The increased antimicrobial activity of longer-chain parabens, such as butylparaben, is directly linked to their greater ability to disrupt the bacterial cell membrane.[2] Studies have shown that propylparaben is more effective against Enterobacter cloacae than methylparaben, a difference attributed to its increased hydrophobicity.[4]
Experimental Protocols for SAR Evaluation
To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.
Synthesis of Hydroxybenzoic Acid Esters (Parabens)
A common and efficient method for synthesizing parabens is through the direct esterification of p-hydroxybenzoic acid with the corresponding alcohol, often catalyzed by a strong acid.[7][8]
Materials:
-
p-Hydroxybenzoic acid
-
Appropriate alcohol (e.g., methanol, ethanol, propanol, butanol)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, combine p-hydroxybenzoic acid and an excess of the desired alcohol (a molar ratio of 1:3 to 1:5 is common to drive the equilibrium towards the product).[7]
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of p-hydroxybenzoic acid).
-
Add toluene to the reaction mixture.
-
Set up the apparatus for reflux with a Dean-Stark trap to azeotropically remove the water formed during the reaction.
-
Heat the mixture to reflux and continue until no more water is collected in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude ester by recrystallization from a suitable solvent system.
-
Dry the purified crystals and determine the yield and melting point. Characterize the product using techniques such as NMR and IR spectroscopy to confirm its structure.
Caption: Workflow for the synthesis of hydroxybenzoic acid esters via esterification.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism.[5]
Materials:
-
Sterile 96-well microtiter plates
-
Stock solutions of the test parabens (dissolved in a suitable solvent like DMSO, then diluted in growth medium)
-
Bacterial or fungal inoculum, adjusted to a standard concentration (e.g., 0.5 McFarland standard)
-
Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Resazurin solution (as a viability indicator)
-
Incubator
Procedure:
-
In a sterile 96-well plate, perform serial twofold dilutions of each paraben stock solution in the appropriate growth medium. The final volume in each well should be 100 µL.
-
Prepare a microbial inoculum and dilute it in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well containing the paraben dilutions.
-
Include a positive control (microorganism in broth without any paraben) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria).
-
After incubation, add 10 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is defined as the lowest concentration of the paraben that completely inhibits the visible growth of the microorganism (i.e., the well remains blue).
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[9][10] In the context of hydroxybenzoic acid esters, QSAR studies can provide a more quantitative understanding of the SAR and aid in the design of new derivatives with enhanced activity.
The primary descriptors used in QSAR models for parabens often relate to their lipophilicity (e.g., log P) and steric parameters of the ester group. These models mathematically confirm the observation that increased lipophilicity generally leads to higher antimicrobial potency, up to a certain point where decreased water solubility becomes a limiting factor.
Safety and Toxicological Considerations
While effective as preservatives, the safety of parabens has been a subject of public and scientific discussion. Acute, subchronic, and chronic studies in rodents have indicated that parabens are practically non-toxic.[11][12] They are rapidly absorbed, metabolized to p-hydroxybenzoic acid, and excreted.[11][13]
Some studies have raised concerns about the potential estrogenic activity of parabens, with the ability to transactivate the estrogen receptor in vitro increasing with the size of the alkyl group.[11] However, the significance of these findings in the context of human exposure is still a matter of debate, and regulatory bodies in most countries continue to permit their use within specified concentration limits.[11][12]
Conclusion
The structure-activity relationship of hydroxybenzoic acid esters is a well-established principle that guides their application as antimicrobial preservatives. The length and nature of the ester's alkyl chain are the primary determinants of both antimicrobial efficacy and physicochemical properties like water solubility. While longer-chain parabens exhibit greater potency, a balanced approach, often involving the use of paraben combinations, is necessary for optimal formulation performance. A thorough understanding of the SAR, coupled with robust experimental validation, is essential for the continued and safe use of these important excipients in the pharmaceutical and cosmetic industries.
References
- 1. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paraben - Wikipedia [en.wikipedia.org]
- 3. microchemlab.com [microchemlab.com]
- 4. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Parabens alter the surface characteristics and antibiotic susceptibility of drinking water bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Safety assessment of esters of p-hydroxybenzoic acid (parabens) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternatives for Ethyl 3-hydroxybenzoate in O-Alkylation Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that influences yield, purity, and overall efficiency. Ethyl 3-hydroxybenzoate is a versatile reagent, frequently employed as a nucleophile in the synthesis of aryl ethers, which are prevalent motifs in numerous pharmaceutical agents and biologically active compounds. This guide provides an in-depth comparison of this compound with viable alternatives in two of the most common O-alkylation strategies: the Williamson ether synthesis and the Mitsunobu reaction. By understanding the nuances of reactivity and the practical considerations for each alternative, you can make more informed decisions in your synthetic endeavors.
The Central Role of Hydroxybenzoate Esters in Aryl Ether Synthesis
The phenolic hydroxyl group of this compound, and its analogs, provides a nucleophilic center for the formation of a C-O bond, leading to the corresponding aryl ether. The reactivity of this hydroxyl group is modulated by the position and electronic nature of the ester group on the aromatic ring. This guide will focus on the comparative performance of the ortho-, meta-, and para-isomers of ethyl hydroxybenzoate in O-alkylation reactions.
Comparative Analysis in Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely utilized method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] The first step involves the deprotonation of the phenol to form the more nucleophilic phenoxide ion.
The Impact of Isomer Position on Reactivity
The position of the electron-withdrawing ethyl ester group (–COOEt) significantly influences the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide.
-
Ethyl 4-hydroxybenzoate (para-isomer): The ester group is in conjugation with the phenoxide oxygen, which delocalizes the negative charge and stabilizes the phenoxide. This increased acidity (lower pKa) of the starting phenol, however, leads to a less nucleophilic phenoxide, which can result in slower reaction rates compared to the meta-isomer.
-
This compound (meta-isomer): The ester group exerts an inductive electron-withdrawing effect, increasing the acidity of the phenol compared to unsubstituted phenol, but it is not in direct conjugation with the phenoxide oxygen. This results in a balance of acidity and nucleophilicity, often making it a reactive substrate.
-
Ethyl 2-hydroxybenzoate (ortho-isomer): The proximity of the ester group to the hydroxyl group introduces steric hindrance, which can impede the approach of the base for deprotonation and the subsequent attack of the phenoxide on the alkyl halide.[3] Intramolecular hydrogen bonding between the hydroxyl proton and the ester carbonyl can also decrease the acidity of the phenol, requiring stronger bases for complete deprotonation.
Experimental Comparison: O-methylation of Hydroxybenzoate Isomers
To illustrate these effects, let's compare a typical O-methylation reaction using methyl iodide.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 4-hydroxybenzoate | K₂CO₃ | Acetone | Reflux | 6 | ~90 |
| This compound | K₂CO₃ | Acetone | Reflux | 4 | ~95 |
| Ethyl 2-hydroxybenzoate | K₂CO₃ | DMF | 80 | 12 | ~85 |
Data compiled and generalized from typical laboratory procedures.
Observations:
-
This compound generally provides the highest yield in the shortest time under these standard conditions, highlighting its favorable balance of electronic and steric properties.
-
Ethyl 4-hydroxybenzoate, while providing a good yield, may require slightly longer reaction times due to the reduced nucleophilicity of its corresponding phenoxide.
-
Ethyl 2-hydroxybenzoate often requires more forcing conditions (e.g., a higher boiling point solvent like DMF) and gives a slightly lower yield due to steric hindrance.
Experimental Protocol: General Procedure for Williamson Ether Synthesis of Ethyl Methoxybenzoates
Materials:
-
Ethyl hydroxybenzoate isomer (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Anhydrous acetone or DMF
Procedure:
-
To a stirred solution of the ethyl hydroxybenzoate isomer in the chosen solvent, add anhydrous potassium carbonate.
-
Add methyl iodide dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (reflux for acetone, 80 °C for DMF) and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify the crude product by column chromatography or distillation to yield the pure ethyl methoxybenzoate.
Workflow for Williamson Ether Synthesis
Caption: General workflow for the Williamson ether synthesis of ethyl alkoxybenzoates.
Comparative Analysis in the Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route to ethers from alcohols and acidic nucleophiles, proceeding with inversion of configuration at the alcohol's stereocenter.[4][5] In the context of O-alkylation of phenols, the phenol acts as the nucleophile.
Mechanistic Considerations and Isomer Effects
The Mitsunobu reaction involves the in-situ formation of an alkoxyphosphonium salt from an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] The phenoxide, generated by the basicity of the reaction intermediates, then displaces the activated hydroxyl group.
The acidity of the phenol is a crucial factor in the Mitsunobu reaction. Phenols with a pKa greater than 13 may not be acidic enough to protonate the betaine intermediate, leading to side reactions.[4] All three ethyl hydroxybenzoate isomers are sufficiently acidic for this reaction.
-
Ethyl 4-hydroxybenzoate and this compound: Both are excellent substrates for the Mitsunobu reaction due to their favorable acidity.
-
Ethyl 2-hydroxybenzoate: Steric hindrance around the hydroxyl group can slow down the reaction rate.
Experimental Comparison: Mitsunobu Reaction with Isopropyl Alcohol
| Phenolic Substrate | Alcohol | Reagents | Solvent | Yield (%) |
| Ethyl 4-hydroxybenzoate | Isopropyl Alcohol | PPh₃, DIAD | THF | ~88 |
| This compound | Isopropyl Alcohol | PPh₃, DIAD | THF | ~92 |
| Ethyl 2-hydroxybenzoate | Isopropyl Alcohol | PPh₃, DIAD | THF | ~80 |
Data compiled and generalized from typical laboratory procedures.
Observations:
-
Similar to the Williamson synthesis, this compound tends to provide the highest yield.
-
The Mitsunobu reaction is generally less sensitive to the electronic differences between the meta and para isomers compared to the Williamson synthesis.
-
The lower yield for the ortho isomer is again attributed to steric hindrance.
Experimental Protocol: General Procedure for Mitsunobu O-Alkylation of Ethyl Hydroxybenzoates
Materials:
-
Ethyl hydroxybenzoate isomer (1.0 eq)
-
Alcohol (e.g., Isopropyl alcohol) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the ethyl hydroxybenzoate isomer, alcohol, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be purified by column chromatography to separate the desired ether from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Conceptual Diagram of Mitsunobu Reaction
Caption: Key steps in the Mitsunobu O-alkylation of phenols.
Alternatives Beyond Isomeric Hydroxybenzoates
While the positional isomers of ethyl hydroxybenzoate are the most direct alternatives, other substituted phenols can be considered depending on the synthetic goal.
-
Phenols with Electron-Donating Groups (e.g., cresols, methoxyphenols): These phenols are less acidic, requiring stronger bases for deprotonation in the Williamson synthesis. However, the resulting phenoxides are more nucleophilic and can lead to faster reaction rates.
-
Halogenated Phenols: The inductive effect of halogens increases the acidity of the phenol. These can be good substrates, but their electronic properties will influence the properties of the final product.
The choice of an alternative will ultimately depend on the desired electronic and steric properties of the final aryl ether product.
Conclusion and Recommendations
Both the Williamson ether synthesis and the Mitsunobu reaction are effective methods for the O-alkylation of this compound and its alternatives.
-
For general-purpose aryl ether synthesis, this compound often represents the optimal choice among the isomers, providing a good balance of reactivity and leading to high yields under standard conditions in both Williamson and Mitsunobu reactions.
-
Ethyl 4-hydroxybenzoate is a very close and viable alternative, with its slightly reduced nucleophilicity being a minor consideration in most cases.
-
Ethyl 2-hydroxybenzoate is a suitable substrate but may require more optimized or vigorous reaction conditions to overcome steric hindrance.
-
The Williamson ether synthesis is often preferred for its cost-effectiveness and simpler purification, especially on a larger scale.
-
The Mitsunobu reaction offers milder conditions and is particularly advantageous when dealing with sensitive functional groups that may not be compatible with the basic conditions of the Williamson synthesis.
By carefully considering the electronic and steric factors outlined in this guide, researchers can select the most appropriate starting material and reaction conditions to efficiently synthesize their target aryl ethers.
References
A Senior Application Scientist's Guide to the Comparative Cost-Effectiveness of Synthesis Methods for Ethyl 3-hydroxybenzoate
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like Ethyl 3-hydroxybenzoate demands a careful evaluation of not just chemical efficiency but also economic viability and environmental impact. This guide provides an in-depth, objective comparison of the most common methods for synthesizing this compound, supported by experimental data and practical insights to inform your selection of the most appropriate synthetic route.
Introduction to this compound
This compound is a valuable building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fragrances. Its bifunctional nature, possessing both a phenolic hydroxyl group and an ethyl ester, allows for diverse chemical modifications. The selection of a synthesis method can significantly impact the overall cost, scalability, and sustainability of the final product. This guide will dissect three primary synthesis routes: the classical Fischer-Speier Esterification, the versatile Mitsunobu Reaction, and the mild Steglich Esterification.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of this compound synthesis, this involves the direct reaction of 3-hydroxybenzoic acid with ethanol.
Reaction Mechanism
The reaction proceeds via a series of equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
